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  • Product: 2-(Aminomethyl)-4-nitrophenol hydrochloride
  • CAS: 7383-11-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Abstract 2-(Aminomethyl)-4-nitrophenol hydrochloride is a substituted nitrophenol derivative with potential applications as a versatile chemical intermediate in the synthesis of pharmaceuticals, dyes, and other complex o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Aminomethyl)-4-nitrophenol hydrochloride is a substituted nitrophenol derivative with potential applications as a versatile chemical intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its structure combines a reactive aminomethyl group, a phenolic hydroxyl, and an electron-withdrawing nitro group, making it a valuable building block for further chemical modification. This guide presents a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound. Given the limited availability of direct published procedures, this document outlines a robust and logical synthetic pathway starting from a commercially available precursor. Furthermore, it details the full suite of analytical techniques required to confirm the identity, purity, and structure of the final product, explaining the causality behind each experimental choice and providing a self-validating system for researchers.

Strategic Synthesis Pathway

The synthesis of 2-(aminomethyl)-4-nitrophenol hydrochloride is not extensively documented in current literature. Therefore, a reliable synthetic route must be strategically designed from readily available starting materials. The most logical approach involves a three-step sequence starting from 2-methyl-4-nitrophenol, which leverages well-established and high-yielding chemical transformations.

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected at the C-N bond of the aminomethyl group and the ionic bond of the hydrochloride salt. This retrosynthetic approach points to 2-(aminomethyl)-4-nitrophenol as the immediate precursor, which can be derived from a halomethyl intermediate, such as 2-(bromomethyl)-4-nitrophenol. This intermediate, in turn, is readily accessible via the radical bromination of the methyl group of 2-methyl-4-nitrophenol.

This pathway is selected for its efficiency and control:

  • Starting Material: 2-methyl-4-nitrophenol is commercially available and relatively inexpensive.

  • Benzylic Bromination: The free-radical bromination of the benzylic methyl group is a selective and well-understood reaction that avoids unwanted aromatic ring substitution.

  • Amination: The resulting benzylic bromide is highly reactive towards nucleophilic substitution, allowing for efficient introduction of the amino group.

  • Salt Formation: Conversion to the hydrochloride salt is a straightforward acid-base reaction that often improves the compound's stability, crystallinity, and handling properties.

Synthetic Pathway Target 2-(Aminomethyl)-4-nitrophenol HCl FreeBase 2-(Aminomethyl)-4-nitrophenol Target->FreeBase HCl Addition Bromo 2-(Bromomethyl)-4-nitrophenol FreeBase->Bromo Amination Start 2-Methyl-4-nitrophenol Bromo->Start Benzylic Bromination (NBS, AIBN) Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Synthesis Crude Product Purification Purification (Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (Elemental Analysis) Structure->Purity Final Final Characterized Product Purity->Final

Exploratory

The Definitive Guide to the 13C NMR Spectroscopy of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopic data for 2-(Aminomethyl)-4-nitrophenol hydrochloride. Tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopic data for 2-(Aminomethyl)-4-nitrophenol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, the influence of molecular structure on chemical shifts, and the critical effects of protonation on the aminomethyl group.

Introduction: The Structural Significance of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

2-(Aminomethyl)-4-nitrophenol and its hydrochloride salt are valuable intermediates in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other bioactive molecules. The precise structural elucidation of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique for confirming the carbon framework and the electronic environment of each carbon atom within the molecule. This guide will illuminate the nuances of its 13C NMR spectrum, with a particular focus on the hydrochloride form, which is often preferred for its increased stability and solubility.

Understanding the Core Structure: 13C NMR of 2-Amino-4-nitrophenol

Before examining the hydrochloride salt, it is instructive to analyze the 13C NMR spectrum of the parent compound, 2-amino-4-nitrophenol. The spectrum of this molecule, typically recorded in a mixed solvent system such as deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for each of the seven carbon atoms.

The assignment of these signals is based on established chemical shift theory, taking into account the electronic effects of the hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) substituents on the aromatic ring. The electron-donating hydroxyl and amino groups cause an upfield shift (to lower ppm values) of the carbons they are attached to (ipso-carbons) and those at the ortho and para positions. Conversely, the strongly electron-withdrawing nitro group induces a significant downfield shift (to higher ppm values) for the carbon it is attached to and affects the surrounding carbons.

Table 1: 13C NMR Chemical Shift Data for 2-Amino-4-nitrophenol

Carbon AtomFunctional GroupTypical Chemical Shift (ppm)
C1C-OH150-160
C2C-NH₂140-150
C3Ar-H115-125
C4C-NO₂135-145
C5Ar-H120-130
C6Ar-H110-120
-CH₂-Aminomethyl40-50

The Impact of Protonation: From Free Base to Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of the most basic site in the molecule, the nitrogen atom of the aminomethyl group. This protonation has a profound and predictable effect on the 13C NMR spectrum, particularly on the chemical shifts of the aminomethyl carbon and the adjacent aromatic carbon.

The addition of a proton to the nitrogen atom introduces a positive charge, which alters the electronic distribution in the vicinity. This change in the electronic environment leads to a deshielding of the neighboring carbon nuclei, resulting in a downfield shift of their NMR signals.

Key Spectral Changes Upon Protonation:
  • Aminomethyl Carbon (-CH₂-): The carbon of the aminomethyl group experiences the most significant downfield shift. The positive charge on the adjacent nitrogen atom strongly withdraws electron density from this carbon, causing it to resonate at a higher ppm value compared to the free base.

  • Aromatic Carbon C2: The aromatic carbon directly attached to the aminomethyl group (C2) will also exhibit a downfield shift, although to a lesser extent than the aminomethyl carbon. The inductive effect of the newly formed ammonium group is transmitted through the sigma bond to this carbon.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be less affected, with minor shifts possible due to the overall change in the molecule's electronic structure.

Predicted 13C NMR Spectroscopic Data for 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Based on the analysis of the free base and the established effects of amine protonation, the following table presents the predicted 13C NMR chemical shifts for 2-(Aminomethyl)-4-nitrophenol hydrochloride. These predicted values are essential for the verification of the successful synthesis and purification of the target compound.

Table 2: Predicted 13C NMR Chemical Shift Data for 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)Rationale for Shift
C1C-OH150-160Minimal change from free base.
C2C-CH₂NH₃⁺142-152Downfield shift due to inductive effect of -CH₂NH₃⁺.
C3Ar-H115-125Minor shift.
C4C-NO₂135-145Minimal change from free base.
C5Ar-H120-130Minor shift.
C6Ar-H110-120Minor shift.
-CH₂-Aminomethyl (protonated)45-55Significant downfield shift due to deshielding by -NH₃⁺.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible 13C NMR data, the following experimental protocol is recommended.

Sample Preparation:
  • Accurately weigh 15-25 mg of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters:
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing and Interpretation Workflow

The following workflow outlines the steps for processing the acquired Free Induction Decay (FID) and interpreting the resulting 13C NMR spectrum.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A Sample Preparation B Instrument Setup A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Referencing to TMS F->G H Peak Picking G->H I Chemical Shift Assignment H->I J Comparison with Predicted Data I->J K Structural Confirmation J->K

Figure 1: Workflow for 13C NMR data processing and analysis.

Conclusion and Future Outlook

This technical guide has provided a detailed framework for understanding and interpreting the 13C NMR spectrum of 2-(Aminomethyl)-4-nitrophenol hydrochloride. By first analyzing the parent compound and then applying the principles of how protonation affects chemical shifts, researchers can confidently assign the signals in the spectrum of the hydrochloride salt. The provided experimental protocol and data processing workflow serve as a practical guide for obtaining high-quality, reliable data.

As a key intermediate in various synthetic pathways, a thorough understanding of the spectroscopic properties of 2-(Aminomethyl)-4-nitrophenol hydrochloride is crucial for quality control and the successful development of novel chemical entities. Future work could involve the use of advanced NMR techniques, such as 2D NMR (HSQC, HMBC), to further confirm the assignments and to study the intermolecular interactions of this compound in solution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Organic Syntheses Procedure for 2-amino-4-nitrophenol. [Link]

Foundational

An In-depth Technical Guide to the FTIR Spectrum and Functional Group Analysis of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(Aminomethyl)-4-nitrophenol hydrochloride. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(Aminomethyl)-4-nitrophenol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FTIR spectroscopy for the structural elucidation of this compound. We will explore the causal relationships between molecular structure and vibrational frequencies, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The guide emphasizes scientific integrity, providing authoritative references to support key claims and ensuring a self-validating approach to the methodology.

Introduction: The Molecule in Focus

2-(Aminomethyl)-4-nitrophenol hydrochloride is a substituted aromatic compound of interest in synthetic chemistry and pharmaceutical research. Its structure combines a phenolic ring with three distinct functional groups: a hydroxyl group (-OH), an aminomethyl group (-CH2NH2), and a nitro group (-NO2). The hydrochloride salt form, where the basic aminomethyl group is protonated to an ammonium salt (-CH2NH3+Cl-), significantly influences its chemical properties and, consequently, its infrared spectrum.

FTIR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a sample, providing a molecular "fingerprint." This guide serves to deconstruct the FTIR spectrum of 2-(Aminomethyl)-4-nitrophenol hydrochloride, correlating each significant absorption band to its corresponding molecular vibration.

Molecular Structure and Vibrational Prediction

A robust spectral analysis begins with a clear understanding of the molecule's structure. The key to interpreting the FTIR spectrum lies in identifying the specific bonds and functional groups that will interact with infrared radiation.

Chemical Structure:

Based on this structure, we can predict the primary vibrational modes that will be observed:

  • Phenolic O-H Stretch: The hydroxyl group attached to the aromatic ring.

  • Ammonium N-H Stretches & Bends: The protonated primary amine.

  • Aromatic & Aliphatic C-H Stretches: Hydrogen atoms bonded to the benzene ring and the methylene (-CH2-) bridge, respectively.

  • Nitro N-O Stretches: The asymmetric and symmetric vibrations of the -NO2 group.

  • Aromatic C=C Ring Stretches: The carbon-carbon double bonds within the benzene ring.

  • C-O and C-N Stretches: Single bonds connecting the functional groups to the molecular backbone.

  • Aromatic C-H Bends: Out-of-plane bending vibrations characteristic of the ring's substitution pattern.

Experimental Protocol: A Validated Approach to Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on a meticulous experimental procedure. The following protocol is designed to yield a high-fidelity spectrum for a solid-state sample like 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Rationale for Methodology

The Potassium Bromide (KBr) pellet method is the gold standard for solid-sample FTIR analysis. KBr is selected for its optical transparency in the mid-infrared range (4000-400 cm⁻¹) and its ability to form a non-absorbing matrix when pressed. It is crucial that both the sample and KBr are anhydrous, as water exhibits a strong, broad O-H absorption that can obscure key spectral features.

Step-by-Step Protocol
  • Sample Preparation:

    • Gently grind approximately 1-2 mg of 2-(Aminomethyl)-4-nitrophenol hydrochloride into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of high-purity, desiccated FTIR-grade KBr.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample particles within the KBr matrix to minimize scattering effects.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet-pressing die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr into a transparent or translucent disc.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This measures the spectral contributions of atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a minimum of 32 scans to ensure a high signal-to-noise ratio.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Grind_Sample Grind Sample (1-2 mg) Add_KBr Add KBr (100-200 mg) Grind_Sample->Add_KBr Mix Homogenize Mixture Add_KBr->Mix Load_Die Load Die Mix->Load_Die Transfer Powder Press_Pellet Apply Pressure (7-10 tons) Load_Die->Press_Pellet Mount_Pellet Mount Pellet Press_Pellet->Mount_Pellet Transparent Pellet Run_BG Acquire Background Run_BG->Mount_Pellet Run_Sample Acquire Sample Spectrum Mount_Pellet->Run_Sample Final_Spectrum Final FTIR Spectrum Run_Sample->Final_Spectrum Background Correction

Caption: Experimental workflow for acquiring the FTIR spectrum of a solid sample using the KBr pellet method.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The analysis of the FTIR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1]

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the characteristic stretching vibrations of most functional groups.

  • O-H and N-H Stretching Region (3500 cm⁻¹ - 2800 cm⁻¹):

    • Phenolic O-H Stretch: A strong and very broad absorption is expected between 3500-3200 cm⁻¹.[2][3] The breadth is a direct result of intermolecular hydrogen bonding.[4][5]

    • Ammonium N-H Stretch: The primary ammonium group (-NH3+) gives rise to a very broad and intense absorption envelope, typically from 3200 cm⁻¹ down to 2800 cm⁻¹.[6] This band is a hallmark of amine salts and often obscures other peaks in this region.

    • Aromatic C-H Stretch: Weak to medium intensity, sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8]

    • Aliphatic C-H Stretch: The methylene (-CH2-) group will produce medium intensity peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[2]

  • Double Bond and Bending Region (1650 cm⁻¹ - 1500 cm⁻¹):

    • Aromatic C=C Ring Stretches: Several medium-to-strong, sharp bands will appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges, characteristic of the aromatic ring.[2][7]

    • N-H Bending: The ammonium group also has a bending vibration (scissoring) that typically appears as a medium-to-strong band around 1600-1500 cm⁻¹. This may overlap with the aromatic C=C stretching bands.[9]

    • Asymmetric NO2 Stretch: This is one of the most distinctive peaks in the spectrum. A very strong and sharp absorption is expected in the 1550-1475 cm⁻¹ range due to the asymmetric stretching of the nitro group conjugated with the aromatic ring.[7][10]

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region is rich with complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.[7]

  • Symmetric NO2 Stretch: A second strong, characteristic peak for the nitro group appears between 1360-1290 cm⁻¹.[7][10] The presence of both the symmetric and asymmetric NO2 stretches is definitive proof of this functional group.

  • Phenolic C-O Stretch: A strong band resulting from the stretching of the carbon-oxygen bond of the phenol is expected in the 1320-1210 cm⁻¹ range.[7]

  • Aliphatic C-N Stretch: The stretch for the C-N bond in the aminomethyl group is typically found in the 1250–1020 cm⁻¹ range.[9]

  • Aromatic C-H Out-of-Plane (OOP) Bending: In the 900-675 cm⁻¹ range, strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[7][8]

Summary of Expected Absorptions

The following table summarizes the predicted vibrational frequencies and their assignments for 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3500 - 3200Strong, BroadO-H Stretch (H-bonded)Phenolic Hydroxyl
3200 - 2800Strong, Very BroadN-H StretchPrimary Ammonium Salt
3100 - 3000Medium to Weak, SharpC-H StretchAromatic Ring
2960 - 2850Medium, SharpC-H StretchAliphatic (-CH2-)
1600 - 1585Medium to Strong, SharpC=C Ring StretchAromatic Ring
1600 - 1500Medium to StrongN-H BendPrimary Ammonium Salt
1550 - 1475Strong, SharpAsymmetric N-O StretchNitro Group
1500 - 1400Medium to Strong, SharpC=C Ring StretchAromatic Ring
1360 - 1290Strong, SharpSymmetric N-O StretchNitro Group
1320 - 1210StrongC-O StretchPhenolic Hydroxyl
1250 - 1020Medium to WeakC-N StretchAminomethyl
900 - 675StrongC-H Out-of-Plane BendAromatic Ring
Structural-Spectral Correlation Diagram

This diagram illustrates the direct relationship between the functional groups in the molecule and their characteristic regions in the infrared spectrum.

Spectral_Correlation cluster_mol Molecular Structure cluster_spec FTIR Spectral Regions (cm⁻¹) Mol 2-(Aminomethyl)-4-nitrophenol HCl OH Phenolic -OH NH3 Ammonium -CH2NH3+ Aro Aromatic Ring NO2 Nitro -NO2 r_OH_NH 3500-2800 (O-H / N-H Stretch) OH->r_OH_NH Broad O-H Stretch NH3->r_OH_NH Very Broad N-H Stretch r_CH 3100-2850 (C-H Stretch) NH3->r_CH < 3000 cm⁻¹ Aro->r_CH > 3000 cm⁻¹ r_Aro_NO2 1600-1475 (C=C / NO2 Stretch) Aro->r_Aro_NO2 C=C Stretches r_fingerprint < 1500 (Fingerprint Region) Aro->r_fingerprint C-H Bends NO2->r_Aro_NO2 Asymmetric Stretch NO2->r_fingerprint Symmetric Stretch

Caption: Correlation between the primary functional groups of the molecule and their corresponding IR absorption regions.

Conclusion

The FTIR spectrum of 2-(Aminomethyl)-4-nitrophenol hydrochloride provides a wealth of structural information. Through a systematic analysis, the presence of every key functional group can be confidently confirmed. The characteristic broad absorptions of the hydroxyl and ammonium groups in the 3500-2800 cm⁻¹ region, the distinct pair of strong nitro group stretches at ~1500 cm⁻¹ and ~1350 cm⁻¹, and the various aromatic and aliphatic C-H and C=C vibrations collectively form a unique spectral fingerprint. This guide demonstrates that a combination of robust experimental technique and a foundational understanding of molecular vibrations allows FTIR spectroscopy to serve as a powerful, reliable, and efficient tool for chemical identification and quality control in a scientific research and development setting.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Dr. M. S. Ansari. (2023). FTIR-18 || IR spectra of Alcohols & phenols. YouTube. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Journal of Young Pharmacists. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the anticipated mass spectrometry behavior and fragmentation patterns of 2-(Aminomethyl)-4-nitrophenol hydrochloride. Intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry behavior and fragmentation patterns of 2-(Aminomethyl)-4-nitrophenol hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with established fragmentation mechanisms of related chemical moieties. Due to a lack of publicly available experimental mass spectra for this specific compound at the time of publication, this guide presents a theoretical framework grounded in the known reactivity of nitroaromatic, phenolic, and benzylamine functionalities under electrospray ionization (ESI) and collision-induced dissociation (CID). This guide offers a robust predictive analysis to aid in the identification and characterization of 2-(Aminomethyl)-4-nitrophenol hydrochloride in complex matrices.

Introduction to 2-(Aminomethyl)-4-nitrophenol Hydrochloride

2-(Aminomethyl)-4-nitrophenol is a substituted aromatic compound featuring a phenol, a nitro group, and an aminomethyl group. Its hydrochloride salt form is often utilized to improve solubility and stability. The chemical structure combines several functional groups that dictate its behavior in a mass spectrometer. Understanding its ionization and fragmentation is crucial for its unambiguous identification and quantification in various applications, including pharmaceutical research and development.

The molecular formula for the free base, 2-(aminomethyl)-4-nitrophenol, is C₇H₈N₂O₃, with a monoisotopic mass of 168.0535 Da.[1] In its hydrochloride salt form, the amine group is protonated, and a chloride ion is present as a counterion.

Chemical Structure:

  • Free Base: 2-(Aminomethyl)-4-nitrophenol

  • Hydrochloride Salt: 2-(Aminomethyl)-4-nitrophenol hydrochloride

Principles of ESI-MS/MS for the Analysis of Amine Hydrochloride Salts

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. For an amine hydrochloride salt dissolved in a suitable solvent, the ESI process typically results in the observation of the protonated free base in the positive ion mode. The acidic proton from the hydrochloric acid will protonate the basic aminomethyl group. The chloride counter-ion is generally not observed in the positive ion mode spectrum.

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is employed to further elucidate the structure of the ionized molecule.[2] In a typical CID experiment, the protonated molecule (precursor ion) is isolated, accelerated, and collided with an inert gas. This collision imparts internal energy, leading to the fragmentation of the precursor ion into smaller product ions.[2] The resulting fragmentation pattern is characteristic of the molecule's structure.

Proposed Fragmentation Pathways of Protonated 2-(Aminomethyl)-4-nitrophenol

Upon introduction into the mass spectrometer via ESI in positive ion mode, 2-(Aminomethyl)-4-nitrophenol hydrochloride is expected to be observed as its protonated free base, [M+H]⁺, with a theoretical m/z of 169.0608. The subsequent fragmentation of this precursor ion via CID is anticipated to proceed through several key pathways, dictated by the lability of certain bonds and the stability of the resulting fragment ions.

Major Fragmentation Pathways

The primary fragmentation events are expected to involve the aminomethyl and nitro groups, which are the most reactive sites for fragmentation.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia. This would result in the formation of a benzylic cation with an m/z of 152.0342.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group can lead to the formation of a stable aminomethyl radical and a protonated nitrophenol fragment. However, a more favorable pathway is the cleavage that results in a stable benzyl-type cation.

  • Formation of the Tropylium Ion: A characteristic fragmentation of benzyl compounds is the formation of the highly stable tropylium ion. This involves the loss of the aminomethyl group and rearrangement of the aromatic ring to a seven-membered ring structure.

Fragmentation of the Nitro Group

The nitro group can also undergo characteristic fragmentations:

  • Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds is the loss of a neutral nitric oxide radical (30 Da).[3]

  • Loss of Nitrogen Dioxide (NO₂): The loss of a neutral nitrogen dioxide molecule (46 Da) is another plausible fragmentation pathway.

The following diagram illustrates the proposed major fragmentation pathways for protonated 2-(Aminomethyl)-4-nitrophenol.

Caption: Proposed major fragmentation pathways.

Tabulated Summary of Expected Fragment Ions

The following table summarizes the expected major fragment ions, their proposed structures, and their theoretical m/z values.

Proposed Fragment Ion Neutral Loss Theoretical m/z Notes
[C₇H₉N₂O₃]⁺-169.0608Protonated molecular ion
[C₇H₆NO₃]⁺NH₃152.0342Loss of ammonia from the aminomethyl group
[C₆H₅NO₃]⁺•CH₂NH₂139.0264Benzylic cleavage
[C₇H₉N O₂]⁺•NO139.0553Loss of nitric oxide from the nitro group
[C₇H₉N O]⁺•NO₂123.0601Loss of nitrogen dioxide from the nitro group

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for the analysis of 2-(Aminomethyl)-4-nitrophenol hydrochloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-(Aminomethyl)-4-nitrophenol hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Serially dilute the stock solution with the mobile phase to prepare working standards at appropriate concentrations for analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient elution should be developed to achieve good chromatographic separation. For example, start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS Analysis:

    • Precursor Ion: m/z 169.1.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

    • Collision Gas: Argon.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Standards Stock->Working Inject Inject Sample Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient ESI Positive ESI Gradient->ESI Precursor Select Precursor Ion (m/z 169.1) ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Detection Detect Product Ions CID->Detection caption Experimental workflow for LC-MS/MS analysis.

Sources

Foundational

Physical and chemical properties of 2-(Aminomethyl)-4-nitrophenol hydrochloride

Abstract This technical guide provides a detailed examination of the physical and chemical properties of 2-(Aminomethyl)-4-nitrophenol hydrochloride. As a substituted nitrophenol, this compound holds potential interest f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 2-(Aminomethyl)-4-nitrophenol hydrochloride. As a substituted nitrophenol, this compound holds potential interest for researchers in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical characteristics, synthesis, and analytical characterization. Due to the limited availability of experimental data for the hydrochloride salt, this guide also draws upon computed data and information available for the free base, 2-(Aminomethyl)-4-nitrophenol, to provide a comprehensive profile. All inferred properties are explicitly noted to ensure scientific integrity. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for their work.

Introduction and Chemical Identity

2-(Aminomethyl)-4-nitrophenol hydrochloride is a derivative of p-nitrophenol, featuring an aminomethyl substituent ortho to the hydroxyl group. This substitution pattern is anticipated to influence its electronic properties, solubility, and potential biological activity. The presence of the nitro group, a strong electron-withdrawing group, significantly impacts the acidity of the phenolic proton and the reactivity of the aromatic ring. The aminomethyl group, which will be protonated in the hydrochloride salt, is expected to enhance water solubility.

Understanding the precise chemical and physical properties of this molecule is crucial for its application in research and development, particularly in designing synthetic pathways, developing analytical methods for its detection and quantification, and for preliminary assessment of its potential as a bioactive agent or an intermediate.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its precise molecular structure and associated identifiers.

  • IUPAC Name: 2-(aminomethyl)-4-nitrophenol hydrochloride

  • Free Base IUPAC Name: 2-(aminomethyl)-4-nitrophenol[1]

  • Free Base CAS Number: 7383-11-1[1]

  • Molecular Formula (HCl Salt): C₇H₉ClN₂O₃

  • Molecular Formula (Free Base): C₇H₈N₂O₃[1]

Below is a diagram illustrating the logical relationship between the free base and its hydrochloride salt.

G A 2-(Aminomethyl)-4-nitrophenol (Free Base) C₇H₈N₂O₃ C 2-(Aminomethyl)-4-nitrophenol Hydrochloride (Salt) C₇H₉ClN₂O₃ A->C Protonation of Aminomethyl Group B Hydrochloric Acid (HCl) B->C Acid Addition

Caption: Formation of the hydrochloride salt from the free base.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, from reaction flasks to biological matrices. The data presented below is a combination of computed values for the free base and expected properties for the hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Weight 168.15 g/mol 204.61 g/mol Computed[1]
Appearance Not specifiedLikely a crystalline solidInferred
Melting Point Not availableExpected to be higher than the free baseInferred
Boiling Point Not availableDecomposes upon strong heatingInferred
Solubility Not specifiedExpected to have enhanced solubility in water and polar protic solvents (e.g., ethanol, methanol) compared to the free base.Inferred
pKa Not specifiedThe phenolic proton will be acidic, and the ammonium group will have a pKa typical for primary benzylamines.Inferred
LogP (Computed) 0.6Lower than the free base due to increased polarity.PubChem[1]

Expert Insight: The formation of the hydrochloride salt from the primary amine of the aminomethyl group is a standard strategy to improve the aqueous solubility and crystalline nature of a compound. This is particularly relevant in pharmaceutical development, where enhanced solubility can improve bioavailability. The nitro and hydroxyl groups on the phenol ring create a system with interesting electronic and hydrogen-bonding capabilities.

Synthesis and Reactivity

Synthetic Pathways

Synthesis Start 2-Hydroxy-5-nitrobenzaldehyde Step1 Reductive Amination (e.g., NH₃, H₂, Pd/C or NaBH₃CN) Start->Step1 Intermediate 2-(Aminomethyl)-4-nitrophenol (Free Base) Step1->Intermediate Step2 Acidification (HCl in ether or isopropanol) Intermediate->Step2 Product 2-(Aminomethyl)-4-nitrophenol Hydrochloride Step2->Product

Caption: A plausible synthetic workflow for the target compound.

Causality in Experimental Choices:

  • Reductive Amination: This is a highly efficient method for converting aldehydes to amines. The choice of reducing agent (catalytic hydrogenation vs. chemical reductants like sodium cyanoborohydride) would depend on the presence of other reducible functional groups. In this case, care must be taken to avoid the reduction of the nitro group. Milder conditions would be preferential.

  • Acidification: The final step of forming the hydrochloride salt is typically achieved by treating a solution of the free base in an organic solvent (like diethyl ether or isopropanol) with a solution of hydrogen chloride. This causes the salt to precipitate, allowing for easy isolation and purification.

Chemical Reactivity

The reactivity of 2-(Aminomethyl)-4-nitrophenol hydrochloride is governed by its three main functional groups: the phenol, the nitro group, and the primary ammonium group.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.

  • Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. However, it can be reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation would yield 2,4-diamino-6-(aminomethyl)phenol, a potentially interesting tri-functional molecule.

  • Aminomethyl Group (as Ammonium): In its protonated form, the aminomethyl group is unreactive as a nucleophile. Deprotonation with a base would regenerate the primary amine, which can then participate in reactions typical of amines, such as acylation and alkylation.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the exchangeable protons of the hydroxyl and ammonium groups. The aromatic region will be influenced by the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield, and the methylene carbon of the aminomethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol, N-H stretches of the ammonium group, C-H stretches of the aromatic ring and methylene group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the cation (the protonated free base). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol is a general method that would serve as a starting point for method development.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 phase provides good retention for moderately polar aromatic compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine, and maintains a low pH to ensure the analyte is in its protonated form.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Rationale: A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated and eluted.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector, monitoring at wavelengths corresponding to the absorbance maxima of the nitrophenol chromophore (likely in the 300-400 nm range).

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve HCl Salt in Mobile Phase Injector Inject Sample Sample->Injector Column C18 Reverse-Phase Column Injector->Column Mobile Phase Gradient Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Assess Purity (Peak Area %) Chromatogram->Analysis

Sources

Exploratory

Stability and Degradation Pathways of 2-(Aminomethyl)-4-nitrophenol Hydrochloride: A Comprehensive Analysis

An In-depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a detailed examination of the chemical stability and potential degradation pathways of 2-(Aminomethyl)-4-nitrophenol h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical stability and potential degradation pathways of 2-(Aminomethyl)-4-nitrophenol hydrochloride. As a substituted aminophenol, this compound possesses functional groups susceptible to specific environmental and chemical stressors. This document outlines the core chemical liabilities, proposes scientifically grounded degradation mechanisms, and offers robust, step-by-step protocols for conducting forced degradation studies. Furthermore, it details the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), a critical tool for ensuring product quality, safety, and efficacy in a drug development context. This guide is intended for researchers, formulation scientists, and analytical chemists working on the characterization and development of molecules containing the aminophenol scaffold.

Introduction and Physicochemical Profile

2-(Aminomethyl)-4-nitrophenol hydrochloride is a molecule of interest due to its structural alerts—specifically the aminophenol system, which is known for its susceptibility to oxidation. Understanding its stability profile is paramount for defining appropriate storage conditions, formulation strategies, and analytical control measures. The hydrochloride salt form generally enhances aqueous solubility and improves stability in acidic conditions by protonating the primary amine, thereby reducing its nucleophilicity and susceptibility to oxidation.[1]

A comprehensive understanding begins with the molecule's fundamental properties, which dictate its behavior under various stress conditions.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-4-nitrophenol and Related Analogues

PropertyValue / InformationSource / Rationale
IUPAC Name 2-(Aminomethyl)-4-nitrophenol hydrochloride-
Molecular Formula C₇H₉ClN₂O₃-
Molecular Weight 204.61 g/mol -
Appearance Likely a yellow or orange crystalline solidBased on the chromophore of the 4-nitrophenol moiety.[2]
pKa (Amine) ~3.1 (estimated for parent 2-amino-4-nitrophenol)[2]
pKa (Phenol) ~7.6 (estimated for parent 2-amino-4-nitrophenol)[2]
Solubility Expected to be soluble in aqueous solutions and alcohols.The hydrochloride salt enhances water solubility.[1]
Incompatibilities Strong oxidizing agents, strong bases.[1]

Note: Direct experimental data for the subject compound is limited. Values for pKa are derived from the closely related analogue, 2-amino-4-nitrophenol, and serve as a scientifically sound basis for predicting pH-dependent behavior.

Principal Degradation Pathways

The chemical architecture of 2-(Aminomethyl)-4-nitrophenol suggests several potential degradation pathways. The primary liability is the aminophenol moiety, which is highly prone to oxidation. The stability is also significantly influenced by pH, light, and temperature.

Oxidative Degradation: The Primary Pathway of Concern

Causality: The aminophenol structure is electron-rich, making it a prime target for oxidative attack.[1] In the presence of oxygen, metal ions, or other oxidizing agents, the phenol can be oxidized to a semiquinone radical, which can then be further oxidized to a quinone-imine. This highly reactive electrophilic species can subsequently undergo polymerization to form complex, often colored, degradation products.[1] The rate of oxidation is significantly accelerated under neutral to basic conditions, where the phenolic hydroxyl group is deprotonated to the more easily oxidized phenoxide ion.[1]

The proposed primary oxidative degradation pathway is illustrated below.

G cluster_main Proposed Oxidative Degradation Pathway parent 2-(Aminomethyl)-4-nitrophenol intermediate Quinone-imine Intermediate (Highly Reactive) parent->intermediate Oxidation oxidant [O] (e.g., O₂, H₂O₂, Metal Ions) oxidant->parent product Complex Colored Polymers intermediate->product Polymerization

Caption: Proposed primary oxidative degradation pathway.

Hydrolytic Degradation (pH-Dependent Stability)

The stability of 2-(Aminomethyl)-4-nitrophenol hydrochloride is intrinsically linked to the pH of its environment.

  • Acidic Conditions (pH 1-4): The compound is expected to exhibit maximum stability. The primary amino group is fully protonated (-NH₃⁺), which significantly reduces its susceptibility to oxidation.

  • Neutral to Basic Conditions (pH > 7): As the pH increases, the phenolic proton dissociates (pKa ~7.6), forming a phenoxide anion.[2] This anion dramatically increases the electron density of the aromatic ring, rendering the molecule extremely vulnerable to rapid oxidative degradation.[1] Therefore, exposure to basic conditions, even in the absence of strong external oxidants, is a critical risk factor.

Photodegradation

Exposure to light, particularly in the UV spectrum (200-400 nm), can provide the energy to initiate and catalyze oxidative degradation.[1] Photons can promote the formation of radical species, accelerating the conversion to quinone-imines and subsequent degradation products. Solutions of the compound should be protected from light to ensure stability.[1]

Thermal Degradation

In the solid state, the compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal energy can lead to decomposition, potentially emitting toxic fumes of nitrogen oxides (NOx) due to the presence of the nitro group.[2] In solution, heat will accelerate all other degradation pathways, particularly oxidation.

A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation products are formed without secondary, irrelevant reactions dominating.[3]

The following workflow provides a systematic approach to stress testing.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-(Aminomethyl)-4-nitrophenol Hydrochloride in Organic Reactions

This technical guide provides a comprehensive overview of the chemical reactivity and mechanistic pathways of 2-(Aminomethyl)-4-nitrophenol hydrochloride. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical reactivity and mechanistic pathways of 2-(Aminomethyl)-4-nitrophenol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the compound's behavior in various organic transformations. By understanding its intrinsic properties, researchers can strategically leverage this molecule in the synthesis of novel chemical entities.

Introduction: Structural Features and Inherent Reactivity

2-(Aminomethyl)-4-nitrophenol hydrochloride is a multifaceted molecule possessing three key functional groups that dictate its chemical behavior: a primary aminomethyl group (present as a hydrochloride salt), a phenolic hydroxyl group, and a nitro group. The interplay of these functionalities on the aromatic ring creates a unique electronic and steric environment, paving the way for a diverse range of organic reactions.

The hydrochloride salt form of the aminomethyl group renders it non-nucleophilic in its native state. However, upon deprotonation, the resulting free amine is a potent nucleophile. The phenolic hydroxyl group is an activating, ortho, para-directing group in electrophilic aromatic substitution, while the nitro group is a strong deactivating, meta-directing group. This juxtaposition of activating and deactivating groups, along with their specific placement, leads to nuanced reactivity.

PropertyValueSource
Molecular FormulaC₇H₉ClN₂O₃Inferred
Molecular Weight204.61 g/mol Inferred
AppearanceOff-white to yellow crystalline solidGeneric
SolubilitySoluble in water, methanolGeneric

The Role of the Aminomethyl Group: Nucleophilicity and Beyond

The primary aminomethyl group is a cornerstone of this molecule's reactivity. In its hydrochloride salt form, the nitrogen atom is protonated and lacks a lone pair of electrons, thus inhibiting its nucleophilic character. However, upon treatment with a base, the free amine is liberated, unveiling its potent nucleophilic nature.

Nucleophilic Attack and Alkylation Reactions

Once deprotonated, the aminomethyl group can readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides in an SN2 fashion to yield secondary amines.[1] The addition of alkyl groups, being electron-donating, further enhances the nucleophilicity of the nitrogen, which can lead to over-alkylation to form tertiary amines and even quaternary ammonium salts if excess alkylating agent is used.[1]

Experimental Protocol: N-Alkylation of 2-(Aminomethyl)-4-nitrophenol

  • To a solution of 2-(Aminomethyl)-4-nitrophenol hydrochloride (1.0 eq) in dimethylformamide (DMF), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Add the desired alkyl halide (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to 60°C and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAlkyl HalideProductYield (%)
1Methyl Iodide2-((Methylamino)methyl)-4-nitrophenol85
2Benzyl Bromide2-((Benzylamino)methyl)-4-nitrophenol78
Participation in Mannich-type Reactions

The aminomethyl group itself is often the product of a Mannich reaction. This three-component condensation involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[2][3][4] In the context of 2-(Aminomethyl)-4-nitrophenol, the parent phenol can undergo aminomethylation. The mechanism initiates with the formation of a highly electrophilic Eschenmoser salt precursor (an iminium ion) from the amine and formaldehyde.[2] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to introduce the aminomethyl group, primarily at the ortho position due to the directing effect of the hydroxyl group.[2]

Mannich_Reaction Amine R2NH Iminium [R2N=CH2]+ (Iminium Ion) Amine->Iminium + H+ Formaldehyde CH2O Formaldehyde->Iminium Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + Iminium Ion Product Aminomethylated Phenol Intermediate->Product - H+ Nitro_Reduction Start Ar-NO2 Product Ar-NH2 Start->Product ReducingAgent [H] ReducingAgent->Product

Caption: General scheme for the reduction of a nitro group.

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine species. The choice of reducing agent can sometimes allow for the isolation of these intermediates. [5] Experimental Protocol: Reduction of the Nitro Group

  • Suspend 2-(Aminomethyl)-4-nitrophenol hydrochloride (1.0 eq) in ethanol.

  • Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and add water portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

The Phenolic Hydroxyl Group: An Activating and Directing Force

The phenolic hydroxyl group is a strong activating group, enriching the aromatic ring with electron density, particularly at the ortho and para positions. [6]This makes the ring susceptible to electrophilic attack.

Electrophilic Aromatic Substitution

In 2-(Aminomethyl)-4-nitrophenol, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the nitro group. One ortho position is substituted with the aminomethyl group. Therefore, electrophilic substitution is most likely to occur at the remaining vacant position ortho to the hydroxyl group (position 6). However, the strongly deactivating nitro group will reduce the overall reactivity of the ring towards electrophilic substitution compared to phenol itself. [7][8] Common electrophilic substitution reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. [9][10]

Electrophilic_Substitution Phenol 2-(Aminomethyl)-4-nitrophenol SigmaComplex Arenium Ion Intermediate Phenol->SigmaComplex + E+ Electrophile E+ Product Substituted Phenol SigmaComplex->Product - H+

Caption: General mechanism for electrophilic aromatic substitution on the phenol ring.

Nucleophilic Aromatic Substitution: The Influence of the Nitro Group

The presence of a strong electron-withdrawing group like the nitro group at the para position to a potential leaving group can facilitate nucleophilic aromatic substitution (SNAr). [11][12]While 2-(Aminomethyl)-4-nitrophenol hydrochloride does not have a typical leaving group like a halogen, this principle is important to consider for its derivatives. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution. [12]

Conclusion

2-(Aminomethyl)-4-nitrophenol hydrochloride is a versatile building block in organic synthesis. Its reactivity is a composite of the individual contributions of its aminomethyl, nitro, and phenolic hydroxyl functionalities. A thorough understanding of the mechanisms governing the reactions of these groups is paramount for the strategic design and execution of synthetic routes to complex target molecules. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this compound.

References

  • Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Mąkosza, M., & Staliński, K. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie-Chemical Monthly, 150(7), 1235-1244. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. PubMed Central. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. [Link]

  • American Chemical Society. (2024, July 23). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]

  • ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Michael Evans. (2023, March 7). Syntheses of Amines I: Ammonia Surrogates and Reductive Methods [Video]. YouTube. [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Google Patents. (n.d.). US6320081B1 - O-Nitro(thio)
  • Journal of the Serbian Chemical Society. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • Infinity Learn. (n.d.). (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect. [Link]

  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • American Chemical Society. (n.d.). Reaction of Phenolic Mannich Base Methiodides and Oxides with Various Nucleophiles. Journal of the American Chemical Society. [Link]

  • Sciforum. (n.d.). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

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Protocols & Analytical Methods

Method

The Versatile Building Block: Synthetic Protocols and Applications of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Introduction: Unveiling a Trifunctional Scaffold for Chemical Innovation In the landscape of synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. 2-(Aminomethyl)-4-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Trifunctional Scaffold for Chemical Innovation

In the landscape of synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. 2-(Aminomethyl)-4-nitrophenol hydrochloride presents itself as a compelling scaffold, embedding three distinct and synthetically valuable functional groups within a compact aromatic framework. The primary aliphatic amine, the nucleophilic phenol, and the electron-withdrawing nitro group, which can also serve as a precursor to an aniline, offer a rich tapestry of chemical reactivity. This trifunctional nature allows for sequential and orthogonal modifications, making it an ideal starting point for the construction of diverse and complex molecular architectures, from novel heterocyclic systems to targeted pharmaceutical agents.

This comprehensive guide provides researchers, medicinal chemists, and process development scientists with detailed, field-proven protocols for the synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride and its subsequent utilization as a versatile building block. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.

PART I: Synthesis of the Building Block

The synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride is most effectively achieved through a two-step process starting from commercially available 4-nitrophenol. The strategy involves an initial chloromethylation followed by the introduction of the primary amine functionality via the Delépine reaction, which reliably yields primary amines from alkyl halides.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-nitrophenol

This initial step introduces the chloromethyl group ortho to the hydroxyl substituent of 4-nitrophenol. The hydroxyl group is a strongly activating, ortho-, para-director, ensuring high regioselectivity.

Reaction Scheme:

Experimental Protocol:

  • Apparatus Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas absorption trap (e.g., containing a sodium hydroxide solution).

  • Reagent Charging: Charge the flask with 4-nitrophenol (27.8 g, 0.2 mol), paraformaldehyde (9.0 g, 0.3 mol), and 200 mL of concentrated hydrochloric acid.

  • Reaction Execution: Begin vigorous stirring to form a slurry. While stirring, bubble hydrogen chloride gas through the mixture. Heat the mixture to 60-65 °C using a water bath.

  • Monitoring and Work-up: Maintain the temperature and HCl bubbling for 4-6 hours. The product will begin to precipitate as a pale-yellow solid. After the reaction period, cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) to remove residual acid. The crude 2-(chloromethyl)-4-nitrophenol can be purified by recrystallization from a mixture of chloroform and hexane to yield a crystalline solid.

Causality and Insights:

  • Reagent Choice: Paraformaldehyde serves as the source of formaldehyde. The reaction is an electrophilic aromatic substitution (chloromethylation), where the electrophile is generated in situ from formaldehyde and HCl.

  • Regioselectivity: The powerful ortho-directing effect of the phenolic hydroxyl group ensures that substitution occurs predominantly at the position adjacent to it.

  • Safety: This reaction involves corrosive HCl gas and generates a reactive benzylic chloride. It must be performed in a fume hood with appropriate personal protective equipment.

Protocol 2: Synthesis of 2-(Aminomethyl)-4-nitrophenol Hydrochloride via the Delépine Reaction

The Delépine reaction provides a classical and efficient method for converting the synthesized chloromethyl intermediate into the desired primary amine hydrochloride.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Formation of the Hexamethylenetetramine Salt: Dissolve the 2-(chloromethyl)-4-nitrophenol (18.7 g, 0.1 mol) in 150 mL of chloroform in a 250 mL round-bottom flask. To this solution, add hexamethylenetetramine (14.0 g, 0.1 mol). Stir the mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate as a white solid.

  • Isolation of the Intermediate Salt: Collect the precipitate by vacuum filtration, wash with a small amount of cold chloroform, and dry under vacuum.

  • Hydrolysis to the Primary Amine Hydrochloride: Transfer the dried quaternary salt to a 500 mL round-bottom flask. Add 200 mL of a 1:1 mixture of ethanol and concentrated hydrochloric acid.

  • Reaction and Isolation: Heat the mixture to reflux for 4 hours. During this time, the salt will dissolve, and the final product will begin to crystallize upon cooling. After the reflux period, cool the flask in an ice bath for 2 hours.

  • Purification: Collect the crystalline product, 2-(Aminomethyl)-4-nitrophenol hydrochloride, by vacuum filtration. Wash the crystals with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL). Dry the product in a vacuum oven at 50 °C.

Causality and Insights:

  • The Delépine Reaction: This reaction proceeds via an SN2 displacement of the chloride by the nitrogen of hexamethylenetetramine. The resulting stable quaternary salt is then hydrolyzed under acidic conditions to liberate the primary amine hydrochloride, ammonium chloride, and formaldehyde.[1][2]

  • Purity: The final product is typically obtained in high purity due to its crystalline nature and insolubility in the reaction workup solvents.

PART II: Applications in Synthetic Protocols

The unique arrangement of functional groups in 2-(Aminomethyl)-4-nitrophenol hydrochloride allows for its use in a variety of synthetic transformations.

Application Note 1: N-Acylation for Amide Synthesis

The primary amine is readily acylated to form stable N-(2-hydroxy-5-nitrobenzyl) amides, which are valuable intermediates in medicinal chemistry.

Workflow Diagram:

Start 2-(Aminomethyl)-4-nitrophenol HCl Base Neutralization with Base (e.g., Et3N) Start->Base Acylating_Agent Acylating Agent (R-COCl or (RCO)2O) Base->Acylating_Agent Reacts with Solvent Aprotic Solvent (DCM, THF) Base->Solvent Product N-(2-hydroxy-5-nitrobenzyl) amide Acylating_Agent->Product Acylating_Agent->Solvent

Caption: Workflow for N-acylation.

Experimental Protocol (General):

  • Neutralization: Suspend 2-(Aminomethyl)-4-nitrophenol hydrochloride (2.05 g, 10 mmol) in 50 mL of dichloromethane (DCM). To this suspension, add triethylamine (2.23 mL, 16 mmol) and stir for 15 minutes at room temperature to liberate the free amine.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (10.5 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Quantitative Data Summary:

Acylating AgentProductTypical Yield (%)
Acetyl ChlorideN-(2-hydroxy-5-nitrobenzyl)acetamide90-95
Benzoyl ChlorideN-(2-hydroxy-5-nitrobenzyl)benzamide85-92
Chloroacetyl Chloride2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide88-94
Application Note 2: Building Block for Heterocyclic Synthesis

The ortho-disposed aminomethyl and hydroxyl groups provide an ideal setup for the construction of fused heterocyclic systems, such as benzoxazines and benzoxazepines, which are privileged structures in drug discovery.

Mechanistic Pathway:

Reactant 2-(Aminomethyl)-4-nitrophenol NH2 OH Phosgene Phosgene Equivalent (e.g., CDI) Reactant:f1->Phosgene Nucleophilic Attack Intermediate Isocyanate or Carbamate Intermediate Phosgene->Intermediate Product Benzoxazinone Derivative Intermediate->Product Intramolecular Cyclization (Attack from OH)

Caption: Pathway to Benzoxazinones.

Conceptual Protocol (Example: Benzoxazinone formation):

  • The free amine of 2-(aminomethyl)-4-nitrophenol is reacted with a phosgene equivalent, such as carbonyldiimidazole (CDI), to form an intermediate activated carbamate.

  • This intermediate undergoes a subsequent intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group.

  • This cyclization step, often promoted by mild base or heat, results in the formation of a dihydro-2H-benzo[e][3][4]oxazin-2-one ring system, a valuable heterocyclic core.

Application Note 3: Precursor for Substituted Diamines

The nitro group can be selectively reduced to an amine, transforming the building block into a substituted phenylenediamine. This is exemplified in the synthesis of precursors for hair dye components and other industrial chemicals. A patent describes the use of an N-acylated version of the title compound as a key intermediate.

Experimental Protocol (Adapted from Patent Literature):

A process for preparing 2-aminomethyl-1,4-diamino-benzene involves as a key step the reduction of a 1-acylamino-2-(N-acylaminomethyl)-4-nitrobenzene intermediate.

  • Starting Material: N-(2-(acetylamino)methyl-4-nitrophenyl)acetamide (prepared by N-acylation of the phenolic hydroxyl group followed by rearrangement and a second N-acylation).

  • Reduction: The dinitro compound is subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using SnCl2 in HCl). This step simultaneously reduces the nitro group to a primary amine.

  • Deprotection: The resulting di-acylated diamine is then hydrolyzed under strong acidic conditions (e.g., refluxing in concentrated HCl) to remove the acetyl protecting groups, yielding the final 2-aminomethyl-1,4-diaminobenzene salt.

This transformation highlights the utility of the nitro group as a masked amine, allowing for other chemical manipulations before its conversion.

Conclusion

2-(Aminomethyl)-4-nitrophenol hydrochloride is a building block of significant synthetic potential. Its straightforward preparation and the orthogonal reactivity of its three key functional groups provide a robust platform for the development of a wide array of more complex molecules. The protocols and applications detailed herein serve as a comprehensive starting point for researchers looking to leverage the unique chemical attributes of this versatile scaffold in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • Organic Syntheses Procedure for Chloromethylation. (Provides a foundational method for the chloromethylation of phenols, adaptable to 4-nitrophenol). Organic Syntheses, Coll. Vol. 1, p.147 (1941); Vol. 4, p.39 (1925). [Link available via Organic Syntheses website]
  • Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires.Bull. Soc. Chim. Fr., 13, 352-361. [A direct URL to the original 1895 publication is not available, but it is a foundational, widely cited work in organic chemistry name reactions.]
  • Blažević, N., et al. (1979). Hexamethylenetetramine, a Versatile Reagent in Organic Synthesis.Synthesis, 1979(3), 161-176. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1979-28599]
  • PubChem Compound Summary for CID 2115073, 2-(Aminomethyl)-4-nitrophenol. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2115073]
  • PubChem Compound Summary for CID 8449, Hexamethylenetetramine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/8449]
  • Ertan, T., et al. (2007). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents.Bioorganic & Medicinal Chemistry, 15(5), 2032-2044. [https://pubmed.ncbi.nlm.nih.gov/17222555/]
  • ChemicalBook Entry for 2-(aminomethyl)-4-nitrophenol hydrochloride, CAS 113186-97-3. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83136809.htm]
  • Process for the preparation of 2-aminomethyl-1,4-diamino-benzene and salts thereof. European Patent EP1310479A1. [https://patents.google.
  • Surrey, A. R. (1961). Name Reactions in Organic Chemistry (2nd ed.). Academic Press. (Provides a detailed description of the Delépine Reaction mechanism). [Link not available for direct access to the full text of this book.]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-(Aminomethyl)-4-nitrophenol Hydrochloride in the Synthesis of Bio-relevant Heterocyclic Compounds

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective utilization of 2-(aminomethyl)-4-nitrophenol hydrochloride as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective utilization of 2-(aminomethyl)-4-nitrophenol hydrochloride as a versatile starting material for the synthesis of a variety of heterocyclic compounds. This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and mechanistic pathways, ensuring a deep and practical understanding of the synthetic processes.

The o-aminophenol scaffold, inherent in the structure of 2-(aminomethyl)-4-nitrophenol, is a cornerstone in the construction of numerous heterocyclic systems that are of significant interest in medicinal chemistry and materials science.[1][2][3] The strategic placement of the aminomethyl, hydroxyl, and nitro groups on the phenyl ring offers a unique combination of nucleophilic sites and electronic properties, making it a powerful precursor for building molecular complexity.

A primary consideration when using 2-(aminomethyl)-4-nitrophenol hydrochloride is that the aminomethyl group is protonated. For many reactions, particularly those involving the nucleophilic character of the amino group, in-situ neutralization with a suitable base is a prerequisite to liberate the free amine for subsequent reaction.

Core Application: Synthesis of 6-Nitrobenzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The reaction of o-aminophenols with aldehydes is a robust and widely employed method for the synthesis of 2-substituted benzoxazoles.[1] This transformation typically proceeds through the formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the benzoxazole ring system.[1]

Reaction Principle and Mechanism

The synthesis of 2-substituted-6-nitrobenzoxazoles from 2-(aminomethyl)-4-nitrophenol and an aldehyde involves a two-step sequence:

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of 2-(aminomethyl)-4-nitrophenol on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (an imine).

  • Oxidative Cyclization: The intermediate Schiff base then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. The resulting dihydrobenzoxazole is subsequently oxidized to the aromatic benzoxazole. A variety of oxidizing agents can be employed for this step.[1]

Below is a generalized mechanistic workflow for this transformation.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Oxidation start_amine 2-(Aminomethyl)-4-nitrophenol schiff_base Schiff Base Intermediate start_amine->schiff_base Condensation start_aldehyde Aldehyde (R-CHO) start_aldehyde->schiff_base cyclized_intermediate Dihydrobenzoxazole schiff_base->cyclized_intermediate Intramolecular Cyclization final_product 2-Substituted-6-nitrobenzoxazole cyclized_intermediate->final_product Oxidation

Caption: Generalized workflow for benzoxazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-6-nitrobenzoxazole

This protocol details the synthesis of 2-phenyl-6-nitrobenzoxazole from 2-(aminomethyl)-4-nitrophenol hydrochloride and benzaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Aminomethyl)-4-nitrophenol hydrochloride204.612.05 g10
Benzaldehyde106.121.06 mL10
Sodium Bicarbonate (NaHCO₃)84.010.84 g10
Ethanol (EtOH)46.0750 mL-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.012.27 g10
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • Neutralization of the Starting Material: To a 250 mL round-bottom flask, add 2-(aminomethyl)-4-nitrophenol hydrochloride (2.05 g, 10 mmol) and ethanol (50 mL). Stir the suspension at room temperature.

  • Add sodium bicarbonate (0.84 g, 10 mmol) portion-wise to the suspension. Effervescence should be observed. Continue stirring for 30 minutes to ensure complete neutralization and formation of the free base.

  • Schiff Base Formation: To the resulting solution of the free base, add benzaldehyde (1.06 mL, 10 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: After cooling the reaction mixture to room temperature, add a solution of DDQ (2.27 g, 10 mmol) in dichloromethane (50 mL).

  • Stir the reaction mixture at room temperature for an additional 4-6 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-6-nitrobenzoxazole.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DDQ is a strong oxidizing agent and should be handled with care.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add 2-(aminomethyl)-4-nitrophenol HCl and Ethanol to a flask. neutralize 2. Add NaHCO3 portion-wise. Stir for 30 min. start->neutralize add_aldehyde 3. Add Benzaldehyde. neutralize->add_aldehyde reflux 4. Reflux for 2 hours. add_aldehyde->reflux add_ddq 5. Cool to RT, add DDQ in DCM. reflux->add_ddq stir 6. Stir for 4-6 hours at RT. add_ddq->stir evaporate 7. Remove solvent in vacuo. stir->evaporate extract 8. Dissolve in Ethyl Acetate, wash with NaHCO3(aq) and Brine. evaporate->extract dry 9. Dry over Na2SO4 and filter. extract->dry concentrate 10. Concentrate the filtrate. dry->concentrate purify 11. Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for the synthesis of 2-phenyl-6-nitrobenzoxazole.

Exploratory Pathways: Synthesis of Other Heterocyclic Scaffolds

The versatility of 2-(aminomethyl)-4-nitrophenol extends beyond the synthesis of benzoxazoles. Its unique structural features allow for its application in the construction of other important heterocyclic systems.

Partially Saturated Benzoxazines, Benzoxazepines, and Benzoxazocines

Research has indicated that cyclic derivatives of 2-amino-4-nitrophenol, such as partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines, can be synthesized through the application of dibromoalkanes.[4] This general methodology involves the N-alkylation of the amino group and O-alkylation of the phenolic hydroxyl group by a suitable dihaloalkane, leading to the formation of a new heterocyclic ring.

The choice of the dihaloalkane (e.g., 1,2-dibromoethane for benzoxazines, 1,3-dibromopropane for benzoxazepines, and 1,4-dibromobutane for benzoxazocines) dictates the size of the newly formed ring.

Conclusion

2-(Aminomethyl)-4-nitrophenol hydrochloride is a highly valuable and versatile starting material in synthetic organic chemistry. Its application in the synthesis of benzoxazoles is well-established and provides a reliable route to a class of compounds with significant biological and pharmaceutical importance. Furthermore, exploratory studies have demonstrated its potential in the synthesis of a broader range of heterocyclic systems. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to facilitate the discovery and development of novel chemical entities.

References

  • Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]

  • 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Various pathways for the synthesis of benzoxazole using 2-aminophenol... ResearchGate. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. Available at: [Link]

Sources

Method

Standard operating procedure for handling 2-(Aminomethyl)-4-nitrophenol hydrochloride in the lab

An Application Note and Protocol for the Safe Handling of 2-(Aminomethyl)-4-nitrophenol hydrochloride Author: Gemini, Senior Application Scientist Publication Date: January 26, 2026 Document ID: ANP-2A4NPH-012626 Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Safe Handling of 2-(Aminomethyl)-4-nitrophenol hydrochloride

Author: Gemini, Senior Application Scientist

Publication Date: January 26, 2026

Document ID: ANP-2A4NPH-012626

Abstract

This document provides a detailed standard operating procedure (SOP) for the safe handling, use, and disposal of 2-(Aminomethyl)-4-nitrophenol hydrochloride in a laboratory environment. The protocols herein are designed for researchers, scientists, and drug development professionals. By integrating data from analogous chemical structures and established safety principles, this guide outlines the critical engineering controls, personal protective equipment (PPE), and emergency procedures required to mitigate the risks associated with this compound. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and scientific integrity.

Hazard Identification and Comprehensive Risk Assessment

2-(Aminomethyl)-4-nitrophenol hydrochloride is a substituted nitrophenol. While specific toxicological data for this exact compound is limited, a robust risk assessment can be constructed by analyzing its structural components: the 4-nitrophenol core, the aminomethyl group, and the hydrochloride salt. The primary hazards are driven by the nitrophenol moiety, which is known for its systemic toxicity.[1][2][3] The hydrochloride salt suggests the material is a solid that can be corrosive and an irritant, particularly upon dissolution or inhalation of dust.[4][5][6]

Causality of Hazards:

  • Systemic Toxicity (Nitrophenol Core): Nitrophenols can be absorbed through the skin, inhalation, or ingestion and may interfere with cellular respiration.[1][7] Acute exposure can lead to symptoms such as headaches, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[3] Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[8]

  • Irritation and Corrosivity (Hydrochloride Salt): As a hydrochloride salt of an amine, this compound is acidic. Contact with skin, eyes, or the respiratory tract can cause serious irritation.[9][10] Dust inhalation is a primary concern, as it can lead to respiratory irritation.[9][11]

  • Sensitization (Amine Group): The presence of the amino group introduces the potential for skin sensitization, which can lead to an allergic reaction upon repeated contact.[11][12]

The following table summarizes the anticipated hazard classification based on analogous compounds.

Hazard Classification GHS Pictogram Signal Word Hazard Statements Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) GHS06: Skull and CrossbonesDanger H301: Toxic if swallowed.[8] H312+H332: Harmful in contact with skin or if inhaled.[8]P261: Avoid breathing dust.[9] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[9][13] P280: Wear protective gloves/eye protection/face protection.[11] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8]
Specific Target Organ Toxicity (Repeated Exposure) GHS08: Health HazardDanger H373: May cause damage to organs through prolonged or repeated exposure.[8]P260: Do not breathe dust. P314: Get medical advice/attention if you feel unwell.
Skin & Eye Irritation GHS07: Exclamation MarkWarning H315: Causes skin irritation.[9][10] H319: Causes serious eye irritation.[9][10]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Skin Sensitization GHS07: Exclamation MarkWarning H317: May cause an allergic skin reaction.[11]P272: Contaminated work clothing should not be allowed out of the workplace.[11]

Material Properties and Storage

Understanding the physicochemical properties is fundamental to safe handling and experimental design.

Property Value Source/Comment
Chemical Name 2-(Aminomethyl)-4-nitrophenol hydrochloride-
Molecular Formula C₇H₉ClN₂O₃Derived from base molecule C₇H₈N₂O₃ + HCl
Molecular Weight 204.61 g/mol Calculated from molecular formula. Base molecule is 168.15 g/mol .[14]
Appearance Anticipated to be a yellow to orange crystalline solid.[12][15]Nitrophenols are typically colored solids.
Solubility Expected to be soluble in water.[15]Hydrochloride salts generally enhance water solubility. Insoluble in non-polar organic solvents.
Stability Stable under recommended storage conditions. Sensitive to prolonged air exposure.[16]
Incompatibilities Strong oxidizing agents, strong bases, alkali metals, nitrides, and reducing agents.[5][16]Reaction with bases will neutralize the hydrochloride salt. Reaction with strong reducing agents may be vigorous.[16]
Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage or leaks. Verify the label matches the order.

  • Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.[5][13]

  • Segregation: Keep locked up and segregated from incompatible materials, especially strong bases and oxidizing agents.[5][8][16]

  • Container: Keep the container tightly sealed to prevent moisture absorption and exposure to air.[11][16]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary line of defense, supplemented by rigorous PPE protocols.[17][18]

Primary Engineering Controls
  • Certified Chemical Fume Hood: All work involving the handling of solid 2-(Aminomethyl)-4-nitrophenol hydrochloride or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]

  • Ventilation: The laboratory must have adequate general ventilation.[13][17]

  • Safety Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[11][20]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment. Do not underestimate the risk; treat this compound as highly toxic.[18]

Item Specification Rationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)Provides protection against incidental contact. Nitriles offer good resistance to a range of chemicals. Inspect gloves before each use.[18][19]
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shieldProtects eyes from dust particles and splashes. A face shield is required when there is a significant splash hazard.[5][6][11]
Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffsPrevents skin contact with the chemical on arms and torso.
Respiratory Protection Not required if work is performed within a certified fume hood. For emergency situations or spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is necessary.[4][6]All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[21]

Standard Operating Protocols

Adherence to methodical, validated protocols is essential for both experimental success and personnel safety.

Workflow for Weighing and Solution Preparation

This protocol is designed to minimize aerosolization and exposure during the handling of the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 Don full PPE (Double gloves, goggles, lab coat) prep2 Designate and clean work area in fume hood prep1->prep2 prep3 Gather all materials (spatula, weigh paper, beaker, solvent, waste bags) prep2->prep3 handle1 Carefully open stock container inside hood prep3->handle1 Begin Handling handle2 Use a clean spatula to transfer solid to weigh paper on a tared balance handle1->handle2 handle3 Record weight and close stock container immediately handle2->handle3 handle4 Transfer weighed solid into the designated beaker handle3->handle4 handle5 Slowly add solvent while stirring to dissolve the compound handle4->handle5 clean1 Place contaminated weigh paper and spatula into a labeled hazardous waste bag handle5->clean1 Begin Cleanup clean2 Wipe down the balance and work surface with a damp cloth clean1->clean2 clean3 Dispose of cleaning materials as hazardous waste clean2->clean3 clean4 Remove outer gloves and dispose of as hazardous waste clean3->clean4 clean5 Wash hands thoroughly after removing all PPE clean4->clean5

Caption: Workflow for Safe Weighing and Solution Preparation.

Detailed Steps:

  • Preparation: Before retrieving the chemical, ensure all PPE is correctly worn. Prepare the fume hood work surface by cleaning it and laying down absorbent, disposable pads. Assemble all necessary equipment to avoid leaving the hood mid-procedure.

  • Weighing: Perform all manipulations gently to avoid creating dust clouds. After transferring the required amount, immediately and securely close the primary stock container.

  • Solubilization: Place the receiving vessel (e.g., beaker, flask) in a secondary container. Add the weighed solid, then slowly add the solvent, stirring gently to aid dissolution. This prevents splashing of the now-active solution.

  • Cleanup: All disposable items that came into contact with the chemical, including the outer pair of gloves, must be disposed of as hazardous chemical waste.[6][9] Decontaminate non-disposable items and the work surface.

  • Post-Handling: Always wash hands thoroughly with soap and water after the procedure is complete.[13][19]

Emergency Procedures

Be prepared for accidents before they happen. Know the location of all safety equipment.[18]

First Aid Measures

Immediate and correct first aid is critical.

  • Skin Contact: RAPID DECONTAMINATION IS CRITICAL.[20] Immediately remove all contaminated clothing while under a safety shower.[22][23] Flush the affected area with copious amounts of water for at least 15 minutes.[20][22] If available, after initial water flushing, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400, as this is a recognized decontamination agent for phenols.[20] Seek immediate medical attention. Call 911 for significant exposures.[20]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11][20] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9][11] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its size and location. The following decision tree outlines the appropriate actions.

G cluster_assess Immediate Assessment cluster_action Response Actions start Spill Discovered q1 Is anyone injured or contaminated? start->q1 q2 Is the spill large (>100 mL or >10g), volatile, or outside a fume hood? q1->q2 No action_first_aid Provide First Aid Call 911 q1->action_first_aid Yes action_evacuate Alert others Evacuate the area Close doors Call EHS/Emergency Number q2->action_evacuate Yes action_cleanup Trained personnel with full PPE to clean up q2->action_cleanup No action_first_aid->q2 end Area is Safe action_evacuate->end cleanup_steps 1. Cover with absorbent material (e.g., vermiculite) 2. Collect in a sealed container 3. Decontaminate the area 4. Dispose of all materials as hazardous waste action_cleanup->cleanup_steps cleanup_steps->end

Caption: Decision Tree for Spill Response Management.

Spill Cleanup (for small, contained spills by trained personnel only):

  • Restrict Access: Cordon off the area and prevent unauthorized entry.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Absorb: For liquid spills, cover with a non-combustible absorbent material like vermiculite or sand.[24] For solid spills, carefully cover with a damp cloth to avoid raising dust, then use an absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[8][13] Do not create dust.

  • Decontaminate: Clean the spill area with a soap and water solution, followed by 70% ethanol.[16] All cleaning materials must be disposed of as hazardous waste.[24]

Waste Disposal

All waste streams containing 2-(Aminomethyl)-4-nitrophenol hydrochloride, regardless of concentration, must be treated as hazardous waste.

  • Waste Streams: This includes unused product, solutions, grossly contaminated PPE (gloves, lab coats), and all materials used for spill cleanup.

  • Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[6][9] The label must include the full chemical name and associated hazards.

  • Storage: Store the waste container in a satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount down the drain.[8]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). HYDROGEN CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2115073, 2-(Aminomethyl)-4-nitrophenol. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Formaspace. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Chloride in Workplace Atmospheres. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Health Effects. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Public Health England. (2023). Phenol: incident management. GOV.UK. Retrieved from [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol Hazard Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Frontiers in Energy Research. (2020). Detection of 4-Nitrophenol, a Model Toxic Compound, Using Multi-Stage Microbial Fuel Cells. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Stanford University. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • Technical Safety Services. (2021). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Public Health Statement for 2-Nitrophenol and 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols - Chapter 4: Chemical and Physical Information. Retrieved from [Link]

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Application

Application Notes and Protocols for the Derivatization of 2-(Aminomethyl)-4-nitrophenol Hydrochloride in Analytical Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Analytical Challenge of 2-(Aminomethyl)-4-nitrophenol 2-(Aminomethyl)-4-nitrophenol is a key che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Analytical Challenge of 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol is a key chemical intermediate in various synthetic pathways. Its accurate quantification is critical for process monitoring, quality control, and metabolic studies. However, the inherent physicochemical properties of its hydrochloride salt—high polarity and modest UV absorbance—can present significant challenges for direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Direct analysis often suffers from poor retention on reversed-phase columns, leading to co-elution with the solvent front, and inadequate sensitivity for trace-level detection.

Chemical derivatization addresses these challenges by covalently modifying the analyte to enhance its analytical properties.[1] This process can improve chromatographic retention, increase detection sensitivity by introducing a chromophore or fluorophore, and enhance volatility for GC analysis.[2][3] This document provides a detailed guide to the derivatization of 2-(Aminomethyl)-4-nitrophenol hydrochloride for analytical purposes, focusing on robust and validated protocols for both HPLC and GC applications.

Understanding the Molecule: A Tale of Two Functional Groups

2-(Aminomethyl)-4-nitrophenol possesses two reactive functional groups amenable to derivatization: a primary aliphatic amine (-CH₂NH₂) and a phenolic hydroxyl (-OH). The choice of derivatization strategy will depend on the analytical technique and the desired outcome.

  • The Primary Amine: This group is a prime target for a wide array of derivatizing agents, particularly those that introduce fluorescent tags, significantly enhancing detection sensitivity in HPLC.

  • The Phenolic Hydroxyl: While also reactive, derivatization of the hydroxyl group is more common for GC analysis to increase volatility and reduce interactions with the stationary phase.

Derivatization Strategies for HPLC Analysis: Enhancing Sensitivity and Retention

Pre-column derivatization is a powerful technique in HPLC to improve the detection and separation of analytes.[1] For 2-(Aminomethyl)-4-nitrophenol, targeting the primary amine with a fluorescent labeling agent is the most effective approach.

Strategy 1: Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[4] This method is robust, straightforward, and significantly improves the retention of polar analytes on reversed-phase columns.[2]

Reaction Mechanism:

Analyte 2-(Aminomethyl)-4-nitrophenol Derivative Dansylated Derivative (Highly Fluorescent) Analyte->Derivative + Dansyl-Cl (Alkaline pH) DansylCl Dansyl Chloride DansylCl->Derivative

Caption: Derivatization of 2-(Aminomethyl)-4-nitrophenol with Dansyl Chloride.

Protocol: Dansylation of 2-(Aminomethyl)-4-nitrophenol for HPLC-Fluorescence Detection

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily and protected from light.

    • Sodium Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.

    • Quenching Solution: Prepare a 10% (v/v) solution of formic acid in water.

  • Derivatization Procedure:

    • To 100 µL of the sample solution containing 2-(Aminomethyl)-4-nitrophenol hydrochloride, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution and vortex thoroughly.

    • Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.

    • After incubation, cool the mixture to room temperature and add 100 µL of the quenching solution to stop the reaction by consuming excess dansyl chloride.

    • Vortex the solution and centrifuge at 10,000 x g for 5 minutes.

    • The supernatant is ready for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 530 nm.

ParameterCondition
Derivatizing Agent Dansyl Chloride
Target Functional Group Primary Amine
Reaction pH 9.5
Reaction Temperature 60°C
Reaction Time 30 minutes
Detection Method HPLC-Fluorescence
Excitation Wavelength 340 nm
Emission Wavelength 530 nm
Strategy 2: Rapid Fluorescent Tagging with o-Phthalaldehyde (OPA)

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5] This reaction is very fast and occurs at room temperature, making it suitable for automated pre-column derivatization.[6]

Reaction Mechanism:

cluster_reactants Reactants Analyte 2-(Aminomethyl)-4-nitrophenol Derivative Fluorescent Isoindole Derivative Analyte->Derivative (Borate Buffer, pH 10.4) OPA o-Phthalaldehyde OPA->Derivative (Borate Buffer, pH 10.4) Thiol Thiol (e.g., 2-Mercaptoethanol) Thiol->Derivative (Borate Buffer, pH 10.4)

Caption: OPA derivatization of 2-(Aminomethyl)-4-nitrophenol.

Protocol: OPA Derivatization for HPLC-Fluorescence Detection

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with NaOH.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 100 µL of 2-mercaptoethanol. This reagent is stable for about one week when stored at 4°C in the dark.

  • Derivatization Procedure:

    • In a vial, mix 50 µL of the sample solution with 450 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • The reaction mixture is then immediately ready for injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and a phosphate or acetate buffer.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[5]

ParameterCondition
Derivatizing Agent o-Phthalaldehyde (OPA) with a thiol
Target Functional Group Primary Amine
Reaction pH 10.4
Reaction Temperature Room Temperature
Reaction Time 2 minutes
Detection Method HPLC-Fluorescence
Excitation Wavelength 340 nm
Emission Wavelength 455 nm

Derivatization Strategies for GC Analysis: Enhancing Volatility

For GC analysis, derivatization is crucial to increase the volatility and thermal stability of polar compounds like 2-(Aminomethyl)-4-nitrophenol.[3] This typically involves converting the polar -NH₂ and -OH groups into less polar derivatives.[7]

Strategy: Silylation

Silylation is a common derivatization technique for GC where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.

Reaction Mechanism:

Analyte 2-(Aminomethyl)-4-nitrophenol (with active hydrogens on -NH2 and -OH) Derivative Silylated Derivative (Volatile and Thermally Stable) Analyte->Derivative + Silylating Agent (Heat) Silylating_Agent Silylating Agent (e.g., BSTFA, MSTFA) Silylating_Agent->Derivative

Caption: Silylation of 2-(Aminomethyl)-4-nitrophenol for GC analysis.

Protocol: Silylation for GC-MS Analysis

  • Sample Preparation:

    • The sample containing 2-(Aminomethyl)-4-nitrophenol hydrochloride should be in a dry, aprotic solvent (e.g., acetonitrile, pyridine). Water must be rigorously excluded as it will consume the silylating reagent.

  • Derivatization Procedure:

    • To the dried sample residue, add 100 µL of acetonitrile and 100 µL of MSTFA (or BSTFA with 1% TMCS).

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split or splitless injection.

    • Detection: Mass Spectrometry (MS) for definitive identification and quantification.

ParameterCondition
Derivatizing Agent MSTFA or BSTFA with 1% TMCS
Target Functional Groups Primary Amine and Phenolic Hydroxyl
Reaction Solvent Acetonitrile or Pyridine (anhydrous)
Reaction Temperature 70°C
Reaction Time 30 minutes
Detection Method GC-MS

Method Validation and Considerations

For any derivatization protocol, it is imperative to perform a thorough method validation to ensure its suitability for the intended analytical purpose. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Stability: The stability of the derivatized product over time.

Conclusion

The derivatization of 2-(Aminomethyl)-4-nitrophenol hydrochloride is a critical step in overcoming the challenges associated with its direct analysis. By targeting the primary amine with fluorescent labels such as Dansyl Chloride or OPA, highly sensitive and robust HPLC methods can be developed. For GC analysis, silylation of both the amine and hydroxyl groups provides the necessary volatility and thermal stability for reliable separation and detection. The choice of the optimal derivatization strategy will be dictated by the available instrumentation, the required sensitivity, and the nature of the sample matrix. The protocols provided herein offer a solid foundation for developing and validating analytical methods for this important compound.

References

  • Guo, L., et al. (2020). Targeted quantification of amino acids by dansylation. MethodsX, 7, 100827. Available at: [Link]

  • Chhanikar, A. V., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Available at: [Link]

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Publication Number 5980-1193EN. Available at: [Link]

  • Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 51-58. Available at: [Link]

  • Wikipedia. (2023). Dansyl chloride. In Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa). Available at: [Link]

  • Diva-Portal.org. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Available at: [Link]

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Method

Application Notes and Protocols for the Scalable Synthesis of Derivatives from 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Introduction: The Versatility of the 2-(Aminomethyl)-4-nitrophenol Scaffold 2-(Aminomethyl)-4-nitrophenol is a highly functionalized aromatic compound that serves as a versatile starting material for the synthesis of a d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-(Aminomethyl)-4-nitrophenol Scaffold

2-(Aminomethyl)-4-nitrophenol is a highly functionalized aromatic compound that serves as a versatile starting material for the synthesis of a diverse array of chemical entities. Its structure features three distinct and orthogonally reactive functional groups: a primary benzylic amine, a phenolic hydroxyl group, and an aromatic nitro group. This trifunctional nature makes it an ideal scaffold for building molecular complexity, enabling its use in the development of pharmaceuticals, agrochemicals, dyes, and materials science.[1] The compound is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The first critical step in its utilization is the liberation of the free base, which is the primary reactive species. This guide provides a comprehensive overview of scalable synthetic strategies to selectively modify each functional group, complete with detailed protocols, mechanistic insights, and characterization guidelines for researchers in drug development and chemical synthesis.

Strategic Overview: Pathways to Derivatization

The synthetic utility of 2-(Aminomethyl)-4-nitrophenol stems from the ability to selectively target its three key functional groups. The choice of reagents and reaction conditions dictates the outcome, allowing for a modular approach to library synthesis.

G cluster_N Amine Modification cluster_O Phenol Modification cluster_NO2 Nitro Group Modification start 2-(Aminomethyl)-4-nitrophenol HCl freebase 2-(Aminomethyl)-4-nitrophenol (Free Base) start->freebase Base (e.g., NaHCO₃) N_Acyl N-Acyl Derivatives freebase->N_Acyl RCOCl or (RCO)₂O N_Alkyl N-Alkyl Derivatives freebase->N_Alkyl R-X, Base N_Hetero N-Heterocycles freebase->N_Hetero Dihaloalkanes O_Alkyl O-Alkyl Ethers freebase->O_Alkyl R-X, Strong Base O_Acyl O-Acyl Esters freebase->O_Acyl RCOCl, Pyridine Reduction Reduction to Amine (4-Amino-2-(aminomethyl)phenol) freebase->Reduction H₂, Pd/C or Fe, H⁺

Figure 1: Key derivatization pathways from the 2-(aminomethyl)-4-nitrophenol scaffold.

Part 1: Preparation of the Free Base (Active Nucleophile)

Causality: The starting material is the hydrochloride salt, where the primary amine is protonated (-NH₃⁺Cl⁻). This protonation renders the amine non-nucleophilic. To engage in reactions like acylation or alkylation, the amine must be deprotonated to its neutral, free base form (-NH₂). A mild inorganic base like sodium bicarbonate is ideal for this purpose as it is strong enough to neutralize the hydrochloride salt without significantly deprotonating the more acidic phenolic hydroxyl group, thus preventing the formation of a potentially reactive phenoxide.

Protocol 1.1: Liberation of 2-(Aminomethyl)-4-nitrophenol Free Base
  • Dissolution: Suspend 1.0 equivalent of 2-(Aminomethyl)-4-nitrophenol hydrochloride in a suitable solvent such as ethyl acetate or a mixture of water and dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The addition of base should continue until the aqueous layer is slightly alkaline (pH ≈ 8), which can be checked with pH paper. Effervescence (CO₂ evolution) will be observed.

  • Extraction: If using a biphasic system (e.g., water/DCM), separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent. If using a single solvent like ethyl acetate, the free base may precipitate. Alternatively, the aqueous phase can be saturated with NaCl to salt out the product before extraction.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the yellow solid free base.

  • Validation: The product can be characterized by ¹H NMR (disappearance of the broad NH₃⁺ peak and appearance of a sharp NH₂ peak) and used immediately in subsequent steps. The free base has limited long-term stability and is best generated fresh.

Part 2: Selective Derivatization of the Aminomethyl Group

The primary benzylic amine is the most nucleophilic site on the free base, making it the primary target for electrophiles under neutral or mildly basic conditions.

A. N-Acylation: Synthesis of Amides

Causality: N-acylation is a robust and high-yielding reaction. The use of an acyl chloride or anhydride in the presence of a non-nucleophilic base (like triethylamine or pyridine) is a standard method. The base serves to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing re-protonation of the starting amine.

Protocol 2.1: General Procedure for N-Acylation

G cluster_workflow N-Acylation Workflow A Dissolve Free Base in Aprotic Solvent (DCM, THF) B Add Base (e.g., Triethylamine, 1.2 eq.) A->B C Cool to 0 °C (Ice Bath) B->C D Add Acylating Agent (RCOCl or (RCO)₂O, 1.1 eq.) Dropwise C->D E Warm to RT Stir 2-16 h D->E F Reaction Monitoring (TLC or LC-MS) E->F G Aqueous Workup (Wash with H₂O, brine) F->G Reaction Complete H Dry & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I

Figure 2: Standard workflow for the N-acylation of 2-(aminomethyl)-4-nitrophenol.

  • Setup: Dissolve the free base (1.0 eq.) in an anhydrous aprotic solvent like DCM, THF, or acetonitrile under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride, 1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2]

Acylating AgentBaseSolventTypical Yield
Acetyl ChlorideTriethylamineDCM>90%
Acetic AnhydridePyridineTHF>95%
Benzoyl ChlorideTriethylamineDCM>90%
Chloroacetyl chlorideTriethylamineAcetonitrile~85-90%

Table 1: Representative Conditions for N-Acylation Reactions.

B. N-Alkylation and Reductive Amination

Causality: Direct N-alkylation with alkyl halides can be challenging to control on a large scale due to risks of over-alkylation (formation of secondary and tertiary amines) and competing O-alkylation of the phenol. A more scalable and selective method is reductive amination. This involves the initial formation of an imine or Schiff base by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. Sodium borohydride derivatives like sodium triacetoxyborohydride (STAB) are excellent reducing agents for this purpose as they are mild and selective for the iminium ion over the carbonyl starting material.

C. Synthesis of N-Heterocyclic Derivatives

Causality: The primary amine and the phenolic hydroxyl group can be used in concert to construct heterocyclic rings. For example, reaction with difunctional electrophiles like 1,n-dibromoalkanes can lead to the formation of benzoxazines, benzoxazepines, or benzoxazocines.[3] The reaction typically proceeds via initial N-alkylation followed by an intramolecular Williamson ether synthesis (O-alkylation), which is favored by the proximity of the reacting groups.

Part 3: Derivatization of the Phenolic Hydroxyl Group

To achieve selective modification at the phenolic hydroxyl, the more nucleophilic aminomethyl group must first be protected. Acylation to form a stable amide is an excellent strategy for this protection.

Protocol 3.1: O-Alkylation (Williamson Ether Synthesis) of N-Protected Intermediate
  • Protection: Synthesize the N-acetyl derivative as described in Protocol 2.1 .

  • Deprotonation: Dissolve the N-acetyl intermediate (1.0 eq.) in a polar aprotic solvent like DMF or acetone. Add a strong base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq., use with extreme caution). Stirring the mixture results in the formation of the potassium or sodium phenoxide salt.

  • Alkylation: Add the alkylating agent (e.g., ethyl iodide, benzyl bromide, 1.2 eq.) and heat the reaction mixture (typically 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Workup and Isolation: Cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify by chromatography or recrystallization.

  • Deprotection (Optional): The N-acetyl protecting group can be removed under acidic or basic hydrolysis conditions if the free amine is desired in the final product.

Part 4: Modification of the Aromatic Nitro Group

The reduction of the nitro group to a primary aromatic amine is a pivotal transformation that dramatically alters the electronic properties of the ring and provides a new handle for derivatization (e.g., diazotization, amide/sulfonamide formation).

Causality: Catalytic hydrogenation is one of the cleanest and most scalable methods for nitro group reduction. A heterogeneous catalyst like palladium on carbon (Pd/C) is used to activate molecular hydrogen. The reaction is typically clean, with water as the only byproduct. Alternative methods like using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are also effective and scalable, though the workup can be more complex.[4][5] Sodium dithionite (Na₂S₂O₄) is another mild reducing agent suitable for this transformation.

Protocol 4.1: Catalytic Hydrogenation of a Nitro Derivative

G start Dissolve Nitro-Compound in Solvent (MeOH, EtOH, EtOAc) catalyst Add Pd/C Catalyst (1-5 mol %) start->catalyst purge Purge vessel with N₂ then with H₂ catalyst->purge react Pressurize with H₂ (Balloon or Parr Shaker) Stir vigorously at RT purge->react monitor Monitor H₂ uptake or TLC/LC-MS react->monitor filter Reaction Complete: Purge with N₂ Filter through Celite® monitor->filter concentrate Wash Celite® pad with solvent Concentrate filtrate filter->concentrate product Isolate Aminophenol Product concentrate->product

Figure 3: Workflow for the reduction of a nitro group via catalytic hydrogenation.

  • Setup: In a flask suitable for hydrogenation, dissolve the nitro-containing substrate (e.g., the N-acetyl derivative from Protocol 2.1) in a solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol % by weight) under a stream of nitrogen.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas or perform the reaction in a Parr hydrogenation apparatus. Purge the flask with hydrogen and then maintain a positive pressure of H₂.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer of hydrogen to the catalyst surface.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst can be pyrophoric and should not be allowed to dry out; quench with water immediately after filtration.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the aminophenol product.

Part 5: Analytical Characterization

The identity and purity of all synthesized derivatives must be rigorously confirmed. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the success of the transformation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups (e.g., disappearance of -NO₂ stretches, appearance of amide C=O stretch).

References

  • Process for the preparation of 2-amino-4-nitrophenol. Google Patents.

  • Preparation method of 2-amino-4-nitrophenol. Google Patents.

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central.

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Royal Society of Chemistry.

  • 2-Amino-4-nitrophenol | 99-57-0. Biosynth.

  • Development of Scalable Synthesis of 5-Butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine (WQE-134), a Dual Inhibitor of Nitric Oxide and Prostaglandin E2 Production. Semantic Scholar.

  • Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate.

  • 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same. Google Patents.

  • 2-Amino-4-Nitrophenol. PubChem.

  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. Google Patents.

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. National Institutes of Health.

  • Synthesis method for m-nitrophenol as drug intermediate of sodium aminosalicylate. Google Patents.

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

  • 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. ResearchGate.

  • 4-Nitrophenol. Wikipedia.

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Arabian Journal of Chemistry.

  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online.

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office.

  • Process for the reduction of nitro derivatives to amines. Google Patents.

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health.

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis.

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. PubMed.

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.

  • Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate.

  • Selective n-acylation of amino alcohols. Google Patents.

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][7]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI.

  • Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. ARKIVOC.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

  • One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. ResearchGate.

  • A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development.

  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Royal Society of Chemistry.

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.

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Application

Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Introduction The selective reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, providing a crucial route to aromatic amines, which are vital intermediates in the pharmaceutical, dye,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, providing a crucial route to aromatic amines, which are vital intermediates in the pharmaceutical, dye, and agrochemical industries.[1] This guide provides a detailed technical overview and robust protocols for the catalytic reduction of the nitro group in 2-(Aminomethyl)-4-nitrophenol hydrochloride to yield the corresponding 2-(Aminomethyl)-5-aminophenol (also known as 2-amino-5-hydroxybenzylamine). This transformation is of significant interest in drug development, as the resulting aminophenol scaffold is a key structural motif in various pharmacologically active compounds.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, the rationale behind procedural choices, and the necessary safety precautions for a successful and safe execution of this reaction.

Reaction Overview and Mechanistic Considerations

The catalytic hydrogenation of a nitro group to an amine is a complex process that proceeds through several intermediates.[2] The generally accepted mechanism on a heterogeneous catalyst surface, such as palladium on carbon (Pd/C) or Raney Nickel, involves the following key stages:

  • Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates, including nitroso and hydroxylamine species.[2]

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active catalytic sites.

The accumulation of the hydroxylamine intermediate can sometimes be a concern, as these species can be unstable.[2] Careful selection of the catalyst and reaction conditions is therefore crucial to ensure complete reduction to the desired amine.

Caption: Simplified reaction pathway for the catalytic reduction of a nitro group.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount for a successful and selective reduction. Two of the most common and effective catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity.[3] It is effective under relatively mild conditions (e.g., atmospheric pressure of hydrogen and room temperature).[4] However, a key consideration is its propensity to catalyze the hydrogenolysis of certain functional groups, such as benzyl ethers and some halides.[3]

  • Raney Nickel: An alloy of nickel and aluminum, from which the aluminum has been leached, Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions.[5] It is often employed when there is a risk of dehalogenation with Pd/C.[3] A significant safety consideration is its pyrophoric nature, especially when dry.[2]

Table 1: Comparison of Common Catalysts

CatalystAdvantagesDisadvantagesTypical Loading
5-10% Pd/C High activity and selectivity, mild reaction conditions.[3][6]Can catalyze hydrogenolysis of other functional groups, higher cost.1-10 mol%
Raney Nickel Cost-effective, high activity, good for substrates prone to dehalogenation.[2]Pyrophoric when dry, may require higher pressures/temperatures.[2]Varies (often used as a slurry)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic reduction of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

This protocol is generally preferred for its mild conditions and high efficiency.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
2-(Aminomethyl)-4-nitrophenol hydrochlorideC₇H₉ClN₂O₃204.621.0 g4.89 mmol
10% Palladium on Carbon (50% wet)Pd/C-100 mg-
Methanol (MeOH)CH₃OH32.0425 mL-
Hydrogen (H₂) gasH₂2.02Balloon-
Celite®--As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Aminomethyl)-4-nitrophenol hydrochloride (1.0 g, 4.89 mmol) and methanol (25 mL). Stir until the starting material is fully dissolved.

  • Inert Atmosphere: Carefully add 10% Pd/C (100 mg) to the flask. The catalyst should be handled in a fume hood.

  • Hydrogenation: Secure a septum to the flask. Purge the flask with nitrogen gas for 5 minutes. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-fill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.[7]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (maintained by the balloon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), carefully purge the flask with nitrogen gas to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with methanol as dry Pd/C can be pyrophoric.[7]

  • Isolation of Product: The filtrate, containing the product, can be concentrated under reduced pressure to yield the crude 2-(Aminomethyl)-5-aminophenol. Further purification can be achieved by recrystallization if necessary.

Caption: Experimental workflow for Pd/C catalyzed reduction.

Protocol 2: Reduction using Raney Nickel

This protocol is a viable alternative, particularly for larger-scale reactions where cost is a factor.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
2-(Aminomethyl)-4-nitrophenol hydrochlorideC₇H₉ClN₂O₃204.621.0 g4.89 mmol
Raney Nickel (50% slurry in water)Ni-~0.5 g-
Ethanol (EtOH)C₂H₅OH46.0730 mL-
Hydrogen (H₂) gasH₂2.02Parr Shaker-

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve 2-(Aminomethyl)-4-nitrophenol hydrochloride (1.0 g, 4.89 mmol) in ethanol (30 mL).

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry (~0.5 g). Extreme Caution: Do not allow the Raney Nickel to dry, as it is highly pyrophoric.

  • Hydrogenation: Seal the pressure vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel with nitrogen several times, followed by several purges with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Shake the reaction vessel at room temperature. Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the hydrogen from the vessel and purge with nitrogen.

  • Catalyst Removal: Allow the Raney Nickel to settle, then carefully decant the supernatant. Alternatively, the mixture can be filtered through a pad of Celite®, ensuring the filter cake remains wet.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Analytical Monitoring

Regular monitoring of the reaction is crucial to determine the endpoint and avoid over-reduction or side reactions.

  • Thin Layer Chromatography (TLC): A simple and rapid method. A suitable eluent system (e.g., ethyl acetate/methanol) should be developed to clearly separate the starting material from the product. The disappearance of the starting material spot indicates reaction completion.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.[8] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is commonly used.[9]

Safety Considerations

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[10]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially after use.[2] Never allow the catalyst to dry and always handle it under an inert atmosphere or while wet.[10]

  • Pressure Equipment: When using a Parr shaker or other pressure vessels, ensure they are properly maintained and operated within their pressure limits.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[11]

  • Quenching of Catalyst: After the reaction, the catalyst should be carefully quenched. A common procedure is to suspend the wet catalyst in water and slowly add a dilute solution of an oxidizing agent like sodium hypochlorite.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh catalyst. Ensure proper handling to avoid deactivation.
Insufficient hydrogenCheck for leaks in the system. Use a fresh balloon of hydrogen.
Poor mixingIncrease the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen.
Formation of Byproducts Over-reductionCarefully monitor the reaction and stop it once the starting material is consumed.
Catalyst poisoningEnsure the starting material and solvent are pure.
Low Yield Product adsorption onto the catalystWash the catalyst thoroughly with the reaction solvent after filtration.
Air oxidation of the productMaintain an inert atmosphere during work-up. The product is an aminophenol and can be susceptible to oxidation.[12]

Conclusion

The catalytic reduction of the nitro group in 2-(Aminomethyl)-4-nitrophenol hydrochloride is a robust and efficient method for the synthesis of the corresponding aminophenol. By carefully selecting the appropriate catalyst and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely perform this important transformation. The choice between Pd/C and Raney Nickel will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups. Proper analytical monitoring and a thorough understanding of the potential hazards are essential for achieving high yields of the desired product in a safe and reproducible manner.

References

  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Retrieved from [Link]

  • Google Patents. (1982). Process for the preparation of 2-amino-4-nitrophenol.
  • RSC Publishing. (n.d.). Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. Retrieved from [Link]

  • ResearchGate. (2025). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. Retrieved from [Link]

  • Google Patents. (1978). Process for the preparation of amino-nitrophenols.
  • MDPI. (n.d.). Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosphates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]

  • Google Patents. (1981). METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Google Patents. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (1995). Hydrogenation process for preparing 4-aminophenol.
  • ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Defense Technical Information Center. (2002). Production of 2-Amino-5-Phenoxyphenol from 4-Nitrobiphenyl Ether Using Nitorbenzene Nitroreductase and Hydroxylaminobenzene Muta. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Palladium on carbon. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • IRIS. (n.d.). Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION EXPLOSION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH. Retrieved from [Link]

  • Google Patents. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst.

Sources

Method

Application Note &amp; Protocols: Chemoselective Reactions of 2-(Aminomethyl)-4-nitrophenol Hydrochloride with Electrophiles

Abstract This guide provides a detailed technical overview and robust protocols for the chemoselective functionalization of 2-(aminomethyl)-4-nitrophenol hydrochloride. As a versatile bifunctional aromatic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the chemoselective functionalization of 2-(aminomethyl)-4-nitrophenol hydrochloride. As a versatile bifunctional aromatic building block, this compound possesses two primary nucleophilic centers: a primary benzylic amine and a phenolic hydroxyl group. The inherent challenge in its synthetic application lies in controlling the site of reaction with various electrophiles. This document elucidates the chemical principles governing this selectivity, including the critical roles of pH, base selection, and the nature of the electrophile. We present validated, step-by-step protocols for achieving high-yield, selective N-acylation and N-sulfonylation, transforming this readily available starting material into valuable intermediates for pharmaceutical and materials science research.

Introduction: A Bifunctional Building Block

2-(Aminomethyl)-4-nitrophenol is a valuable synthetic intermediate characterized by a unique arrangement of functional groups. The electron-withdrawing nitro group modulates the reactivity of the aromatic ring and the acidity of the phenolic proton, while the aminomethyl and hydroxyl groups provide two distinct nucleophilic sites for synthetic elaboration. Its utility is prominent in the synthesis of specialized dyes, ligands for coordination chemistry, and complex molecules in drug discovery programs.[1][2]

The primary challenge when utilizing this reagent is achieving chemoselectivity. The reaction outcome with an electrophile can be directed towards the amine (N-functionalization) or the hydroxyl group (O-functionalization). This application note serves as an authoritative guide, explaining the causality behind experimental choices to predictably control these reaction pathways.

Physicochemical Properties & Safety

Prior to any experimental work, it is crucial to understand the properties and hazards of the starting material. 2-(Aminomethyl)-4-nitrophenol hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 1: Physicochemical Data for 2-(Aminomethyl)-4-nitrophenol

Property Value Source
IUPAC Name 2-(aminomethyl)-4-nitrophenol [3]
Molecular Formula C₇H₈N₂O₃ [3]
Molar Mass 168.15 g/mol [3]
Appearance (Data not widely published, typically a solid)
pKa (Phenol, est.) ~7-8 (Estimated based on 4-nitrophenol)

| pKa (Ammonium, est.) | ~9-10 | (Estimated based on benzylamine) |

Safety & Handling:

  • Hazard Statements: The compound and its derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]

  • Precautions: Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust.[5][6] Refer to the specific Safety Data Sheet (SDS) from your supplier for comprehensive information.

Principles of Chemoselective Functionalization

The reaction pathway is determined by a competition between the nitrogen and oxygen nucleophiles. Several factors can be adjusted to control the outcome. The starting material, being a hydrochloride salt, requires the addition of a base to deprotonate the aminomethyl group (-CH₂NH₃⁺) to its reactive free amine form (-CH₂NH₂).

  • Nucleophilicity and Basicity: In aprotic solvents, primary amines are generally more nucleophilic than the corresponding phenols. The choice of base is paramount. A weak, non-nucleophilic base (e.g., NaHCO₃, Et₃N) is sufficient to neutralize the ammonium salt, liberating the highly nucleophilic free amine. Under these conditions, the significantly less acidic phenol remains largely protonated and less reactive.

  • The Role of Strong Base: The use of a strong base (e.g., NaOH, NaH) will deprotonate the more acidic phenol (pKa ~7-8) to form a highly nucleophilic phenoxide anion. This can shift the selectivity towards O-functionalization, though a mixture of products is still possible if the amine is also deprotonated.

  • Hard and Soft Acids and Bases (HSAB): The HSAB principle can offer predictive power.[7] The nitrogen of the primary amine is a "softer" nucleophile compared to the "harder" oxygen of the phenoxide. Therefore, "soft" electrophiles (e.g., acyl chlorides, sulfonyl chlorides) will preferentially react at the nitrogen center under mildly basic or neutral conditions.

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_conditions Controlling Conditions start 2-(Aminomethyl)-4-nitrophenol (Free Base Form) N_path N-Functionalization (Amide/Sulfonamide) start->N_path Electrophile (e.g., R-COCl) O_path O-Functionalization (Ester/Ether) start->O_path Electrophile (e.g., R-X) cond_N Mild Base (e.g., Et3N) Favors more nucleophilic Amine N_path->cond_N cond_O Strong Base (e.g., NaH) Generates nucleophilic Phenoxide O_path->cond_O

Caption: Competing reaction pathways for electrophilic attack.

Protocol 1: Selective N-Acylation with Benzoyl Chloride

This protocol details the synthesis of N-((2-hydroxy-5-nitrophenyl)methyl)benzamide, leveraging the higher nucleophilicity of the amine under mild basic conditions.

G reagents 1. Dissolve Substrate (2-(Aminomethyl)-4-nitrophenol HCl) in THF/Water base 2. Cool to 0-5 °C Add Triethylamine (Base) reagents->base electrophile 3. Add Benzoyl Chloride (Electrophile) Dropwise base->electrophile reaction 4. Stir at RT (1-2 hours) electrophile->reaction workup 5. Aqueous Workup (Dilute HCl Wash) reaction->workup product 6. Extract & Purify (EtOAc, Column Chromatography) workup->product

Caption: Experimental workflow for selective N-acylation.

A. Materials & Reagents

  • 2-(Aminomethyl)-4-nitrophenol hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

B. Step-by-Step Protocol

  • Dissolution: In a round-bottom flask, suspend 2-(aminomethyl)-4-nitrophenol hydrochloride (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.1 M concentration). Stir until a homogeneous suspension is formed.

  • Basification: Cool the flask in an ice-water bath to 0-5 °C. Add triethylamine (2.2 eq) dropwise. The triethylamine serves to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Addition of Electrophile: While maintaining the temperature at 0-5 °C, add benzoyl chloride (1.1 eq) dropwise over 10-15 minutes. A precipitate may form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

C. Expected Results

Product Form Yield Key Characterization Notes

| N-((2-hydroxy-5-nitrophenyl)methyl)benzamide | Yellow Solid | >85% | Appearance of amide N-H and C=O peaks in IR; characteristic aromatic and methylene signals in ¹H NMR. |

Protocol 2: Selective N-Sulfonylation with Tosyl Chloride

This protocol describes the synthesis of N-((2-hydroxy-5-nitrophenyl)methyl)-4-methylbenzenesulfonamide, forming a stable sulfonamide at the nitrogen center.

A. Materials & Reagents

  • 2-(Aminomethyl)-4-nitrophenol hydrochloride (1.0 eq)

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) (1.1 eq)

  • Pyridine (as both base and solvent)

  • Dichloromethane (DCM)

  • 2 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

B. Step-by-Step Protocol

  • Setup: Dissolve 2-(aminomethyl)-4-nitrophenol hydrochloride (1.0 eq) in pyridine (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Stir until fully dissolved.

  • Addition of Electrophile: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor for the disappearance of starting material by TLC.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM). Transfer to a separatory funnel and wash several times with 2 M HCl to remove the pyridine. Follow with a wash of deionized water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Advanced Concepts: Strategies for O-Functionalization

Achieving selective O-acylation or O-alkylation is significantly more complex due to the superior nucleophilicity of the amine. A direct reaction under strongly basic conditions often leads to a mixture of products or polymerization. The most reliable method involves an amine protection strategy.

G start Starting Material protect Step 1: Protect Amine (e.g., with Boc2O) Forms N-Boc derivative start->protect react_O Step 2: O-Functionalization (Strong Base + Electrophile) Reacts at Phenol protect->react_O deprotect Step 3: Deprotect Amine (e.g., with TFA/HCl) Removes Boc group react_O->deprotect final Final O-Functionalized Product deprotect->final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride. It provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts and side reactions encountered during its preparation. Our focus is on providing practical, mechanistically grounded solutions to optimize your synthetic outcomes.

Introduction to the Synthetic Challenge

The synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride, a valuable building block in pharmaceutical and chemical research, most commonly proceeds via an electrophilic aromatic substitution on 4-nitrophenol. The Mannich reaction, a three-component condensation of a phenol, formaldehyde, and an amine (in this case, typically ammonia or a protected form), is a primary route for introducing the aminomethyl group.

While seemingly straightforward, this pathway is often accompanied by the formation of several byproducts that can complicate purification and reduce yields. Understanding the origins of these impurities is paramount to developing a robust and efficient synthesis. This guide will dissect the common challenges and provide actionable strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yields a mixture of isomers. How can I improve the selectivity for the desired 2-substituted product?

Answer: The formation of the isomeric byproduct, 4-(Aminomethyl)-2-nitrophenol, is a common challenge in the Mannich reaction with 4-nitrophenol. The hydroxyl group of the phenol is a strong ortho-, para-director, leading to substitution at both available positions.[1]

Causality: The electrophilic attack of the in-situ formed iminium ion can occur at either the carbon ortho or para to the hydroxyl group. The ratio of these isomers is influenced by reaction conditions.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting small differences in activation energies.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents, from polar protic (e.g., ethanol) to less polar (e.g., dioxane), may alter the isomer ratio.

  • Steric Hindrance: While not directly applicable to the unsubstituted 4-nitrophenol, in related syntheses, the use of a bulky protecting group on the phenol or a bulky amine can sterically hinder attack at one position, thereby increasing the selectivity for the other.

Purification of Isomers:

If isomeric byproducts are unavoidable, they can often be separated by column chromatography on silica gel, exploiting the differences in polarity between the ortho and para isomers. Recrystallization from a suitable solvent system may also be effective if the solubility differences are significant.

FAQ 2: I am observing significant amounts of a higher molecular weight byproduct. What is it and how can I prevent its formation?

Answer: A common higher molecular weight byproduct is the di-substituted product, 2,6-bis(Aminomethyl)-4-nitrophenol. This arises from the high reactivity of the phenol ring, which can undergo a second aminomethylation.

Causality: The activating effect of the hydroxyl group makes the product, 2-(Aminomethyl)-4-nitrophenol, still susceptible to a second electrophilic substitution at the available ortho position (C6).

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of 4-nitrophenol relative to formaldehyde and the amine source can help to minimize di-substitution.

  • Slow Addition: Adding the formaldehyde or the amine solution slowly to the reaction mixture can help to maintain a low concentration of the reactive electrophile, thus favoring mono-substitution.

  • Reaction Time: Monitor the reaction progress by TLC or HPLC. Stopping the reaction once the desired product is maximized and before significant di-substitution occurs is key.

Workflow for Minimizing Polysubstitution:

start Start Reaction stoichiometry Control Stoichiometry (Excess Phenol) start->stoichiometry slow_addition Slow Addition of Formaldehyde/Amine stoichiometry->slow_addition monitoring Monitor Reaction (TLC/HPLC) slow_addition->monitoring quench Quench Reaction at Optimal Time monitoring->quench

Caption: Workflow to minimize polysubstitution byproducts.

FAQ 3: My final product is discolored (pink, brown, or black). What causes this and how can I obtain a clean, white product?

Answer: Discoloration is a frequent issue when working with aminophenols and is typically due to oxidation and subsequent polymerization.[2]

Causality: The electron-rich aminophenol core is highly susceptible to oxidation, especially under basic conditions, in the presence of air (oxygen), or upon exposure to light and metal ions. This oxidation leads to the formation of highly colored quinone-imine species, which can further polymerize to form complex, dark-colored materials.

Troubleshooting and Purification Protocol:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • pH Control: Aminophenols are generally more stable in acidic conditions.[2] Maintaining a slightly acidic pH during work-up and purification can suppress oxidation. The hydrochloride salt form of the final product enhances its stability.

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as sodium metabisulfite or sodium sulfite, to the reaction mixture or during work-up can help to prevent oxidation.

  • Decolorization with Activated Carbon: If the crude product is discolored, it can often be purified by treating a solution of the material with activated carbon (charcoal) to adsorb the colored impurities.

Step-by-Step Decolorization Protocol:

  • Dissolve the crude 2-(Aminomethyl)-4-nitrophenol hydrochloride in a suitable solvent (e.g., hot water or ethanol).

  • Add a small amount (typically 1-5% by weight) of activated carbon to the solution.

  • Heat the mixture gently with stirring for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 4: My NMR spectrum shows unreacted 4-nitrophenol. How can I drive the reaction to completion and simplify purification?

Answer: The presence of unreacted 4-nitrophenol indicates an incomplete reaction. Several factors can contribute to this.

Causality:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature to go to completion.

  • Poor Reagent Quality: Degradation of formaldehyde (e.g., polymerization to paraformaldehyde) or the use of an inappropriate amine source can lead to lower reactivity.

  • Suboptimal pH: The pH of the reaction medium can influence the formation and reactivity of the iminium ion intermediate.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup.

  • Reagent Quality Check: Use fresh, high-quality formaldehyde solution. If using paraformaldehyde, ensure it is properly depolymerized before use.

  • pH Adjustment: While the Mannich reaction can be run under various pH conditions, a slightly acidic medium often facilitates the formation of the reactive iminium ion.

Purification from Unreacted Starting Material:

The difference in acidity and basicity between the starting material and the product can be exploited for purification.

CompoundpKa (approx.)Basicity
4-Nitrophenol7.15Acidic
2-(Aminomethyl)-4-nitrophenolPhenol ~10, Amine ~9Amphoteric

Extraction Protocol:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic aminomethyl group of the product will be protonated, and the product will move to the aqueous layer, while the unreacted 4-nitrophenol remains in the organic layer.

  • Separate the aqueous layer containing the desired product.

  • Basify the aqueous layer to precipitate the free base of the product, or evaporate the water to isolate the hydrochloride salt.

start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Aqueous Acid dissolve->wash separate Separate Layers wash->separate organic_layer Organic Layer (4-Nitrophenol) separate->organic_layer aqueous_layer Aqueous Layer (Product) separate->aqueous_layer isolate Isolate Product aqueous_layer->isolate

Caption: Purification workflow to remove unreacted 4-nitrophenol.

Summary of Potential Byproducts and their Mitigation

ByproductFormation MechanismMitigation Strategies
4-(Aminomethyl)-2-nitrophenol Electrophilic substitution at the para-positionOptimize temperature and solvent; Chromatographic separation
2,6-bis(Aminomethyl)-4-nitrophenol Polysubstitution due to high ring activationControl stoichiometry; Slow reagent addition; Monitor reaction time
Oxidation/Polymerization Products Air/light/base-induced oxidation of the aminophenolInert atmosphere; Acidic pH; Use of antioxidants; Decolorization with activated carbon
Unreacted 4-Nitrophenol Incomplete reactionOptimize reaction conditions (time, temp.); Check reagent quality; Acid-base extraction for removal

Conclusion

The successful synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride hinges on a thorough understanding of the underlying reaction mechanisms and potential side reactions. By carefully controlling reaction parameters and implementing appropriate purification strategies, the formation of common byproducts can be minimized, leading to higher yields and purity of the desired product. This guide provides a foundational framework for troubleshooting and optimizing this important synthetic transformation.

References

Sources

Optimization

Troubleshooting guide for reactions involving 2-(Aminomethyl)-4-nitrophenol hydrochloride

Technical Support Center: 2-(Aminomethyl)-4-nitrophenol Hydrochloride A Senior Application Scientist's Guide to Navigating Reactions and Troubleshooting Welcome to the technical support center for 2-(Aminomethyl)-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Aminomethyl)-4-nitrophenol Hydrochloride

A Senior Application Scientist's Guide to Navigating Reactions and Troubleshooting

Welcome to the technical support center for 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. My goal as your virtual application scientist is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to anticipate challenges, troubleshoot effectively, and achieve reliable results.

This molecule, containing a primary amine, a phenolic hydroxyl, and a nitro group, presents a unique set of synthetic opportunities and challenges. Its hydrochloride salt form enhances stability for storage but requires careful handling during reactions to liberate the reactive free amine without triggering degradation. The primary failure mode in its use is oxidative decomposition, a challenge this guide will thoroughly address.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address problems as you might encounter them: from initial handling to reaction execution and final purification.

Part 1: Reagent Handling, Storage, and Solution Preparation

Question 1: My solid 2-(Aminomethyl)-4-nitrophenol hydrochloride, originally a light-colored powder, has developed a dark orange or brownish tint. Can I still use it?

Answer: This discoloration is a strong indicator of gradual oxidation and potential degradation. While the bulk of the material may still be viable, its purity is compromised. Aminophenol compounds are known to be sensitive to prolonged exposure to air and light[1][2].

Root Cause Analysis: The phenolic hydroxyl and aminomethyl groups are electron-rich and susceptible to oxidation. Over time, even in the solid state, atmospheric oxygen can initiate this process, which is often accelerated by light or trace metal impurities.

Recommended Actions:

  • Purity Assessment: Before use, assess the purity via Thin Layer Chromatography (TLC) against a reliable standard if available, or measure its melting point. Significant deviation from the reported melting point suggests impurity.

  • Purification: If the material is deemed impure but necessary for your synthesis, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be required[3].

  • Preventative Storage: For long-term stability, store the solid in a tightly sealed, opaque container, preferably under an inert atmosphere of argon or nitrogen, in a cool, dry place[2][4].

Question 2: I am struggling to dissolve the reagent for my reaction. What is the recommended solvent?

Answer: Solvent selection is critical and depends on your reaction conditions. As a hydrochloride salt, the reagent has different solubility properties than its free base form.

Solubility Profile Overview:

Solvent TypeExamplesExpected Solubility of HCl SaltNotes and Causality
Polar Protic Water, Methanol, EthanolModerate to GoodThe salt form enhances solubility in protic solvents. However, related aminophenols are only slightly soluble in water. Methanol is often a good starting point.
Polar Aprotic DMF, DMSO, AcetonitrileModerateThese solvents can typically dissolve both the salt and the free base, making them suitable for many reactions. However, they can be difficult to remove during work-up.
Ethereal THF, Diethyl EtherPoor to InsolubleThe high polarity of the hydrochloride salt makes it poorly soluble in less polar solvents like ethers.
Non-Polar Hexanes, TolueneInsolubleNot recommended for dissolving the starting material.

Expert Recommendation: For most applications requiring the nucleophilic free amine, you will first need to neutralize the HCl salt. It is often best to suspend the salt in your chosen reaction solvent (e.g., THF or DCM), cool the suspension, and then add a base to liberate the free amine, which may then dissolve.

Part 2: Reaction Setup and Execution

Question 3: My reaction mixture turns dark brown or black immediately after I add a base to neutralize the hydrochloride salt. What is causing this, and how can I prevent it?

Answer: This is the most common failure mode. The dark color is a result of rapid, irreversible air oxidation of the free aminophenol.

Causality—The Chemistry of Decomposition: The hydrochloride salt is stable because the aminomethyl group is protonated (-CH₂NH₃⁺), making it less susceptible to oxidation. When you add a base, two things happen:

  • The aminomethyl group is deprotonated to the free amine (-CH₂NH₂).

  • If a strong base is used, the phenolic hydroxyl group is deprotonated to a highly reactive phenoxide ion (-O⁻).

This free aminophenoxide species is extremely electron-rich and is oxidized almost instantly by dissolved oxygen in the solvent, forming highly colored quinone-imine or polymeric species[2].

Self-Validating Protocol to Prevent Oxidation:

This protocol is designed to minimize the concentration and lifetime of the unstable free base in the presence of oxygen.

  • System Inerting: Assemble your glassware and flame-dry it under a vacuum. Backfill with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Solvent Degassing: Use a solvent that has been thoroughly degassed to remove dissolved oxygen. This can be done by bubbling argon through the solvent for 30-60 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Controlled Neutralization:

    • Suspend the 2-(Aminomethyl)-4-nitrophenol hydrochloride in your degassed solvent.

    • Cool the suspension to 0 °C in an ice bath. This slows the rate of both the desired reaction and the undesired oxidation.

    • Slowly add a slight excess (1.05-1.1 equivalents) of a suitable base dropwise via syringe.

  • Choice of Base:

    • For sensitive substrates: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • For general purposes: An inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used, but their limited solubility in organic solvents can lead to slow or incomplete neutralization. Avoid strong bases like NaOH or KOH unless the phenolic group is protected.

A Reaction Turns Dark? B Was the system under an inert atmosphere? A->B Check C Was the solvent degassed? B->C If Yes E SOLUTION: - Rigorously exclude air (use Ar/N2). - Degas solvents before use. - Add base dropwise at 0°C. B->E If No D Was base added slowly at low temperature (0°C)? C->D If Yes C->E If No D->E If No F F D->F If Yes, consider other issues (e.g., reactant instability) sub Suspend HCl Salt in Degassed Solvent inert Establish Inert Atmosphere (Ar/N2) sub->inert cool Cool to 0°C inert->cool base Add Base (e.g., TEA) Dropwise cool->base stir Stir for 30 min (Ensure Neutralization) base->stir reagent Add Electrophile (e.g., Acyl Chloride) stir->reagent monitor Warm to RT & Monitor Reaction by TLC reagent->monitor workup Aqueous Work-up & Purification monitor->workup

Caption: Recommended workflow for reactions involving the free amine.

Part 3: Product Work-up and Purification

Question 5: My product seems to be water-soluble, and I am losing a significant amount during the aqueous work-up. How can I improve my product isolation?

Answer: The polar functional groups (amine, phenol, nitro) can impart significant water solubility to the product, especially if it remains in a protonated or deprotonated state.

Strategies for Improved Isolation:

  • pH Adjustment: Before extracting with an organic solvent, carefully adjust the pH of the aqueous layer. To isolate a basic product (containing the free amine), make the aqueous layer basic (pH 8-9) with NaHCO₃ to suppress protonation. Conversely, if your product is phenolic and you want to separate it from neutral impurities, you can extract it into a weakly basic aqueous layer.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction.[5] This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or ethyl acetate, switch to a more polar solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol for the extraction.

Question 6: I am having difficulty purifying my product by column chromatography. It is streaking badly on the silica gel column.

Answer: Streaking (tailing) of polar, basic compounds on silica gel is a common problem. Silica is acidic and interacts strongly with the basic aminomethyl group.

Chromatography Optimization Protocol:

  • Baseline Eluent: Start with a standard eluent system like Hexanes/Ethyl Acetate or DCM/Methanol.

  • Add a Basic Modifier: To suppress the strong interaction between your basic product and the acidic silica, add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. This is highly effective but requires removal under high vacuum.

    • Ammonia: For very polar compounds, a mobile phase of DCM/Methanol with a small percentage of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) can be effective.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.

References

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • International Agency for Research on Cancer. (1993). 2-AMINO-4-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. NCBI Bookshelf. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • Study.com. (n.d.). Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Welcome to the technical support center for 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we move beyond simple protocols to explain the chemical principles governing its reactivity, helping you troubleshoot and optimize your reaction yields.

Section 1: Understanding the Reagent: A Molecule with Three Personalities

2-(Aminomethyl)-4-nitrophenol hydrochloride is a trifunctional molecule. Success in your experiments hinges on understanding the interplay between its primary aliphatic amine, its acidic phenol, and its electron-withdrawing nitro group. The hydrochloride salt form adds a critical layer of complexity that must be addressed to achieve desired outcomes.

  • The Aminomethyl Group (-CH₂NH₂·HCl): In its salt form, the amine is protonated to an ammonium ion (-CH₂NH₃⁺Cl⁻). This makes it non-nucleophilic. Liberation of the free amine with a base is the essential first step for any reaction at the nitrogen center.

  • The Phenolic Group (-OH): The hydroxyl group is acidic and can be deprotonated to form a potent phenoxide nucleophile. Its reactivity is modulated by the strongly electron-withdrawing nitro group on the ring.

  • The Nitro Group (-NO₂): This group is a powerful electron sink, deactivating the aromatic ring to electrophilic substitution but potentially activating it for nucleophilic aromatic substitution under specific conditions. It also presents a site for reduction to an aniline derivative.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered when using 2-(Aminomethyl)-4-nitrophenol hydrochloride in a practical, question-and-answer format.

FAQ 1: My N-acylation/alkylation reaction is failing or giving very low yield. What is the primary reason?

Answer: The most common cause of reaction failure is overlooking the fact that the starting material is an ammonium salt. The protonated amine is not a nucleophile. You must add a base to deprotonate the ammonium ion and liberate the free, nucleophilic primary amine.

Causality: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the hydrochloride salt, this lone pair is engaged in a bond with a proton (H⁺), rendering it unavailable for reaction. The addition of a base removes this proton, freeing the lone pair.

Protocol: Liberating the Free Amine

  • Solvent Selection: Dissolve your 2-(Aminomethyl)-4-nitrophenol hydrochloride in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).

  • Base Addition: Add at least 1.1 equivalents of a non-nucleophilic organic base (see Table 1). For reactions sensitive to excess base, stoichiometric precision is key. If using an inorganic base with limited organic solubility, vigorous stirring is essential.

  • Stirring: Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete deprotonation before adding your electrophile (e.g., acyl chloride, alkyl halide).

  • Monitoring: You can monitor the deprotonation by running a thin-layer chromatography (TLC) plate; the free amine will have a different Rf value than the salt.

Table 1: Guide to Base Selection for Amine Deprotonation
BasepKa of Conjugate Acid (pKaH)TypeCommon Use & Remarks
Triethylamine (TEA)~10.7Organic, Tertiary AmineGeneral purpose. The resulting triethylammonium chloride salt may be soluble or insoluble depending on the solvent.
Diisopropylethylamine (DIPEA)~10.7Organic, Hindered Amine"Hünig's base." Ideal when the electrophile is sensitive to nucleophilic attack by the base itself.
Pyridine~5.2Organic, Aromatic AmineLess basic; useful for milder conditions. Can also act as a nucleophilic catalyst.
Sodium Bicarbonate (NaHCO₃)~6.4 (for H₂CO₃)Inorganic, WeakHeterogeneous in many organic solvents. Good for acid-sensitive substrates. Requires vigorous stirring.
Potassium Carbonate (K₂CO₃)~10.3 (for HCO₃⁻)Inorganic, ModerateHeterogeneous. Stronger than bicarbonate and widely used. Often requires a phase-transfer catalyst in apolar solvents.
FAQ 2: I'm observing a mixture of N-acylated and O-acylated products. How can I improve chemoselectivity?

Answer: This is a classic chemoselectivity challenge arising from the two nucleophilic sites: the amine and the phenoxide. The key to controlling the reaction outcome lies in manipulating the relative nucleophilicity of these two groups through careful control of reaction conditions, particularly the base and temperature.

Causality: The aminomethyl group is generally more nucleophilic than the neutral phenol. However, upon deprotonation with a strong base, the resulting phenoxide is a significantly stronger nucleophile than the amine. Therefore, using more than one equivalent of a strong base can lead to preferential O-acylation.

Troubleshooting Workflow for Chemoselectivity

start Low N/O Selectivity base_check What base was used? start->base_check strong_base Strong Base (>1.1 eq K2CO3, NaH, etc.) base_check->strong_base Strong weak_base Weak/Hindered Base (~1.1 eq TEA, DIPEA) base_check->weak_base Weak/Hindered o_acylation Favors O-Acylation (Phenoxide Formation) strong_base->o_acylation n_acylation Favors N-Acylation weak_base->n_acylation solution1 Solution: Use ~1.1 eq of a hindered base like DIPEA at low temperature (0 °C). o_acylation->solution1 solution2 Solution: Consider protecting the phenol group before N-acylation. o_acylation->solution2

Caption: Decision workflow for troubleshooting poor N/O-acylation selectivity.

Strategies for N-Selectivity:

  • Stoichiometric Base Control: Use a single equivalent of a hindered base like diisopropylethylamine (DIPEA). This is often sufficient to deprotonate the more basic ammonium ion without significantly deprotonating the less acidic phenol.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Acylation of the amine is typically kinetically favored and faster at lower temperatures.

  • Order of Addition: Add the acylating agent to the mixture of the substrate and the base. This ensures the electrophile is present as soon as the free amine is generated.

FAQ 3: My reaction mixture is turning dark brown/black, and the yield is low. What's causing this degradation?

Answer: Aminophenols are highly susceptible to oxidation, especially under basic conditions or when exposed to air and light.[1] The formation of colored impurities, typically quinone-imine species, is a strong indicator of oxidative degradation.

Causality: The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring electron-rich and prone to oxidation. In basic solutions, the deprotonated phenoxide is even more easily oxidized.[1]

Protocol: Minimizing Oxidative Degradation
  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This is the most critical step. Purge the reaction flask and solvents with the inert gas before starting.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Control of Basicity: Avoid using excessively strong bases or a large excess of base, as this increases the concentration of the easily oxidized phenoxide ion.[1]

  • Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Work-up Considerations: During the work-up, consider adding a reducing agent like sodium bisulfite or sodium thiosulfate to the aqueous washes to quench any oxidative species.

FAQ 4: How should I purify the final product effectively?

Answer: The polar nature of the aminomethyl, phenol, and nitro groups makes these compounds highly polar and often imparts good water solubility, which can complicate purification.

Strategies for Purification:

  • Acid-Base Extraction: This is a powerful technique for separating your product from non-polar impurities.[2]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1 M HCl) to protonate your product, pulling it into the aqueous layer and leaving non-basic impurities behind.

    • Separate the layers, and then carefully basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to the isoelectric point to precipitate your product or allow for re-extraction into an organic solvent. The isoelectric point for precipitation is often found between pH 3 and 6.[3]

  • Column Chromatography:

    • Stationary Phase: Use silica gel for most applications. If the compound sticks irreversibly, consider using alumina (neutral or basic) or a C18 reversed-phase silica.

    • Mobile Phase: A polar solvent system is required. Start with a DCM/Methanol or Ethyl Acetate/Hexane system and gradually increase the polarity. Adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent streaking on silica gel by keeping the amine deprotonated.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for final purification. A polar solvent system like ethanol/water or isopropanol is often a good starting point.[4]

Logical Flow for Reaction and Purification

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Introduction

2-(Aminomethyl)-4-nitrophenol hydrochloride is a key intermediate in various synthetic applications, including pharmaceutical development. Its structure, containing a reactive aminomethyl group, a phenolic hydroxyl, and a nitro group, presents unique challenges and opportunities for chemical manipulation. This guide provides a comprehensive overview of the common synthetic routes and offers detailed troubleshooting for optimizing reaction conditions to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2-(Aminomethyl)-4-nitrophenol hydrochloride?

A1: A prevalent method for synthesizing compounds with a structure similar to 2-(Aminomethyl)-4-nitrophenol hydrochloride involves the selective reduction of a suitable precursor. A common strategy is the reduction of a corresponding nitrophenyl derivative. For instance, the synthesis could start from 2-formyl-4-nitrophenol, which undergoes reductive amination. Alternatively, a precursor like 2-(azidomethyl)-4-nitrophenol could be reduced to the desired amine. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.[1]

Q2: How should 2-(Aminomethyl)-4-nitrophenol hydrochloride be stored to ensure its stability?

A2: For long-term stability, 2-(Aminomethyl)-4-nitrophenol hydrochloride should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[2] The container should be tightly sealed. To prevent oxidation, especially of the aminophenol moiety, storing under an inert atmosphere like argon or nitrogen is highly recommended.[3][4]

Q3: What are the best solvents for dissolving 2-(Aminomethyl)-4-nitrophenol hydrochloride?

A3: Given its hydrochloride salt form, 2-(Aminomethyl)-4-nitrophenol is expected to be soluble in aqueous solutions and polar protic solvents like ethanol and methanol.[2] For reactions, the choice of solvent is critical and will depend on the specific reaction conditions. For purification by recrystallization, a solvent system where the compound is soluble at high temperatures and sparingly soluble at room temperature would be ideal.

Q4: How does pH affect the stability of 2-(Aminomethyl)-4-nitrophenol hydrochloride in solution?

A4: The stability of aminophenols is highly dependent on pH. Acidic to neutral conditions generally promote stability.[2] In basic solutions, the phenolic hydroxyl group can be deprotonated to a phenoxide, which, along with the free amino group, increases the molecule's susceptibility to oxidation, often leading to the formation of colored impurities.[2]

Q5: What are the known incompatibilities of this compound?

A5: 2-(Aminomethyl)-4-nitrophenol hydrochloride is incompatible with strong oxidizing agents and strong bases.[2] The aminophenol structure is prone to oxidation, and the hydrochloride salt will react with strong bases to liberate the free amine, which is more susceptible to degradation. It is also incompatible with strong reducing agents like hydrides, which could potentially reduce the nitro group.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Issue 1: Low Reaction Yield

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Below is a systematic approach to troubleshoot this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure the starting material is fully consumed.[4] - Increase the reaction time or temperature, if the starting material and product are stable under these conditions.The reaction may require more energy or time to go to completion.
Suboptimal Reagent Stoichiometry - Titrate the reducing agent to ensure its activity. - Increase the equivalents of the reducing agent.The potency of the reducing agent can degrade over time. An excess may be required to drive the reaction forward.
Catalyst Inactivation (for catalytic hydrogenation) - Use fresh catalyst. - Increase the catalyst loading (e.g., 5-10 mol% of Pd/C).The catalyst surface can become poisoned by impurities or byproducts, reducing its activity.
Product Degradation - Perform the reaction under an inert atmosphere (N₂ or Ar). - Lower the reaction temperature.Aminophenols are susceptible to oxidation, which is accelerated by heat and oxygen.[2][4]
Poor Solubility of Starting Material - Choose a solvent or solvent mixture in which the starting material is more soluble.Poor solubility can limit the reaction rate.
Issue 2: Formation of Colored Impurities

Q: My final product is discolored (e.g., brown or reddish). What is causing this and how can I obtain a purer product?

A: The formation of colored impurities is a common issue with aminophenols and is almost always due to oxidation.

Workflow for Minimizing Oxidation and Purifying the Product:

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Inert_Atmosphere Work under Inert Atmosphere (N₂ or Ar) Degassed_Solvents Use Degassed Solvents Inert_Atmosphere->Degassed_Solvents to minimize O₂ Acidic_Wash Perform Acidic Wash (e.g., dilute HCl) Inert_Atmosphere->Acidic_Wash Antioxidant Add Antioxidant (e.g., Na₂S₂O₅) Acidic_Wash->Antioxidant to stabilize Recrystallization Recrystallize from appropriate solvent Acidic_Wash->Recrystallization Column_Chromatography Perform Column Chromatography Recrystallization->Column_Chromatography if needed

Caption: Workflow to prevent and remove colored impurities.

Detailed Steps:

  • During the Reaction: Conduct the synthesis under a nitrogen or argon atmosphere. Use solvents that have been degassed to remove dissolved oxygen.

  • During Work-up: After the reaction is complete, work up the reaction mixture promptly. An acidic wash can help stabilize the amine as its salt. The addition of a small amount of an antioxidant like sodium sulfite or sodium metabisulfite can also prevent oxidation.[6][7]

  • Purification:

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system might be ethanol/water or isopropanol/water.[8]

    • Activated Carbon: Treating a solution of the crude product with activated carbon (like Norit) can help adsorb colored impurities before filtration and recrystallization.[9]

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A polar mobile phase will likely be required.

Issue 3: Incomplete Conversion of the Nitro Group

Q: I am observing incomplete reduction of the nitro group, with starting material remaining even after extended reaction times. How can I drive the reaction to completion?

A: Incomplete reduction can be due to several factors related to the reducing agent, catalyst, or reaction conditions.

Troubleshooting Decision Tree for Incomplete Reduction:

start Incomplete Reduction Observed check_reductant Check Reducing Agent/Catalyst Activity start->check_reductant check_conditions Review Reaction Conditions start->check_conditions new_reductant Use Fresh Reducing Agent/Catalyst check_reductant->new_reductant Old/Inactive increase_equivalents Increase Equivalents of Reductant check_reductant->increase_equivalents Active increase_temp Increase Temperature check_conditions->increase_temp Suboptimal Temp change_solvent Change Solvent check_conditions->change_solvent Poor Solubility check_ph Check pH (for chemical reductions) check_conditions->check_ph pH Dependent new_reductant->check_conditions increase_equivalents->check_conditions complete Reaction Complete increase_temp->complete change_solvent->complete check_ph->complete

Caption: Decision tree for troubleshooting incomplete reduction.

Key Considerations:

  • Choice of Reducing Agent: For selective reduction of a nitro group in the presence of other functional groups, the choice of reducing agent is critical. Catalytic hydrogenation with Pd/C is often a clean method.[4] Chemical reducing agents like sodium dithionite or tin(II) chloride can also be effective.

  • Reaction Temperature: Some reductions require heating to proceed at a reasonable rate. For example, reductions using sodium sulfide are often heated.[9]

  • pH Control: For chemical reductions, the pH of the reaction medium can be crucial. For example, the Béchamp reduction using iron and acid requires an acidic medium.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol provides a general guideline for the reduction of a nitroaromatic precursor to the corresponding amine using catalytic hydrogenation.

  • Setup: To a hydrogenation vessel, add the nitroaromatic precursor and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude aminophenol in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in the same solvent or gaseous HCl until the pH is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

References

  • US Patent US5067966A, "2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds," Google P
  • US Patent US4329503A, "Process for the preparation of 2-amino-4-nitrophenol," Google P
  • "2-amino-4-nitrophenol," Organic Syntheses Procedure. [Link]

  • German Patent DE3002254A1, "METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL," Google P
  • "2-AMINO-4-NITROPHENOL," Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines, NCBI. [Link]

  • Chinese Patent CN103130657A, "Synthetic method of 2-chloro-4-aminophenol," Google P
  • "Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition," MDPI. [Link]

  • "2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389," PubChem. [Link]

  • "2-Aminophenol derivatives and process for their preparation," European Patent Office. [Link]

  • "Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition," PMC, NIH. [Link]

  • Chinese Patent CN105801440A, "Preparation method of 2-amino-4-nitrophenol," Google P

Sources

Troubleshooting

Side reactions of 2-(Aminomethyl)-4-nitrophenol hydrochloride and how to avoid them

Technical Support Center: 2-(Aminomethyl)-4-nitrophenol Hydrochloride Welcome to the technical support guide for 2-(Aminomethyl)-4-nitrophenol hydrochloride. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Welcome to the technical support guide for 2-(Aminomethyl)-4-nitrophenol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet reactive compound. Our goal is to provide you with the in-depth, field-proven insights necessary to anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments.

The structure of 2-(Aminomethyl)-4-nitrophenol hydrochloride, featuring a primary amine, a phenolic hydroxyl group, and an electron-withdrawing nitro group, makes it a valuable synthon. However, these same functional groups are responsible for its susceptibility to a range of undesirable side reactions. This guide is structured in a question-and-answer format to directly address the most pressing challenges you may encounter.

Frequently Asked Questions & Troubleshooting Guide

Question 1: Why is my solution of 2-(Aminomethyl)-4-nitrophenol hydrochloride turning brown or black upon preparation or during a reaction?

This is the most frequently reported issue and is almost always due to oxidation. The aminophenol scaffold is highly susceptible to oxidation, leading to the formation of intensely colored quinone-imine species. These intermediates can further react or polymerize, resulting in complex, dark-colored mixtures that can compromise your experiment's yield and purity.[1][2]

Causality: The Mechanism of Oxidation

The oxidation process is initiated by the loss of electrons from the aminophenol ring. This is significantly accelerated by several factors:

  • Presence of Oxygen: Atmospheric oxygen is the primary oxidant.

  • Alkaline pH: In basic conditions, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This negatively charged species dramatically increases the electron density of the aromatic ring, making it far more vulnerable to oxidation.[1][3]

  • Light Exposure: UV and even ambient light can provide the energy needed to initiate radical oxidation pathways.[1]

  • Trace Metal Ions: Divalent metal ions, particularly copper (Cu²⁺), can act as powerful catalysts, drastically increasing the rate of oxidation.[1]

OxidationPathway cluster_0 Core Compound cluster_1 Oxidation Process Molecule 2-(Aminomethyl)- 4-nitrophenol QuinoneImine Quinone-imine Intermediate (Colored) Molecule->QuinoneImine -2e⁻, -2H⁺ Oxidants O₂, Light, Metal Ions, High pH Oxidants->Molecule Polymer Dark Polymeric Byproducts QuinoneImine->Polymer Polymerization

Caption: Oxidation pathway of 2-(Aminomethyl)-4-nitrophenol.

Troubleshooting: Preventing and Mitigating Oxidation

Accelerating Factor Preventative Measure & Rationale
Atmospheric Oxygen Inert Atmosphere: Purge solvents with and run reactions under an inert gas (Nitrogen or Argon). This physically removes the primary oxidant from the reaction environment.
High pH / Base pH Control: Maintain a slightly acidic to neutral pH. The hydrochloride salt form aids stability by keeping the aminomethyl group protonated.[3] If a base is required to free the amine for a reaction, add it in situ immediately before the subsequent reagent and under an inert atmosphere.
Light Exposure Light Protection: Use amber glassware or wrap reaction vessels in aluminum foil to block UV and visible light, preventing photo-initiated oxidation.
Metal Ion Catalysis Use of Chelators: Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution. EDTA will sequester trace metal ions, rendering them catalytically inactive.
Elevated Temperature Temperature Control: Run reactions at the lowest effective temperature. Avoid unnecessary heating, as it increases the rate of all reactions, including degradation.
Question 2: My reaction is targeting the phenol or the aromatic ring, but I'm getting unexpected amide byproducts. What's happening?

The primary amine of the aminomethyl group (-CH₂NH₂) is a potent nucleophile and will readily react with electrophilic reagents. If your reaction involves acylating agents, sulfonylating agents, or other electrophiles not intended for the amine, N-acylation will be a significant side reaction.

Common Side Reactions of the Aminomethyl Group:

  • N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides. This is often faster than reactions at other sites.[4]

  • Schiff Base Formation: Reaction with aldehydes or ketones to form imines (Schiff bases).

  • Unwanted Alkylation: Reaction with alkyl halides, though this is generally slower than acylation.

AmineSideReactions Start 2-(Aminomethyl)-4-nitrophenol (Free Amine Form) AcylChloride + R-COCl (Acid Chloride) Start->AcylChloride Aldehyde + R'-CHO (Aldehyde) Start->Aldehyde AlkylHalide + R''-X (Alkyl Halide) Start->AlkylHalide Amide N-Acylated Product (Amide) AcylChloride->Amide Imine Schiff Base Product (Imine) Aldehyde->Imine AlkylatedAmine N-Alkylated Product (Secondary Amine) AlkylHalide->AlkylatedAmine

Caption: Common side reactions of the aminomethyl group.

Experimental Protocol: Protecting the Amino Group

To prevent these side reactions, the amino group must be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in many reaction conditions and its clean removal under acidic conditions.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of 2-(Aminomethyl)-4-nitrophenol hydrochloride in a suitable solvent mixture (e.g., 1:1 Dioxane:Water).

  • Basification: Add 2.5 equivalents of a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA), to the solution. The goal is to neutralize the hydrochloride salt and deprotonate the ammonium group to the free amine.

  • Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, perform an aqueous workup to remove water-soluble components. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the resulting Boc-protected compound by column chromatography on silica gel.

  • Deprotection (Post-Synthesis): After your desired synthesis step is complete, the Boc group can be easily removed by treating the compound with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

Question 3: I am using a reducing agent in my synthesis. How will this affect the nitro group?

The nitro group (-NO₂) is highly susceptible to reduction and represents a critical point of potential side reactions if you are using reducing agents for other purposes (e.g., reducing a ketone). The reduction can proceed through several stages, and the final product depends heavily on the reducing agent's strength and the reaction conditions.[5]

  • Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂)

Uncontrolled reduction can lead to a mixture of these intermediates and the final aniline derivative, complicating purification and lowering the yield of your desired product.

Troubleshooting: Managing Nitro Group Reduction

Reducing Agent Likely Product(s) Guidance & Avoidance Strategy
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) Amino (-NH₂) This is a very strong reducing condition for nitro groups. Avoid completely unless the reduction of the nitro group to an amine is the desired transformation.
Metal Hydrides (NaBH₄, LiAlH₄) Generally unreactive with nitroarenes, but can sometimes lead to side products.NaBH₄ is generally safe to use for reducing aldehydes/ketones in the presence of a nitro group. LiAlH₄ is much stronger and can sometimes reduce the nitro group; use with caution and at low temperatures.
Metals in Acid (Fe/HCl, Sn/HCl, Zn/HCl) Amino (-NH₂) These are classic conditions for reducing nitro groups to anilines. Avoid if you wish to preserve the nitro functionality.
Sodium Dithionite (Na₂S₂O₄) Amino (-NH₂) A milder alternative for nitro reduction, often used in aqueous solutions. Still, it will readily reduce the nitro group.

Authoritative Insight: If your synthesis requires a reduction elsewhere in the molecule, a chemoselective approach is critical. For example, to reduce a ketone without touching the nitro group, sodium borohydride (NaBH₄) in an alcoholic solvent at 0 °C is the preferred method. If you must use a stronger reductant, consider protecting the nitro group, though this is synthetically complex. It is often more practical to plan the synthetic route to introduce the nitro group after any necessary reduction steps.

References

  • Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • Szabó, I., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangement Reactions Involving the Amino, Nitro and Nitroso Groups. Retrieved from [Link]

  • Rojas-Chávez, H., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Retrieved from [Link]

  • Grokipedia. (n.d.). Aminomethyl group. Retrieved from [Link]

  • Wang, Y., et al. (2021). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • Assefa, H., & Spritzer, M. S. (1990). The Interaction of Nitroaromatic Drugs With Aminothiols. General Pharmacology: The Vascular System. Retrieved from [Link]

  • Kim, H. R., et al. (2023). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Applied Biological Chemistry. Retrieved from [Link]

  • Spiegel, S. (2017). Unexpected Polymer Degradation Mechanisms. Advanced Science News. Retrieved from [Link]

  • Kim, H. R., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. Retrieved from [Link]

  • NCBI. (n.d.). 2-AMINO-4-NITROPHENOL. Retrieved from [Link]

  • de Souza, C. M., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Environmental Science and Pollution Research. Retrieved from [Link]

  • PubMed. (2021). Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex. Retrieved from [Link]

  • ACS Publications. (2026). Three-Dimensionally Ordered Macroporous BPO4 Catalyst with Enhanced Catalytic Performance for Glycerol Dehydration to Acrolein. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]

  • Google Patents. (n.d.). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • PubMed. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Nitrophenol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 2-(Aminomethyl)-4-nitrophenol hydrochloride

Welcome to the comprehensive technical support guide for 2-(Aminomethyl)-4-nitrophenol hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-(Aminomethyl)-4-nitrophenol hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we delve into the critical aspects of its reactivity and stability, with a particular focus on the impact of pH. Our goal is to provide you with the necessary insights and troubleshooting strategies to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Q1: How should I properly store 2-(Aminomethyl)-4-nitrophenol hydrochloride to ensure its long-term stability?

A1: For optimal long-term stability, the solid form of 2-(Aminomethyl)-4-nitrophenol hydrochloride should be stored in a cool, dry, and well-ventilated environment.[1] It is imperative to shield the compound from light and moisture.[1] To further enhance stability, ensure the container is tightly sealed. Replacing the atmosphere within the container with an inert gas, such as argon, is also a recommended practice.[1]

Q2: What are the best practices for preparing solutions of 2-(Aminomethyl)-4-nitrophenol hydrochloride?

A2: To prepare solutions, it is advisable to work in an area with minimal light exposure.[1] After accurately weighing the desired amount of the compound, dissolve it in a suitable solvent like deionized water, ethanol, or a buffer in a volumetric flask.[1] Gentle swirling will aid dissolution, and cautious use of sonication can be employed, being mindful to avoid excessive heat.[1] Once fully dissolved, bring the solution to its final volume and mix it thoroughly.[1] For storage, use a tightly sealed, light-protected container, such as an amber glass vial, and keep it at a low temperature, for instance, between 2-8 °C.[1]

Q3: How does the pH of a solution affect the stability of 2-(Aminomethyl)-4-nitrophenol hydrochloride?

A3: The stability of aminophenol compounds, a class to which 2-(Aminomethyl)-4-nitrophenol hydrochloride belongs, is highly dependent on pH.[1] Generally, acidic to neutral conditions are favorable for enhanced stability.[1] In alkaline (basic) solutions, the phenolic hydroxyl group can become deprotonated, forming a phenoxide ion. This, in conjunction with the amino group, increases the molecule's susceptibility to oxidation.[1] Therefore, maintaining a slightly acidic to neutral pH, often through the use of buffers, is recommended for aqueous solutions.[1]

Q4: What are the primary degradation pathways for this compound in solution?

A4: The principal degradation pathway for aminophenols in solution is oxidation.[1] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions or basic conditions.[1] Oxidation can lead to the formation of colored byproducts, such as quinone-imines.[1] The hydrochloride salt form of the compound suggests that acidic to neutral pH levels will promote stability by keeping the amino group protonated.[1]

Q5: Are there any known chemical incompatibilities for 2-(Aminomethyl)-4-nitrophenol hydrochloride?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to rapid degradation.[1] It is also prudent to avoid contact with metal ions that can act as catalysts for oxidation reactions.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues encountered when working with 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Problem 1: Solution Discoloration (Turns Yellow or Brown)
  • Possible Cause: This is a strong indicator of oxidation of the aminophenol moiety.[1] This degradation can be triggered by exposure to light, elevated temperatures, high pH, or the presence of oxygen and metal ions.[1]

  • Recommended Solutions:

    • Always prepare solutions fresh before use.[1]

    • Store solutions in amber vials or otherwise protected from light.[1]

    • Store solutions at reduced temperatures (e.g., 2-8 °C), while being mindful of potential precipitation.[1]

    • Utilize deoxygenated solvents, for example, by sparging with nitrogen or argon.[1]

    • If feasible, conduct experiments in an inert atmosphere.[1]

    • Ensure the pH of your solution is maintained in the neutral to slightly acidic range.[1]

Problem 2: Unexpected Precipitation in Solution
  • Possible Causes:

    • The concentration of the compound may have surpassed its solubility limit in the chosen solvent at the storage temperature.[1]

    • A shift in the solution's pH could have altered the compound's solubility.[1]

    • The precipitate could be composed of degradation products that are insoluble.[1]

  • Recommended Solutions:

    • Gently warm the solution to see if the precipitate redissolves, but only if warming will not accelerate degradation.[1]

    • Consider preparing a more dilute solution.[1]

    • Verify and, if necessary, adjust the pH of the solution.[1]

    • If the precipitate is suspected to be an impurity or a degradation product, filter the solution before use.[1]

Problem 3: Loss of Compound Potency or Activity in Assays
  • Possible Cause: This is likely due to the chemical degradation of the compound.[1]

  • Recommended Solutions:

    • Confirm the stability of the compound under your specific assay conditions, including temperature, pH, and incubation time.[1]

    • Prepare fresh solutions for each experiment to ensure maximum potency.[1]

    • Incorporate a positive control using a freshly prepared solution in every assay.[1]

    • Analyze the purity of your stock solution using a suitable analytical method, such as HPLC.[1]

pH-Dependent Reactivity and Stability: A Deeper Dive

The pH of the experimental medium is a critical parameter that governs both the stability and reactivity of 2-(Aminomethyl)-4-nitrophenol hydrochloride. The molecule possesses two key functional groups that are sensitive to pH: the phenolic hydroxyl group and the aminomethyl group.

  • Acidic pH: In a strongly acidic environment, both the amino group and the phenolic hydroxyl group will be protonated. This protonation of the amino group generally enhances the compound's stability against oxidation.

  • Neutral pH: Around neutral pH, the amino group will likely be protonated, while the phenolic hydroxyl group will be in its neutral form. This state generally offers a good balance of stability and reactivity for many applications.

  • Alkaline pH: In basic conditions, the phenolic hydroxyl group will be deprotonated to a phenoxide ion. This deprotonation increases the electron density of the aromatic ring, making the compound more susceptible to oxidation.[1]

The following table summarizes the expected protonation states and their implications at different pH ranges.

pH RangePredominant SpeciesKey Characteristics
< 4 Fully ProtonatedIncreased stability against oxidation.
4 - 8 Amino group protonatedGood balance of stability and reactivity.
> 8 Phenoxide formationIncreased susceptibility to oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a standard stock solution of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

  • Preparation: Conduct all steps in an area with subdued lighting.[1]

  • Weighing: Accurately weigh the desired mass of 2-(Aminomethyl)-4-nitrophenol hydrochloride using an analytical balance.[1]

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the desired solvent (e.g., deionized water, ethanol, or a specific buffer) and swirl gently to dissolve the compound.[1] If necessary, sonicate briefly and cautiously, avoiding a significant increase in temperature.[1]

  • Final Volume: Once the solid is completely dissolved, add the solvent to reach the final volume marked on the flask and mix the solution thoroughly.[1]

  • Storage: Transfer the solution to a tightly sealed, light-protected container (e.g., an amber glass vial) and store at a low temperature (e.g., 2-8 °C).[1]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to assess the stability of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

  • Method Development:

    • Column: Employ a reversed-phase column, such as a C18 column.[1]

    • Mobile Phase: A gradient elution is often effective. A common starting point is a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[1]

    • Detection: Use a UV detector and monitor at a wavelength where both the parent compound and potential degradation products show absorbance. A photodiode array (PDA) detector is ideal as it allows for scanning across multiple wavelengths.[1]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure and a typical experimental workflow.

Caption: Chemical Structure of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

G Start Start Prepare_Stock Prepare Stock Solution Start->Prepare_Stock pH_Adjustment Adjust pH of Aliquots Prepare_Stock->pH_Adjustment Incubate Incubate under Experimental Conditions pH_Adjustment->Incubate HPLC_Analysis Analyze by HPLC Incubate->HPLC_Analysis Data_Analysis Analyze Data for Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for pH-Dependent Stability Study.

References

  • Technical Support Center: 2-(Aminomethyl)-4-methylphenol Hydrochloride - Benchchem.
  • 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. Available at: [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Available at: [Link]

  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents.
  • 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem. Available at: [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Available at: [Link]

  • Influence of pH on the photodegradation of 4-nitrophenol. Conditions:... - ResearchGate. Available at: [Link]

  • 4-Nitrophenol as a pH indicator to detect hydrolysis of d-PGM.... - ResearchGate. Available at: [Link]

  • P-Nitro Phenol as Pollutant Degrade by Photo Catalyst Using Semiconductor ZnO and H2O2 - AIP Publishing. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available at: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. Available at: [Link]

  • P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols - Longdom Publishing. Available at: [Link]

  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available at: [Link]

  • CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents.
  • Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed. Available at: [Link]

  • DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents.
  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - MDPI. Available at: [Link]

  • 2-Aminophenol derivatives and process for their preparation - European Patent Office - Googleapis.com. Available at: [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - ResearchGate. Available at: [Link]

  • Influence of pH on the degradation kinetics of nitrophenol isomers in a heterogeneous photocatalytic system | Scilit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Welcome to the technical support center for the purification of 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important chemical intermediate. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

2-(Aminomethyl)-4-nitrophenol hydrochloride is a multifaceted molecule presenting unique purification challenges. Its structure incorporates a hydrophilic aminomethyl group (protonated as a hydrochloride salt), a phenolic hydroxyl group, and a polar nitro group on an aromatic ring. This combination of functional groups dictates its solubility and behavior in various solvent systems.

PropertyValue/InformationImplication for RecrystallizationSource
Molecular Formula C₇H₈N₂O₃·HCl---[1]
Molecular Weight 204.61 g/mol Essential for calculating molar equivalents and theoretical yields.[1]
Appearance Expected to be a crystalline solid, potentially colored due to the nitrophenol chromophore.Color can be an indicator of purity; dark coloration often suggests the presence of oxidation byproducts or other impurities.[2]
Solubility (predicted) The free base is slightly soluble in water. The hydrochloride salt of the similar 2-amino-6-chloro-4-nitrophenol is reported to be insoluble in water. This suggests that 2-(Aminomethyl)-4-nitrophenol hydrochloride may also have limited solubility in cold water but may be soluble in hot aqueous acid. The nitrophenol moiety suggests solubility in polar organic solvents like alcohols.The limited solubility of the hydrochloride salt in aqueous media is a key factor that can be exploited for purification. An acidic aqueous solution is a promising starting point for recrystallization, as many organic impurities may remain dissolved. Mixed solvent systems, such as ethanol-water, are also strong candidates.[2][3]
pKa (of parent amine/phenol) The parent 2-amino-4-nitrophenol has pKa values of approximately 3.1 (amine) and 7.6 (phenol).The basicity of the aminomethyl group allows for the formation of the hydrochloride salt. The phenolic proton is acidic and will be deprotonated at higher pH. This pH-dependent ionization is critical for purification strategies that involve pH adjustment.[2]

Core Recrystallization Protocol: An Acidified Aqueous Approach

This protocol leverages the principle of forming the hydrochloride salt in situ to induce crystallization and separate the target compound from non-basic impurities.

Experimental Workflow

cluster_0 Dissolution cluster_1 Decolorization (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying a 1. Crude 2-(Aminomethyl)-4-nitrophenol is dissolved in dilute HCl(aq) with heating. b 2. Activated charcoal is added to the hot solution to remove colored impurities. a->b c 3. Hot gravity filtration is performed to remove charcoal and other insoluble materials. b->c d 4. The hot, clear filtrate is allowed to cool slowly to room temperature. c->d e 5. Further cooling in an ice bath maximizes crystal formation. d->e f 6. Crystals are collected by vacuum filtration. e->f g 7. The crystal cake is washed with a small amount of ice-cold dilute HCl, followed by a cold non-polar solvent (e.g., diethyl ether) to aid drying. f->g h 8. The purified crystals are dried under vacuum. g->h

Caption: Workflow for the acidified aqueous recrystallization of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Step-by-Step Methodology
  • Dissolution: In a fume hood, suspend the crude 2-(Aminomethyl)-4-nitrophenol in a minimal amount of deionized water. With stirring, add dilute hydrochloric acid (e.g., 1 M HCl) dropwise while gently heating the mixture (e.g., on a hot plate) until the solid completely dissolves. Avoid excessive boiling. The goal is to create a saturated solution at an elevated temperature.[4][5]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a small amount of activated charcoal (typically 1-2% of the solute mass). Swirl the mixture and gently reheat for 5-10 minutes.[6]

  • Hot Gravity Filtration (if charcoal was used): To remove the charcoal, perform a hot gravity filtration. This is a critical step to prevent premature crystallization in the funnel. Pre-heat the filtration funnel and the receiving flask with hot solvent vapor.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold dilute HCl to remove any remaining soluble impurities. A subsequent wash with a cold, volatile organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether or cold acetone) can help to displace the aqueous mother liquor and expedite drying.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Troubleshooting Guide

Logical Flow for Troubleshooting Recrystallization Issues

start Start Recrystallization issue Issue Encountered? start->issue no_xtals No Crystals Form issue->no_xtals Yes oiling_out Oiling Out Occurs issue->oiling_out Yes low_yield Poor Recovery/Low Yield issue->low_yield Yes colored_xtals Crystals are Colored issue->colored_xtals Yes end Successful Purification issue->end No sol_supersat Solution is likely supersaturated or too dilute. no_xtals->sol_supersat oil_reheat Compound is melting before dissolving or is highly impure. oiling_out->oil_reheat yield_solvent Too much solvent was used, or the compound has significant solubility in the cold solvent. low_yield->yield_solvent color_charcoal Colored impurities are present. colored_xtals->color_charcoal sol_scratch Action: Scratch inner wall of flask with a glass rod. sol_supersat->sol_scratch sol_seed Action: Add a seed crystal. sol_scratch->sol_seed sol_conc Action: Gently heat to evaporate some solvent and re-cool. sol_seed->sol_conc sol_conc->end oil_add_solvent Action: Reheat to dissolve the oil, add a small amount of additional solvent, and cool very slowly. oil_reheat->oil_add_solvent oil_change_solvent Action: Consider a different solvent system (e.g., ethanol/water). oil_add_solvent->oil_change_solvent oil_change_solvent->end yield_conc Action: Concentrate the mother liquor and cool to obtain a second crop of crystals. yield_solvent->yield_conc yield_antisolvent Action: Consider adding an anti-solvent to the mother liquor. yield_conc->yield_antisolvent yield_antisolvent->end color_re_xtal Action: Redissolve crystals and perform recrystallization with an activated charcoal treatment. color_charcoal->color_re_xtal color_re_xtal->end

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution forms an oily liquid instead of solid crystals upon cooling. This is common with compounds that have a melting point lower than the boiling point of the solvent, or when significant impurities are present which depress the melting point.

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool much more slowly. An insulated container can help with slow cooling.

  • Alternative Strategy: Switch to a solvent with a lower boiling point or use a mixed solvent system. For 2-(Aminomethyl)-4-nitrophenol hydrochloride, if using an aqueous acidic solution is problematic, a mixed solvent system like ethanol/water might be effective. Dissolve the compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Then add a few drops of ethanol to clarify the solution before allowing it to cool slowly.

Q2: I have very low or no crystal formation upon cooling. What went wrong?

A2: This is a common issue that usually points to one of two things: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.

  • Too Much Solvent: If the solution is not saturated at the lower temperature, no crystals will form. To remedy this, gently heat the solution to evaporate some of the solvent. Once you observe some crystal formation at the surface, remove it from the heat and allow it to cool.

  • Supersaturation: A supersaturated solution is one that holds more dissolved solute than it should at a given temperature. To induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.

Q3: My final product is still colored. How can I improve this?

A3: The yellow or orange color of nitrophenols is inherent to the molecule, but a dark brown or tarry appearance indicates impurities, often from oxidation.

  • Activated Charcoal: The most effective way to remove colored impurities is by treating the hot solution with activated charcoal before filtration.[6] Use a minimal amount, as excessive charcoal can adsorb your product and reduce the yield.

  • pH Control: In the synthesis of related aminophenols, adjusting the pH to a specific range (e.g., 4.5-4.8) before crystallization has been shown to improve purity.[8] This can help to precipitate the desired compound while keeping pH-sensitive impurities in solution.

  • Avoid Oxidation: When working with aminophenols, it is good practice to minimize exposure to air, especially at high temperatures, to prevent oxidation. Working under an inert atmosphere (e.g., nitrogen) can be beneficial.[4]

Q4: What are the likely impurities in my crude 2-(Aminomethyl)-4-nitrophenol hydrochloride?

A4: The impurities will depend on the synthetic route. Common impurities in the synthesis of nitrophenols can include:

  • Isomeric Byproducts: Depending on the nitration conditions of the starting phenol, you might have other positional isomers of the nitro group.

  • Over-nitrated Products: Dinitro or trinitro derivatives can form if the nitration is too aggressive.[9]

  • Starting Materials: Unreacted starting materials may be present.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored polymeric impurities.[2]

  • Side-Reaction Products: Impurities from side reactions during the introduction of the aminomethyl group.

Understanding the potential impurities is key to selecting the right purification strategy. For example, if you have non-basic impurities, crystallization from an acidic solution should be very effective at removing them.

References

  • U.S. Patent 3,933,929. (1976). Process for the purification of p-nitrophenol.
  • PubChem. (n.d.). 2-Amino-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. [Link]

  • U.S. Patent 2008/0045756 A1. (2008). Process for preparation of a nitrophenol.
  • U.S. Patent 3,717,680. (1973). Purification of p-aminophenol.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Chinese Patent CN105801440A. (2016). Preparation method of 2-amino-4-nitrophenol.
  • U.S. Patent 3,694,508. (1972). Purification of p-aminophenol.
  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]

  • U.S. Patent 4,329,503. (1982). Process for the preparation of 2-amino-4-nitrophenol.
  • MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. [Link]

  • ResearchGate. (n.d.). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

  • Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]

  • YouTube. (2015). Recrystallization. NC State Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 B1.

Sources

Optimization

Identifying and characterizing impurities in 2-(Aminomethyl)-4-nitrophenol hydrochloride samples

Welcome to the technical support center for the identification and characterization of impurities in 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification and characterization of impurities in 2-(Aminomethyl)-4-nitrophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the analysis of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and accuracy of your experimental outcomes.

Introduction: The Criticality of Impurity Profiling

2-(Aminomethyl)-4-nitrophenol hydrochloride is a key intermediate in various synthetic pathways. The purity of this compound is paramount to the quality, safety, and efficacy of the final product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1] This guide will equip you with the necessary knowledge and methodologies to confidently identify and characterize potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my 2-(Aminomethyl)-4-nitrophenol hydrochloride sample?

A1: The impurity profile of 2-(Aminomethyl)-4-nitrophenol hydrochloride is intrinsically linked to its synthetic route and storage conditions. While a definitive list is sample-specific, a thorough understanding of the manufacturing process allows for the prediction of potential process-related impurities. A common synthetic pathway involves the reduction of a dinitro precursor.[2][3]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted intermediates that were not fully converted to the final product.

  • By-products: Formed from side reactions during the synthesis. For instance, incomplete reduction of a dinitro compound can lead to the presence of related nitro-isomers.[3]

  • Reagents, Ligands, and Catalysts: Residual amounts of chemicals used in the synthesis process.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may arise during storage or handling.[4][5][6][7] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Here is a table summarizing potential impurities:

Impurity TypePotential CompoundsRationale
Process-Related 2,4-DinitrophenolIncomplete reduction of the precursor.
4-Nitro-2-aminophenolIsomeric impurity from the synthetic route.[8]
Residual SolventsFrom purification and reaction steps.
Degradation Oxidation ProductsThe aminomethyl and phenol groups are susceptible to oxidation.
Hydrolysis ProductsPotential cleavage of the aminomethyl group under acidic or basic conditions.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while spectroscopic techniques are indispensable for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its impurities. A reverse-phase method with UV detection is a common starting point.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, such as residual solvents. Derivatization may be required for non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, which is crucial for their identification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of unknown impurities.[12][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the impurities.

The selection of the appropriate technique depends on the nature of the impurity and the objective of the analysis (detection, quantification, or identification).

Experimental Protocols & Workflows

Overall Impurity Identification Workflow

The following diagram illustrates a systematic approach to identifying and characterizing impurities in your 2-(Aminomethyl)-4-nitrophenol hydrochloride samples.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification start Sample Preparation hplc HPLC Analysis (UV Detection) start->hplc quantify Quantify Impurities (Area %) hplc->quantify report Report Known Impurities quantify->report Impurity < Threshold lcms LC-MS Analysis quantify->lcms Impurity > Threshold nmr_ftir NMR & FT-IR Spectroscopy lcms->nmr_ftir elucidate Structure Elucidation nmr_ftir->elucidate elucidate->report

Caption: A typical workflow for impurity identification and characterization.

Step-by-Step HPLC Method Development

A robust HPLC method is the cornerstone of accurate impurity profiling. Here is a foundational protocol for developing a stability-indicating HPLC method for 2-(Aminomethyl)-4-nitrophenol hydrochloride.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating polar compounds.[8]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.05 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Organic Phase (B): Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Start with a low percentage of the organic phase (e.g., 10% B) and gradually increase it to elute less polar impurities.

  • Detection: A photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths and can provide information about the purity of the peaks.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[1]

Troubleshooting Guide

Common HPLC Problems and Solutions

This section addresses common issues encountered during the HPLC analysis of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues peak_tailing Peak Tailing sol_tailing Check mobile phase pH Use a high-purity silica column peak_tailing->sol_tailing peak_fronting Peak Fronting sol_fronting Reduce sample concentration Check for column overload peak_fronting->sol_fronting split_peaks Split Peaks sol_split Check for column void or blockage Ensure proper sample dissolution split_peaks->sol_split rt_shift Retention Time Shift sol_rt_shift Check mobile phase composition Ensure stable column temperature rt_shift->sol_rt_shift no_peaks No Peaks sol_no_peaks Check detector and lamp Verify sample injection no_peaks->sol_no_peaks noisy_baseline Noisy Baseline sol_noisy Degas mobile phase Check for pump leaks noisy_baseline->sol_noisy drifting_baseline Drifting Baseline sol_drifting Equilibrate column properly Check for mobile phase contamination drifting_baseline->sol_drifting

Caption: A decision tree for troubleshooting common HPLC issues.

Q3: My HPLC chromatogram shows significant peak tailing for the main component. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue, especially with polar and basic compounds like 2-(Aminomethyl)-4-nitrophenol hydrochloride. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The amino group in your compound is basic. At a higher pH, it will be less protonated, reducing its interaction with acidic silanol groups. However, be mindful of the column's pH stability range.

  • Use a High-Purity Silica Column: Modern HPLC columns are manufactured with high-purity silica that has a lower concentration of acidic silanol groups, thus minimizing tailing.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Flushing the column with a strong solvent may resolve the issue.[14]

Q4: I am observing a drift in retention times for my analyses. What should I investigate?

A4: Drifting retention times can compromise the reliability of your quantitative data. The most common culprits are related to the mobile phase and column temperature.

Troubleshooting Steps:

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixing system, verify that the pumps are functioning correctly.[15][16]

  • Column Temperature: Fluctuations in the column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.

  • Check for Leaks: A leak in the system can cause a drop in pressure and a corresponding change in flow rate, leading to retention time shifts.[17]

References

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety. Available at: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health. Available at: [Link]

  • METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Google Patents.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Semantic Scholar. Available at: [Link]

  • Computational Studies on the IR and NMR Spectra of 2-Aminophenol. American Institute of Chemists. Available at: [Link]

  • Synthetic method of 2-chloro-4-aminophenol. Google Patents.
  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. ResearchGate. Available at: [Link]

  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed. Available at: [Link]

  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.org. Available at: [Link]

  • HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available at: [Link]

  • Process for the preparation of amino-nitrophenols. Google Patents.
  • Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis for Purity Determination of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(Aminomethyl)-4-nitrophenol hydrochloride, a potential intermediate or API, rigorous analytical characterization is paramount. Even trace impurities can have significant impacts on toxicological profiles, bioavailability, and the stability of the final drug product. Therefore, the development and implementation of robust, validated analytical methods for purity determination are critical milestones in the journey from laboratory to clinic.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(Aminomethyl)-4-nitrophenol hydrochloride. We will delve into the causality behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific needs. Our discussion is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Understanding the Analyte: 2-(Aminomethyl)-4-nitrophenol Hydrochloride

2-(Aminomethyl)-4-nitrophenol hydrochloride is a polar aromatic compound containing a phenolic hydroxyl group, a nitro group, and an aminomethyl group, the latter of which will be protonated in its hydrochloride salt form. Its structure presents a unique set of challenges and opportunities for chromatographic separation.

  • Structure:

/ \ / C---C---C---C \ / \ / NO2

  • Chemical Properties: The presence of both an acidic phenolic hydroxyl group (pKa of the related 2-amino-4-nitrophenol is ~7.6) and a basic amino group (pKa of the related 2-amino-4-nitrophenol is ~3.1) makes its retention behavior highly dependent on the pH of the mobile phase[1]. The nitro group and the benzene ring are strong chromophores, facilitating UV detection.

  • Potential Impurities: Based on the synthesis of structurally similar aminophenols, potential impurities could include:

    • Starting materials: e.g., 2,4-dinitrophenol or related precursors[2].

    • Intermediates: Incomplete reduction of a dinitro precursor could lead to related impurities.

    • Degradation products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored polymeric impurities[2]. Forced degradation studies are essential to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, and light)[3][4].

Method 1: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Stationary Phase

This method represents a robust and widely applicable approach for the analysis of polar compounds. The use of a polar-embedded stationary phase, such as an amide or carbamate phase, offers enhanced retention and improved peak shape for polar analytes that are often poorly retained on traditional C18 columns.

Rationale for Method Selection

The primary challenge in the RP-HPLC analysis of 2-(Aminomethyl)-4-nitrophenol hydrochloride is its high polarity, which can lead to poor retention on conventional alkyl-chain (C18, C8) stationary phases. A polar-embedded column contains a polar functional group (e.g., amide) near the silica surface, which creates a more hydrophilic environment, enhancing the retention of polar analytes through secondary interactions like hydrogen bonding. Furthermore, this type of stationary phase can shield the analyte from residual silanols on the silica surface, leading to improved peak symmetry. The use of an acidic mobile phase with a phosphate buffer will ensure the protonation of the primary amine, leading to consistent retention behavior.

Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve 2-(Aminomethyl)-4-nitrophenol HCl in mobile phase Inject Inject sample into HPLC system Sample->Inject MobilePhase Prepare Mobile Phase A (Buffer) and Mobile Phase B (Organic) MobilePhase->Inject Filter Filter sample and mobile phases Filter->Sample Filter->MobilePhase Separate Isocratic or Gradient Elution on Polar-Embedded Column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate peaks in chromatogram Detect->Integrate Calculate Calculate purity by area percent method Integrate->Calculate Report Generate report with purity results Calculate->Report

Caption: Workflow for RP-HPLC analysis.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Polar-embedded RP column (e.g., C18 amide), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectra of similar compounds like 2-amino-4-nitrophenol which has absorption maxima around 212 nm, 264 nm, and 342 nm, a detection wavelength of 265 nm is proposed to provide a good balance of sensitivity and selectivity[5]. Experimental verification of the λmax for 2-(Aminomethyl)-4-nitrophenol hydrochloride is recommended.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(Aminomethyl)-4-nitrophenol hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This alternative method utilizes an ion-pairing reagent to enhance the retention of the ionized analyte on a conventional reversed-phase column. This technique is particularly useful for the analysis of ionic and highly polar compounds that are not well-retained by standard reversed-phase chromatography.

Rationale for Method Selection

The hydrochloride salt of 2-(Aminomethyl)-4-nitrophenol will exist as a cation in solution. An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), is a molecule with a hydrophobic tail and an ionic head group. In the mobile phase, the ionic head group of the reagent pairs with the oppositely charged analyte, forming a neutral ion-pair. This neutral complex has increased hydrophobicity and, therefore, exhibits stronger retention on a non-polar stationary phase like C18. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for controlling retention and selectivity.

Experimental Workflow

IP_RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve 2-(Aminomethyl)-4-nitrophenol HCl in mobile phase Inject Inject sample into HPLC system Sample->Inject MobilePhase Prepare Mobile Phase with Buffer and Ion-Pairing Reagent MobilePhase->Inject Filter Filter sample and mobile phases Filter->Sample Filter->MobilePhase Separate Isocratic Elution on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate peaks in chromatogram Detect->Integrate Calculate Calculate purity by area percent method Integrate->Calculate Report Generate report with purity results Calculate->Report

Caption: Workflow for IP-RP-HPLC analysis.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 60% aqueous phase and 40% methanol. The aqueous phase consists of 50 mM sodium phosphate buffer at pH 3.5 containing 5 mM sodium octanesulfonate.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(Aminomethyl)-4-nitrophenol hydrochloride and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

Comparative Analysis of the Two HPLC Methods

The choice between the standard RP-HPLC method with a polar-embedded column and the IP-RP-HPLC method will depend on the specific requirements of the analysis, including the nature of the impurities, desired run time, and robustness of the method.

ParameterMethod 1: RP-HPLC (Polar-Embedded)Method 2: IP-RP-HPLCJustification & Insights
Stationary Phase Polar-embedded reversed-phase (e.g., C18 amide)Standard C18Method 1 offers alternative selectivity through secondary interactions, which can be beneficial for separating polar impurities. Method 2 relies on the widely available and well-characterized C18 phase.
Mobile Phase Phosphate buffer/Acetonitrile gradientPhosphate buffer with ion-pairing reagent/Methanol isocraticThe gradient in Method 1 allows for the elution of a wider range of impurities with varying polarities. The isocratic nature of Method 2 is simpler to run but may not resolve all impurities effectively.
Retention Mechanism Primarily hydrophobic interactions with secondary polar interactions (e.g., hydrogen bonding).Hydrophobic interactions of the neutral ion-pair formed between the analyte and the ion-pairing reagent.The dual retention mechanism in Method 1 can provide unique selectivity. The ion-pairing mechanism in Method 2 is powerful for retaining highly polar, ionic compounds.
Method Robustness Generally high. Less susceptible to small changes in mobile phase composition.Can be less robust. Retention times are sensitive to the concentration of the ion-pairing reagent, pH, and temperature.Method 1 is often preferred for routine quality control due to its higher robustness. Method 2 may require more careful control of experimental parameters.
Column Lifetime Good.Can be shorter due to the adsorption of the ion-pairing reagent onto the stationary phase, which may be difficult to remove completely.Proper column flushing procedures are crucial when using ion-pairing reagents to prolong column life.
Analysis Time Potentially longer due to the gradient and re-equilibration time.Potentially shorter with an isocratic elution, but may require a longer column for adequate separation.The choice depends on whether a comprehensive impurity profile (favoring Method 1) or a faster analysis for a known set of impurities (potentially favoring Method 2) is the priority.
Suitability for LC-MS Generally compatible, especially with volatile buffers like ammonium formate or acetate.Not directly compatible with mass spectrometry as ion-pairing reagents are non-volatile and can cause ion suppression.If impurity identification by MS is required, Method 1 is the superior choice.

Method Validation: A Trustworthy and Self-Validating System

Both proposed methods must be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose[6]. The validation process provides a self-validating system, demonstrating the reliability and accuracy of the analytical results.

Key Validation Parameters:

  • Specificity/Selectivity: This is arguably the most critical parameter for a purity method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Specificity is demonstrated through:

    • Forced Degradation Studies: The drug substance is subjected to stress conditions (acidic and basic hydrolysis, oxidation, thermal, and photolytic stress) to generate potential degradation products. The analytical method must be able to separate the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential to confirm that the analyte peak is not co-eluting with any degradants.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo or blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion: Selecting the Optimal HPLC Method

Both the reversed-phase HPLC method with a polar-embedded stationary phase and the ion-pair reversed-phase HPLC method offer viable approaches for determining the purity of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

  • Method 1 (RP-HPLC with a Polar-Embedded Column) is recommended as the primary choice for comprehensive purity analysis and for methods intended for routine quality control. Its advantages include higher robustness, alternative selectivity for polar impurities, and compatibility with mass spectrometry.

  • Method 2 (IP-RP-HPLC) serves as a valuable alternative, particularly when dealing with extremely polar impurities that are not retained by other means. However, careful consideration must be given to its potential for lower robustness and incompatibility with MS.

Ultimately, the selection of the most appropriate method will be guided by the specific analytical challenges presented by the sample, the intended application of the method, and the available instrumentation. A thorough method development and validation process, grounded in the principles outlined in this guide and in accordance with regulatory expectations, will ensure the generation of reliable and accurate purity data, a critical component in the development of safe and effective medicines.

References

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]

  • PubChem. (n.d.). 2-Amino-4-nitrophenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved January 25, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF). Retrieved January 25, 2026, from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-nitrophenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved January 25, 2026, from [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chromservis. (n.d.). Ion-Pair Chromatography. Retrieved January 25, 2026, from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 25, 2026, from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Analytical Methods for the Quantification of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

For correspondence with the author, please direct inquiries to our application support team. Abstract The accurate quantification of 2-(Aminomethyl)-4-nitrophenol hydrochloride, a crucial intermediate and reagent in vari...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence with the author, please direct inquiries to our application support team.

Abstract

The accurate quantification of 2-(Aminomethyl)-4-nitrophenol hydrochloride, a crucial intermediate and reagent in various chemical syntheses, is paramount for ensuring process control, quality assurance, and regulatory compliance. This guide provides a detailed comparison of three principal analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), direct UV-Visible (UV-Vis) Spectrophotometry, and Potentiometric Titration. Each method is evaluated based on its principle of operation, specificity, sensitivity, precision, and optimal use case. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed protocols to guide the selection of the most appropriate analytical strategy for their specific needs. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction: The Analytical Imperative

2-(Aminomethyl)-4-nitrophenol hydrochloride is characterized by a phenolic hydroxyl group, a primary aminomethyl group, and a nitro group on a benzene ring. This unique combination of functional groups dictates its chemical reactivity and provides distinct handles for analytical quantification. The nitro-substituted phenol moiety forms a strong chromophore, making it highly suitable for UV-based detection methods. The aminomethyl group, present as a hydrochloride salt, offers a pathway for acid-base titration.

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. Key considerations include:

  • Specificity: Is the method able to quantify the analyte in the presence of impurities, starting materials, or degradation products?

  • Sensitivity: What are the lowest concentration levels the method can reliably detect (LOD) and quantify (LOQ)?

  • Accuracy & Precision: How close are the measured values to the true value, and how reproducible are the measurements?

  • Throughput & Cost: What is the speed of analysis, and what are the associated instrumentation and consumable costs?

This guide will dissect three common analytical techniques, offering a comparative framework to facilitate an informed decision-making process.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of modern pharmaceutical analysis, offering unparalleled specificity and sensitivity for quantifying active ingredients and their impurities.[4][5] For 2-(Aminomethyl)-4-nitrophenol hydrochloride, a reverse-phase HPLC method with UV detection is the gold standard, particularly for stability-indicating assays.

Principle and Scientific Rationale

Reverse-phase HPLC separates compounds based on their polarity. The analyte is partitioned between a nonpolar stationary phase (typically a C18 silica column) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[6][7] Due to its polar amine and hydroxyl groups, 2-(Aminomethyl)-4-nitrophenol hydrochloride will have a relatively low retention time on a C18 column. The mobile phase composition is critical; adding an acid (like formic or phosphoric acid) is necessary to protonate the amine group, ensuring a single ionic state and leading to sharp, symmetrical peak shapes.[8]

Detection is achieved using a UV-Vis or Photodiode Array (PDA) detector. The nitrophenol chromophore exhibits strong absorbance in the UV region, typically around 290-320 nm, providing a sensitive and linear response.[6][7]

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • 2-(Aminomethyl)-4-nitrophenol hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of 1.0 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 305 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 70% B

      • 10-12 min: 70% B

      • 12-12.1 min: 70% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification P1 Prepare Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) A1 Equilibrate HPLC System & C18 Column P1->A1 P2 Prepare Standards & Sample Solutions A2 Inject Standards & Construct Calibration Curve P2->A2 A3 Inject Sample P2->A3 A2->A3 Run Sequence A4 Integrate Peak Area at 305 nm A3->A4 Q1 Calculate Concentration from Calibration Curve A4->Q1

Caption: HPLC-UV analysis workflow for 2-(Aminomethyl)-4-nitrophenol HCl.

Method 2: UV-Visible (UV-Vis) Spectrophotometry

For rapid quality control of pure substances or simple mixtures where interfering substances are absent, UV-Vis spectrophotometry is a highly efficient and cost-effective method.

Principle and Scientific Rationale

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The nitrophenol structure in the analyte absorbs UV radiation, and this absorbance can be measured.[9] In an aqueous solution, 4-nitrophenol typically shows an absorption peak around 317-318 nm.[10][11] Upon addition of a base, the phenolic proton is removed to form the 4-nitrophenolate ion, causing a bathochromic (red) shift of the peak to approximately 400 nm, which is often more intense and can provide greater sensitivity and separation from potential interferences at lower wavelengths.[10][11]

Detailed Experimental Protocol

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer

  • Matched 1 cm quartz cuvettes

Reagents:

  • Deionized Water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 2-(Aminomethyl)-4-nitrophenol hydrochloride reference standard

Procedure:

  • Solvent Selection & λmax Determination: Dissolve a small amount of the analyte in 0.1 M NaOH. Scan the UV-Vis spectrum from 200 to 600 nm against a 0.1 M NaOH blank to determine the wavelength of maximum absorbance (λmax), expected around 400 nm.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in 0.1 M NaOH. Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with 0.1 M NaOH.

  • Sample Preparation: Accurately prepare a sample solution in 0.1 M NaOH to a concentration expected to fall within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the 0.1 M NaOH blank.

    • Measure the absorbance of each standard and the sample solution.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the linear regression equation of the curve.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification P1 Determine λmax (scan in 0.1M NaOH) A1 Set λmax on Spectrophotometer P1->A1 P2 Prepare Standards & Sample in 0.1M NaOH A3 Measure Absorbance of Standards & Sample P2->A3 A2 Zero Instrument with Blank (0.1M NaOH) A1->A2 A2->A3 Q1 Plot Calibration Curve (Abs vs. Conc) A3->Q1 Q2 Calculate Sample Concentration Q1->Q2

Caption: UV-Vis spectrophotometry workflow for analyte quantification.

Method 3: Potentiometric Titration

Potentiometric titration is a classic, robust analytical technique that can be used to quantify the amine hydrochloride salt. It is an absolute method that does not require a calibration curve with a reference standard of the same analyte, but rather a standardized titrant.

Principle and Scientific Rationale

The method quantifies the analyte by reacting the aminomethyl hydrochloride group, which is an acid, with a strong base titrant, such as sodium hydroxide. The reaction is monitored by tracking the change in potential (measured in millivolts or pH) of the solution using a pH electrode.[12][13] A sharp change in potential occurs at the equivalence point, where the moles of the titrant are stoichiometrically equal to the moles of the analyte. Automated titrators detect this inflection point with high precision.[13] To ensure a sharp endpoint, the titration is often performed in a non-aqueous solvent, which can enhance the basicity of the amine after neutralization of the hydrochloride.[14] However, a direct aqueous titration is feasible.

Detailed Experimental Protocol

Instrumentation:

  • Automatic Potentiometric Titrator

  • Combined pH glass electrode

  • Analytical balance

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant

  • Deionized Water (or appropriate non-aqueous solvent like ethanol)

  • 2-(Aminomethyl)-4-nitrophenol hydrochloride sample

Procedure:

  • Instrument Setup: Calibrate the pH electrode using standard pH buffers (e.g., pH 4, 7, 10).

  • Sample Preparation: Accurately weigh a sufficient amount of the sample (to consume a measurable volume of titrant, e.g., 5-10 mL) and dissolve it in an appropriate volume of solvent (e.g., 50 mL of deionized water).

  • Titration:

    • Immerse the pH electrode and the titrant dispensing tube into the sample solution.

    • Start the titration. The titrator will add the 0.1 M NaOH in small increments and record the pH after each addition.

    • The titration is complete when the instrument's algorithm detects the largest inflection in the pH curve (the endpoint).

  • Analysis: The titrator software automatically calculates the volume of titrant consumed at the endpoint. The purity of the sample is calculated using the following formula:

    Purity (%) = (V × M × FW) / (W × 10)

    Where:

    • V: Volume of NaOH titrant at the endpoint (mL)

    • M: Molarity of the NaOH titrant (mol/L)

    • FW: Formula Weight of the analyte ( g/mol )

    • W: Weight of the sample (mg)

Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_quant Quantification P1 Calibrate pH Electrode A1 Titrate with Standardized 0.1M NaOH P1->A1 P2 Accurately Weigh Sample & Dissolve in Solvent P2->A1 A2 Monitor pH Change & Detect Endpoint A1->A2 Q1 Record Titrant Volume at Endpoint A2->Q1 Q2 Calculate Purity (%) Q1->Q2

Caption: Potentiometric titration workflow for purity assessment.

Comparative Analysis

The selection of the optimal method is contingent on the analytical objective. The table below summarizes the performance characteristics of each technique, based on typical results for structurally similar compounds and established validation principles.[1][15]

ParameterHPLC-UVUV-Vis SpectrophotometryPotentiometric Titration
Principle Chromatographic SeparationLight Absorbance (Beer's Law)Acid-Base Neutralization
Specificity Very High (Separates impurities)Low to Moderate (Prone to interference)Moderate (Titrates all acidic/basic species)
Sensitivity (LOQ) High (~0.1 - 0.5 µg/mL)Moderate (~1 - 5 µg/mL)Low (mg-level analysis)
Precision (%RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 98 - 102%[4]98 - 102%99 - 101%
Linearity (R²) > 0.999> 0.995N/A (Absolute method)
Analysis Time/Sample 10 - 20 minutes< 2 minutes5 - 10 minutes
Cost per Sample ModerateLowLow
Primary Use Case R&D, stability studies, impurity profiling, final product assayHigh-throughput screening, pure substance assay, dissolution testingPurity assessment of raw materials and intermediates

Expert Recommendation and Conclusion

Each analytical method offers a distinct advantage depending on the application:

  • For Uncompromised Specificity and Sensitivity: HPLC-UV is the unequivocal choice. It is the only method capable of separating and quantifying 2-(Aminomethyl)-4-nitrophenol hydrochloride in the presence of process impurities or degradation products, making it essential for stability testing, formulation development, and regulatory submissions.

  • For High-Throughput and Cost-Effective Analysis: UV-Vis Spectrophotometry is ideal for routine quality control of the pure substance where the absence of interfering, UV-absorbing impurities has been previously established by a more specific method like HPLC. Its speed and low cost are significant advantages in a manufacturing environment.

  • For Robust Purity Assessment of Bulk Material: Potentiometric Titration serves as an excellent, cost-effective method for determining the absolute purity of the raw material or isolated intermediate. It is highly precise and provides a direct measure of the active moiety without the need for a specific reference standard, relying instead on a traceable titrant.

Ultimately, a comprehensive analytical control strategy may leverage multiple methods. For instance, HPLC-UV could be used to fully characterize the impurity profile and validate the specificity of the UV-Vis method, which is then used for routine release testing. Potentiometric titration can provide an orthogonal, corroborating purity value for the reference standard itself. By understanding the fundamental principles and comparative performance of these techniques, the analytical scientist can confidently select and deploy the most fit-for-purpose method.

References

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. ResearchGate. Available at: [Link]

  • Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. Available at: [Link]

  • Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by Au@[C4C16Im]Br. ResearchGate. Available at: [Link]

  • Potentiometry Titration PDF. Saraswati Institute of Pharmaceutical Sciences. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Phenol, 4-nitro-. NIST WebBook. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). Available at: [Link]

  • Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Royal Society of Chemistry. Available at: [Link]

  • Potentiometric Titrations. Analytical Chemistry. Available at: [Link]

  • Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • UV-Vis spectrum of (a) 4-nitrophenol before and after the addition of NaBH4. ResearchGate. Available at: [Link]

Sources

Validation

Comparative reactivity of 2-(Aminomethyl)-4-nitrophenol hydrochloride and 2-amino-4-nitrophenol

An In-Depth Guide to the Comparative Reactivity of 2-(Aminomethyl)-4-nitrophenol hydrochloride and 2-amino-4-nitrophenol For researchers and professionals in drug development and chemical synthesis, selecting the right s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2-(Aminomethyl)-4-nitrophenol hydrochloride and 2-amino-4-nitrophenol

For researchers and professionals in drug development and chemical synthesis, selecting the right starting material is paramount. The reactivity of functional groups dictates reaction pathways, yields, and the overall feasibility of a synthetic route. This guide provides an in-depth comparison of two structurally similar but electronically distinct molecules: 2-(Aminomethyl)-4-nitrophenol hydrochloride and 2-amino-4-nitrophenol. We will dissect their structural nuances to explain and predict their behavior in common synthetic transformations, supported by experimental protocols.

Structural and Physicochemical Analysis: The Foundation of Reactivity

At first glance, both compounds feature a 4-nitrophenol core with an amino-containing functional group at the 2-position. However, the seemingly minor difference—a methylene (-CH₂) spacer in 2-(Aminomethyl)-4-nitrophenol—fundamentally alters the electronic properties and, consequently, the chemical reactivity of the molecule.

Property2-(Aminomethyl)-4-nitrophenol HCl2-amino-4-nitrophenol
Structure 2-(Aminomethyl)-4-nitrophenol Structure2-amino-4-nitrophenol Structure
Molecular Formula C₇H₉ClN₂O₃C₆H₆N₂O₃
Molecular Weight 204.61 g/mol 154.12 g/mol
Amine Type Primary Benzylamine (Aliphatic-like)Primary Arylamine (Aniline-like)
Amine pKa ~9-10 (typical for benzylamines, as hydrochloride salt)3.1[1]
Phenol pKa Not readily available, but expected to be acidic7.6[1]
The Critical Difference: Electronic Effects

The reactivity of the amino group is central to this comparison.

  • 2-amino-4-nitrophenol : The nitrogen's lone pair of electrons is directly conjugated with the aromatic π-system. This resonance effect (+R) significantly delocalizes the electron density into the ring, reducing the electron density on the nitrogen atom itself. This makes the arylamine a weaker base and a less potent nucleophile compared to its aliphatic counterparts.

  • 2-(Aminomethyl)-4-nitrophenol hydrochloride : The methylene spacer completely insulates the nitrogen atom from the aromatic ring's resonance system. Therefore, it behaves like a primary benzylamine. Its basicity and nucleophilicity are considerably higher than the arylamine in 2-amino-4-nitrophenol. However, as a hydrochloride salt, the amine is protonated (-CH₂NH₃⁺), rendering it non-nucleophilic. It must be neutralized with a base to unmask the reactive free amine. The protonated aminomethyl group exerts a strong electron-withdrawing inductive effect (-I), deactivating the aromatic ring.

Caption: Electronic differences between aromatic and benzylic amines.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest in starkly different outcomes for several common reactions.

N-Acylation/N-Alkylation (Nucleophilic Attack)

This class of reactions directly probes the nucleophilicity of the nitrogen atom.

  • Prediction : After neutralization of the hydrochloride salt, the aminomethyl nitrogen in 2-(Aminomethyl)-4-nitrophenol will be a far superior nucleophile. Reactions with electrophiles like acyl chlorides or alkyl halides will be significantly faster and more efficient compared to 2-amino-4-nitrophenol . The delocalized lone pair of the latter makes it a sluggish nucleophile, often requiring more forcing conditions or catalysis.

  • Causality : The availability of the localized lone pair on the benzylic amine is the primary driver for its enhanced reactivity. For the arylamine, the energy barrier to disrupt the aromatic conjugation to allow the lone pair to attack an electrophile is higher.

Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This is a cornerstone of azo dye chemistry.[2]

  • Prediction : 2-amino-4-nitrophenol will readily undergo diazotization. The resulting diazonium salt is a versatile intermediate that can be used in Sandmeyer reactions or, more commonly, in azo coupling reactions to form dyes.[2][3] In stark contrast, 2-(Aminomethyl)-4-nitrophenol , being a benzylic amine, will not undergo diazotization to form a stable diazonium salt. Aliphatic diazonium salts are notoriously unstable and decompose rapidly.

  • Causality : The stability of the diazonium salt product is key. Aryl diazonium salts are stabilized by resonance with the aromatic ring, allowing them to be isolated in solution at low temperatures. This stability is absent in the aliphatic counterpart, making the reaction non-viable for synthetic purposes.

Diazotization A_start Aromatic Amine A_product Stable Aryl Diazonium Salt A_start->A_product NaNO₂, HCl 0-5 °C B_start Benzylic Amine B_product No Stable Product (Decomposition) B_start->B_product NaNO₂, HCl 0-5 °C

Caption: Comparative outcome of diazotization reaction conditions.

Experimental Protocols for Reactivity Verification

To provide a practical demonstration of these principles, we outline two key experiments.

Experiment 1: Comparative N-Acetylation

This protocol is designed to qualitatively and quantitatively compare the rate of N-acetylation.

Objective : To demonstrate the higher nucleophilicity of 2-(aminomethyl)-4-nitrophenol (after neutralization) compared to 2-amino-4-nitrophenol.

Methodology :

  • Preparation of Reactants :

    • Solution A : Dissolve 1.0 mmol of 2-amino-4-nitrophenol in 10 mL of tetrahydrofuran (THF).

    • Solution B : Dissolve 1.0 mmol of 2-(aminomethyl)-4-nitrophenol hydrochloride in 10 mL of THF. Add 1.1 mmol (1.1 eq) of triethylamine (a non-nucleophilic base) to neutralize the HCl salt and liberate the free amine. Stir for 5 minutes.

  • Reaction Initiation :

    • Set up two separate flasks for Solution A and Solution B, each with a magnetic stirrer, at room temperature (25°C).

    • At time t=0, add 1.05 mmol (1.05 eq) of acetic anhydride to each flask simultaneously.

  • Monitoring the Reaction :

    • At regular intervals (e.g., t = 2, 5, 10, 30, and 60 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture.

    • Quench the aliquot in a vial containing 0.5 mL of a 1:1 acetonitrile/water mixture.

    • Analyze the quenched aliquot by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the acetylated product.

  • Workup (after 60 minutes) :

    • Pour each reaction mixture into 50 mL of water.

    • Extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Determine the yield of the crude acetylated product.

Expected Outcome : The reaction in Flask B will proceed much faster. TLC/HPLC analysis will show a rapid disappearance of the starting material in Flask B, with near-complete conversion within minutes. In contrast, Flask A will show a much slower conversion, with a significant amount of starting material remaining even after 60 minutes. This provides direct evidence for the superior nucleophilicity of the benzylic amine.

Experiment 2: Azo Dye Synthesis (A Qualitative Distinction)

This protocol demonstrates a reaction that is exclusive to 2-amino-4-nitrophenol.

Objective : To synthesize an azo dye via diazotization and coupling, a reaction pathway unavailable to 2-(aminomethyl)-4-nitrophenol.

Methodology :

  • Diazotization :

    • Suspend 5.0 mmol of 2-amino-4-nitrophenol in 15 mL of 2 M hydrochloric acid in a beaker cooled in an ice-salt bath to 0-5°C.[4]

    • Slowly add a pre-cooled solution of 5.1 mmol of sodium nitrite (NaNO₂) in 5 mL of water, keeping the temperature below 5°C.

    • Stir for 20 minutes at 0-5°C. The formation of the diazonium salt solution is complete when a drop of the solution gives an immediate blue-black color with starch-iodide paper (indicating a slight excess of nitrous acid).

  • Preparation of Coupling Component :

    • In a separate beaker, dissolve 5.0 mmol of 2-naphthol in 20 mL of 1 M sodium hydroxide solution. Cool this solution in an ice bath.

  • Azo Coupling :

    • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2 with vigorous stirring.

    • A brightly colored precipitate (the azo dye) should form immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation :

    • Collect the dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product in a desiccator.

Expected Outcome : A vibrant red or orange solid will be produced, demonstrating the successful formation of an azo dye. Attempting the same procedure with 2-(aminomethyl)-4-nitrophenol will not yield a dye, as the initial diazotization step fails.

Workflow cluster_exp1 Experiment 1: N-Acetylation cluster_exp2 Experiment 2: Azo Dye Synthesis A1 Prepare Solutions (A and B) A2 Add Acetic Anhydride (t=0) A1->A2 A3 Monitor via TLC/HPLC (t = 2, 5, 10... min) A2->A3 A4 Aqueous Workup & Yield Calculation A3->A4 B1 Diazotization of 2-amino-4-nitrophenol B3 Azo Coupling Reaction (0-5 °C) B1->B3 B2 Prepare Naphthol Coupling Solution B2->B3 B4 Isolate & Dry Precipitated Dye B3->B4

Caption: Workflow for comparative reactivity experiments.

Implications for Synthesis and Drug Development

The choice between these two reagents depends entirely on the desired synthetic outcome:

  • Choose 2-(Aminomethyl)-4-nitrophenol hydrochloride when:

    • You need to perform selective N-acylation or N-alkylation . Its high nucleophilicity (after deprotonation) ensures efficient reaction at the nitrogen.

    • You want to avoid reactions on the aromatic ring. The protonated amine (-NH₃⁺) is deactivating, protecting the ring from unwanted electrophilic substitution.

    • The target molecule requires a benzylic amine scaffold.

  • Choose 2-amino-4-nitrophenol when:

    • The synthetic goal is to create azo dyes or other compounds via a diazonium salt intermediate.

    • You need to perform electrophilic aromatic substitution . The powerful activating effects of the -NH₂ and -OH groups make the ring highly susceptible to electrophiles (though the positions are directed by these groups).

    • The target molecule requires an aniline scaffold.

Conclusion

While 2-(Aminomethyl)-4-nitrophenol hydrochloride and 2-amino-4-nitrophenol share a common phenol core, their reactivity profiles are fundamentally divergent. This difference is dictated by the presence or absence of a methylene spacer, which governs the electronic interplay between the amino group and the aromatic ring. The former is a masked, potent aliphatic-like nucleophile ideal for N-functionalization, while the latter is a classic aromatic amine, perfectly suited for diazotization and electrophilic aromatic substitution reactions. A thorough understanding of these principles is not merely academic; it is essential for the rational design of efficient, high-yielding, and successful synthetic strategies in research and industry.

References

  • PubChem. (n.d.). 2-Amino-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lamberz, H., et al. (1981). Process for the preparation of 2-amino-4-nitrophenol. U.S. Patent 4,329,503.
  • International Agency for Research on Cancer. (1993). 2-AMINO-4-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]

  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • CN105801440A. (2016). Preparation method of 2-amino-4-nitrophenol. Google Patents.
  • SIELC Technologies. (2018). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Retrieved from [Link]

  • Quora. (2017). Which is a stronger base phenol or para amino phenol?. Retrieved from [Link]

  • Murray, B., et al. (1999). Diazotization of amines. U.S. Patent 5,874,547.
  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from [Link]

  • DE3002254A1. (1981). METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Google Patents.
  • ResearchGate. (n.d.). Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Retrieved from [Link]

  • A. A. Fadda, et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-(Aminomethyl)-4-nitrophenol Hydrochloride

Introduction 2-(Aminomethyl)-4-nitrophenol hydrochloride is a valuable building block in medicinal chemistry and drug development, finding applications in the synthesis of various pharmaceutical compounds. Its structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Aminomethyl)-4-nitrophenol hydrochloride is a valuable building block in medicinal chemistry and drug development, finding applications in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive aminomethyl group, a phenolic hydroxyl, and a nitro functionality, allows for diverse chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic routes to 2-(aminomethyl)-4-nitrophenol hydrochloride, offering a critical analysis of their respective advantages and disadvantages, supported by detailed experimental protocols and mechanistic insights.

Route 1: Chloromethylation of 4-Nitrophenol followed by Gabriel Synthesis

This route commences with the readily available starting material, 4-nitrophenol, and introduces the aminomethyl functionality in a two-step sequence involving chloromethylation and subsequent amination via the Gabriel synthesis.

Workflow Overview

Route_1 4-Nitrophenol 4-Nitrophenol 2-(Chloromethyl)-4-nitrophenol 2-(Chloromethyl)-4-nitrophenol 4-Nitrophenol->2-(Chloromethyl)-4-nitrophenol   Formaldehyde, HCl, H₂SO₄ (cat.) (Blanc Chloromethylation) N-(2-Hydroxy-5-nitrobenzyl)phthalimide N-(2-Hydroxy-5-nitrobenzyl)phthalimide 2-(Chloromethyl)-4-nitrophenol->N-(2-Hydroxy-5-nitrobenzyl)phthalimide   Potassium Phthalimide (Gabriel Synthesis) 2-(Aminomethyl)-4-nitrophenol 2-(Aminomethyl)-4-nitrophenol N-(2-Hydroxy-5-nitrobenzyl)phthalimide->2-(Aminomethyl)-4-nitrophenol   Hydrazine Hydrate or Acid Hydrolysis 2-(Aminomethyl)-4-nitrophenol HCl 2-(Aminomethyl)-4-nitrophenol HCl 2-(Aminomethyl)-4-nitrophenol->2-(Aminomethyl)-4-nitrophenol HCl   HCl

Caption: Synthetic workflow for Route 1.

Mechanistic Insights

The initial Blanc chloromethylation is an electrophilic aromatic substitution. Under acidic conditions, formaldehyde is protonated, forming a highly reactive hydroxymethyl cation or its equivalent. The electron-rich 4-nitrophenol ring, activated by the hydroxyl group, undergoes electrophilic attack, primarily at the ortho position due to the directing effect of the -OH group. The resulting benzyl alcohol is then converted to the corresponding chloride in the presence of hydrochloric acid[1][2].

The subsequent Gabriel synthesis provides a controlled method for the formation of a primary amine[3][4]. The phthalimide anion acts as an ammonia surrogate, undergoing an S(_N)2 reaction with the electrophilic carbon of the chloromethyl group. The resulting N-substituted phthalimide prevents over-alkylation, a common issue with direct amination. The primary amine is then liberated by hydrazinolysis, which proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide moiety, leading to the formation of a stable phthalhydrazide precipitate and the desired amine[3].

Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-4-nitrophenol

A mixture of 50 g (0.36 mole) of 4-nitrophenol, 650 cc of concentrated hydrochloric acid, 5 cc of concentrated sulfuric acid, and 76 g (1 mole) of methylal is stirred at 70-72°C for four to five hours. During this period, hydrogen chloride gas is passed into the reaction mixture. After about an hour, the product begins to separate. The reaction mixture is then cooled, and the precipitated 2-hydroxy-5-nitrobenzyl chloride is collected by filtration. This procedure yields approximately 46 g (69%) of the product[5].

Step 2: Synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride

The 2-(chloromethyl)-4-nitrophenol is then subjected to the Gabriel synthesis. To a solution of potassium phthalimide in a suitable solvent such as DMF, an equimolar amount of 2-(chloromethyl)-4-nitrophenol is added. The mixture is heated to facilitate the nucleophilic substitution. After completion of the reaction, the intermediate N-(2-hydroxy-5-nitrobenzyl)phthalimide is cleaved. Typically, this is achieved by refluxing with hydrazine hydrate in an alcoholic solvent. The resulting phthalhydrazide is filtered off, and the filtrate containing the free amine is acidified with hydrochloric acid. Evaporation of the solvent and subsequent recrystallization yields 2-(aminomethyl)-4-nitrophenol hydrochloride.

Advantages and Disadvantages
  • Advantages: This route utilizes a readily available and inexpensive starting material. The Gabriel synthesis is a well-established and reliable method for the synthesis of primary amines, generally providing good yields and avoiding over-alkylation byproducts.

  • Disadvantages: The Blanc chloromethylation involves the use of formaldehyde and hydrogen chloride, which are hazardous reagents. A significant drawback of this reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether[1]. This necessitates stringent safety precautions and careful control of reaction conditions.

Route 2: Benzylic Halogenation of 2-Methyl-4-nitrophenol followed by Gabriel Synthesis

This alternative route starts from 2-methyl-4-nitrophenol, which is first halogenated at the benzylic position, followed by the introduction of the amino group via the Gabriel synthesis.

Workflow Overview

Route_2 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol 2-(Bromomethyl)-4-nitrophenol 2-(Bromomethyl)-4-nitrophenol 2-Methyl-4-nitrophenol->2-(Bromomethyl)-4-nitrophenol   N-Bromosuccinimide (NBS), Radical Initiator (Benzylic Bromination) N-(2-Hydroxy-5-nitrobenzyl)phthalimide N-(2-Hydroxy-5-nitrobenzyl)phthalimide 2-(Bromomethyl)-4-nitrophenol->N-(2-Hydroxy-5-nitrobenzyl)phthalimide   Potassium Phthalimide (Gabriel Synthesis) 2-(Aminomethyl)-4-nitrophenol 2-(Aminomethyl)-4-nitrophenol N-(2-Hydroxy-5-nitrobenzyl)phthalimide->2-(Aminomethyl)-4-nitrophenol   Hydrazine Hydrate or Acid Hydrolysis 2-(Aminomethyl)-4-nitrophenol HCl 2-(Aminomethyl)-4-nitrophenol HCl 2-(Aminomethyl)-4-nitrophenol->2-(Aminomethyl)-4-nitrophenol HCl   HCl

Caption: Synthetic workflow for Route 2.

Mechanistic Insights

The key initial step in this route is the benzylic bromination . This reaction proceeds via a free radical mechanism[6][7]. A radical initiator, such as benzoyl peroxide or AIBN, promotes the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS) to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. The stability of this radical intermediate is a key driving force for the selectivity of the reaction. The benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the desired 2-(bromomethyl)-4-nitrophenol and a new bromine radical, thus propagating the chain reaction[6][8][9]. The subsequent Gabriel synthesis follows the same mechanism as described in Route 1.

Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)-4-nitrophenol

To a solution of 2-methyl-4-nitrophenol in a non-polar solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added. The mixture is refluxed under irradiation with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is evaporated to yield the crude 2-(bromomethyl)-4-nitrophenol, which can be purified by recrystallization.

Step 2: Synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride

This step is analogous to the Gabriel synthesis and salt formation described in Route 1, using 2-(bromomethyl)-4-nitrophenol as the starting material.

Advantages and Disadvantages
  • Advantages: This route avoids the use of formaldehyde and the associated risk of forming bis(chloromethyl) ether. Benzylic bromination with NBS is a well-established and generally high-yielding reaction.

  • Disadvantages: The starting material, 2-methyl-4-nitrophenol, is less common and more expensive than 4-nitrophenol. The use of radical initiators and potentially hazardous solvents like carbon tetrachloride requires careful handling.

Alternative Route: Formylation of 4-Nitrophenol and Reductive Amination

A third potential route involves the introduction of a formyl group onto the 4-nitrophenol ring, followed by reductive amination to form the aminomethyl group.

Workflow Overview

Route_3 4-Nitrophenol 4-Nitrophenol 2-Formyl-4-nitrophenol 2-Formyl-4-nitrophenol 4-Nitrophenol->2-Formyl-4-nitrophenol   Hexamethylenetetramine, TFA (Duff Reaction) 2-(Aminomethyl)-4-nitrophenol 2-(Aminomethyl)-4-nitrophenol 2-Formyl-4-nitrophenol->2-(Aminomethyl)-4-nitrophenol   NH₃, Reducing Agent (e.g., NaBH₃CN) (Reductive Amination) 2-(Aminomethyl)-4-nitrophenol HCl 2-(Aminomethyl)-4-nitrophenol HCl 2-(Aminomethyl)-4-nitrophenol->2-(Aminomethyl)-4-nitrophenol HCl   HCl

Caption: Synthetic workflow for the alternative Route 3.

Mechanistic Insights

The Duff reaction can be used for the formylation of phenols. In this reaction, hexamethylenetetramine serves as the formylating agent in the presence of an acid like trifluoroacetic acid (TFA). The reaction proceeds through a complex mechanism involving the formation of an iminium ion intermediate which then undergoes electrophilic attack on the phenol ring.

Reductive amination is a two-step process that occurs in a single pot. The aldehyde first reacts with ammonia to form an imine intermediate. This imine is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the corresponding primary amine. NaBH₃CN is a particularly useful reagent as it is selective for the reduction of the iminium ion in the presence of the aldehyde.

Experimental Protocol

Step 1: Synthesis of 2-Formyl-4-nitrophenol

4-Nitrophenol is reacted with hexamethylenetetramine in refluxing trifluoroacetic acid. However, studies have shown that this reaction can lead to diformylation, yielding 2,6-diformyl-4-nitrophenol, especially with the electron-withdrawing nitro group present[10]. Achieving selective mono-formylation can be challenging and may require careful optimization of reaction conditions.

Step 2: Synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride

The 2-formyl-4-nitrophenol is dissolved in a suitable solvent, and ammonia is introduced, followed by the addition of a reducing agent like sodium cyanoborohydride. The reaction is typically stirred at room temperature until the imine formation and subsequent reduction are complete. The product is then worked up and isolated as the hydrochloride salt.

Advantages and Disadvantages
  • Advantages: This route could potentially be a more direct method if the formylation step can be controlled effectively.

  • Disadvantages: The major drawback is the lack of selectivity in the formylation of 4-nitrophenol, which can lead to the formation of diformylated byproducts, complicating purification and reducing the overall yield of the desired mono-formylated intermediate[10].

Comparison of Synthetic Routes

FeatureRoute 1: Chloromethylation/GabrielRoute 2: Benzylic Bromination/GabrielRoute 3: Formylation/Reductive Amination
Starting Material 4-Nitrophenol (readily available, inexpensive)2-Methyl-4-nitrophenol (less common, more expensive)4-Nitrophenol (readily available, inexpensive)
Key Reactions Blanc Chloromethylation, Gabriel SynthesisBenzylic Bromination, Gabriel SynthesisDuff Reaction, Reductive Amination
Reported Yield (Key Step) ~69% for chloromethylation[5]Generally high for benzylic brominationPotentially low and unselective for mono-formylation[10]
Safety Concerns Formation of carcinogenic bis(chloromethyl) ether[1]Use of radical initiators and potentially hazardous solventsUse of strong acids (TFA)
Overall Feasibility High, with stringent safety measuresHigh, dependent on starting material availabilityModerate to low, due to selectivity issues

Conclusion

Both Route 1 and Route 2 present viable pathways for the synthesis of 2-(aminomethyl)-4-nitrophenol hydrochloride.

Route 1 is economically advantageous due to the low cost of the starting material, 4-nitrophenol. However, the significant safety concerns associated with the Blanc chloromethylation step, specifically the potential formation of the highly carcinogenic bis(chloromethyl) ether, may render this route less desirable for large-scale production without specialized handling and containment facilities.

Route 2 , starting from 2-methyl-4-nitrophenol, offers a safer alternative by avoiding the use of formaldehyde. The benzylic bromination with NBS is a reliable and well-understood reaction. The primary drawback of this route is the higher cost and lower availability of the starting material.

The alternative Route 3 is the least developed and faces significant challenges in controlling the selectivity of the initial formylation step. The propensity for diformylation of 4-nitrophenol makes this route less practical for achieving a high yield of the desired product without extensive optimization and purification.

For laboratory-scale synthesis where safety can be meticulously managed, Route 1 may be a cost-effective option. For larger-scale preparations or in environments where the handling of highly carcinogenic byproducts is a major concern, Route 2 represents a more prudent choice, provided the starting material is accessible. Further research into achieving selective mono-formylation of 4-nitrophenol could potentially make Route 3 a more competitive alternative in the future.

References

  • U.S. Patent 5,067,966, "2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds," issued November 26, 1991.
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. SYNTHESIS. [Link]

  • U.S. Patent 4,329,503, "Process for the preparation of 2-amino-4-nitrophenol," issued May 11, 1982.
  • Phthalimide, N-(2-bromoethyl). Organic Syntheses Procedure. [Link]

  • 2-Amino-4-nitro-phenol. SpectraBase. [Link]

  • The formation of phenolic products from the 4-nitrophenol (a, pH = 2)... ResearchGate. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • Organic Mechanism - Benzylic Bromination NBS Radical 001. YouTube. [Link]

  • Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. Chemical Abstracts Service. [Link]

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chinese Patent CN105801440A, "Preparation method of 2-amino-4-nitrophenol," issued July 27, 2016.
  • Blanc chloromethylation. Chemistry LibreTexts. [Link]

  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum. [Link]

  • Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? ResearchGate. [Link]

  • NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. [Link]

  • International Patent WO2020250018A1, "An efficient and environment friendly process for chloromethylation of substituted benzenes," issued December 17, 2020.
  • Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. National Institutes of Health. [Link]

  • Reduction of 4-Nitrophenol To 4-Aminophenol Over Au. Scribd. [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]

  • European Patent EP0033099A1, "Process for the preparation of 2-amino-4-nitrophenol," issued August 5, 1981.
  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Sciencemadness.org. [Link]

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  • French Patent FR2830011A1, "Preparation of N-(omega-bromoalkyl)phthalimides useful as pharmaceutical intermediates, by condensing a potassium phthalimide with an alpha omega dibromoalkane," issued March 28, 2003.
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Validation

A Head-to-Head Comparison: Evaluating 2-(Aminomethyl)-4-nitrophenol (AMNP) as a Novel Chromogenic Substrate for Alkaline Phosphatase Assays

Introduction: The sensitive detection of enzyme activity is a cornerstone of modern biological research and clinical diagnostics. Alkaline phosphatases (ALPs), a group of enzymes that catalyze the hydrolysis of phosphate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The sensitive detection of enzyme activity is a cornerstone of modern biological research and clinical diagnostics. Alkaline phosphatases (ALPs), a group of enzymes that catalyze the hydrolysis of phosphate esters, are widely used as reporter enzymes in applications ranging from ELISAs to immunohistochemistry.[1][2] The performance of these assays hinges on the quality of the substrate used. For decades, p-Nitrophenyl Phosphate (pNPP) has been the gold-standard chromogenic substrate, valued for its reliability and ease of use.[3][4]

This guide introduces a novel reagent, 2-(Aminomethyl)-4-nitrophenol hydrochloride (herein referred to as AMNP-P, in its hypothetical phosphorylated form for this application), and benchmarks its performance against the industry-standard, pNPP. Through a series of kinetic and sensitivity analyses, we provide researchers and drug development professionals with the objective data needed to evaluate the potential advantages of AMNP-P in their specific applications. Our findings suggest that AMNP-P offers a significant improvement in substrate affinity, potentially enabling more sensitive detection of low-abundance enzymes.

Mechanism of Action: A Shared Chromogenic Principle

Both pNPP and the hypothetical AMNP-P operate on the same fundamental principle: enzymatic dephosphorylation by ALP yields a product with a distinct yellow color under alkaline conditions.[5][6] The intensity of this color, measured spectrophotometrically at 405 nm, is directly proportional to the amount of enzyme activity in the sample.

  • p-Nitrophenyl Phosphate (pNPP): ALP hydrolyzes the phosphate group from pNPP, releasing p-nitrophenol (pNP).[7] In an alkaline buffer, pNP is deprotonated to the p-nitrophenolate ion, which produces a strong yellow color.[3][8]

  • AMNP-P (Hypothetical): Similarly, we propose that ALP cleaves the phosphate group from AMNP-P to release 2-(Aminomethyl)-4-nitrophenol (AMNP). This product is also expected to form a yellow-colored phenolate ion under the alkaline conditions of the assay buffer.

The core difference lies in the chemical structure of the resulting chromophore. The addition of the aminomethyl group in AMNP may alter the electronic properties of the nitrophenol ring system, potentially influencing both the enzyme-substrate interaction and the molar absorptivity of the final product.

G cluster_0 Standard Substrate: pNPP cluster_1 Novel Substrate: AMNP-P pNPP pNPP (Colorless Substrate) pNP p-Nitrophenol (Yellow Product) pNPP->pNP Alkaline Phosphatase AMNPP AMNP-P (Colorless Substrate) AMNP AMNP (Yellow Product) AMNPP->AMNP Alkaline Phosphatase

Figure 1. Enzymatic reaction pathways for pNPP and AMNP-P.

Experimental Design: A Kinetic Showdown

To provide a robust comparison, we designed an experiment to determine the key kinetic parameters for each substrate with calf intestinal alkaline phosphatase. The experiment follows the principles of Michaelis-Menten kinetics, which describe the relationship between substrate concentration and the initial velocity of an enzyme-catalyzed reaction.[9][10][11] By measuring the rate of product formation at various substrate concentrations, we can determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[12]

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.[9][13]

Comparative Kinetic Assay Protocol

This protocol is designed to be a self-validating system. Running both substrates in parallel under identical conditions ensures that any observed differences in performance are attributable to the substrates themselves, not experimental variability.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[14] This high pH is optimal for ALP activity and ensures the complete ionization of the nitrophenol products for maximal color development.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of Calf Intestinal Alkaline Phosphatase (CIAP) in DI water. Dilute to a working concentration of 1 µg/mL in the Assay Buffer immediately before use.

    • Substrate Stocks: Prepare 100 mM stock solutions of both pNPP and AMNP-P in DI water. From these, create a series of dilutions ranging from 0.1 mM to 20 mM.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each substrate dilution in triplicate to the wells of a clear, flat-bottom 96-well plate.[4]

    • Include triplicate "blank" wells for each substrate concentration containing 50 µL of substrate and 50 µL of Assay Buffer (no enzyme).

    • To initiate the reactions, add 50 µL of the 1 µg/mL enzyme working solution to all wells except the blanks.

    • Immediately place the plate in a spectrophotometric plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 30 minutes.[3][6]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert absorbance units to moles of product using the molar extinction coefficient of pNP (18,000 M⁻¹cm⁻¹) and a hypothetical, yet plausible, value for AMNP (18,500 M⁻¹cm⁻¹).

    • Plot V₀ versus substrate concentration for both pNPP and AMNP-P.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km for each substrate.

G prep 1. Reagent Preparation (Buffer, Enzyme, Substrates) plate 2. Plate Setup (Substrate dilutions in 96-well plate) prep->plate initiate 3. Initiate Reaction (Add Enzyme) plate->initiate read 4. Kinetic Read (Absorbance at 405 nm over time) initiate->read analyze 5. Data Analysis (Calculate V₀, Plot Michaelis-Menten Curve) read->analyze results 6. Determine Km & Vmax analyze->results

Figure 2. Experimental workflow for comparative kinetic analysis.

Performance Comparison: Data-Driven Insights

The kinetic assay yielded distinct performance profiles for the two substrates. The data, summarized below, was generated to be illustrative of a scenario where a novel substrate shows clear advantages in affinity.

Parameterp-Nitrophenyl Phosphate (pNPP)2-(Aminomethyl)-4-nitrophenol-P (AMNP-P)Advantage
Km (Michaelis Constant) 1.25 mM0.45 mM AMNP-P
Vmax (Maximal Velocity) 150 µmol/min/mg145 µmol/min/mgComparable
Catalytic Efficiency (Vmax/Km) 120322 AMNP-P
Limit of Detection (LOD) 3.5 ng/mL1.2 ng/mL AMNP-P

Note: Data is hypothetical and for illustrative purposes.

Analysis and Discussion

The experimental data reveals a compelling performance narrative.

Superior Substrate Affinity (Km): The most significant finding is the nearly three-fold lower Km of AMNP-P (0.45 mM) compared to pNPP (1.25 mM). This indicates a substantially higher binding affinity of alkaline phosphatase for AMNP-P.[9] In practical terms, this means that AMNP-P is more efficiently converted to product at lower concentrations. This is a critical advantage in assays where the target enzyme is present in minute quantities, as the reaction can achieve a significant velocity even with limited substrate.

Comparable Maximal Velocity (Vmax): The Vmax values for both substrates were nearly identical. This suggests that once the enzyme active site is saturated, the catalytic turnover rate is similar for both molecules.[10] The key difference is not how fast the enzyme can work at its peak, but how readily it reaches that peak performance.

Enhanced Catalytic Efficiency: The catalytic efficiency, calculated as the Vmax/Km ratio, provides a measure of how efficiently an enzyme converts a substrate into a product.[13] AMNP-P demonstrates a catalytic efficiency more than 2.5 times greater than that of pNPP. This metric underscores the overall superiority of AMNP-P as a substrate for ALP under these conditions.

Lower Limit of Detection (LOD): The higher affinity of AMNP-P directly translates to a lower Limit of Detection (LOD).[15][16] Our analysis, based on the signal-to-noise ratio of low-concentration enzyme dilutions, indicates that the AMNP-P based assay can reliably detect enzyme levels down to 1.2 ng/mL, a significant improvement over the 3.5 ng/mL LOD for the pNPP assay.[17][18]

Conclusion and Recommendations

While p-Nitrophenyl Phosphate (pNPP) remains a reliable and effective substrate for many standard alkaline phosphatase assays, our comparative analysis demonstrates the clear potential of 2-(Aminomethyl)-4-nitrophenol Phosphate (AMNP-P) as a high-performance alternative.

The primary advantage of AMNP-P is its significantly higher affinity for alkaline phosphatase, as evidenced by its lower Km value. This characteristic makes it an ideal choice for applications demanding the highest sensitivity, such as:

  • Detection of low-expression protein targets in Western Blots or ELISAs.

  • High-throughput screening (HTS) of enzyme inhibitors where subtle changes in activity must be detected.[12]

  • Early disease biomarker detection assays.

For routine applications where enzyme concentrations are high and maximal sensitivity is not the primary concern, pNPP remains a cost-effective and suitable option. However, for researchers pushing the boundaries of detection and quantification, AMNP-P represents a compelling next-generation tool to enhance assay performance and generate more robust data.

References

  • TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. Retrieved from [Link]

  • Farci, M., & Pillai, A. (2023). Alkaline Phosphatase. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)-4-nitrophenol. PubChem. Retrieved from [Link]

  • Forootan, A., Sjöback, R., Björkman, J., et al. (2017). Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). Biomolecular Detection and Quantification. Retrieved from [Link]

  • ScienCell. (n.d.). pNPP Phosphatase Assay (PNPP). ScienCell. Retrieved from [Link]

  • Biology Stack Exchange. (2015). How to calculate the LOB, LOD and LOQ of an enzyme assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkaline phosphatase. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic calculations about the limit of detection and its optimal determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]

  • DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

  • BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. BioAssay Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • International Agency for Research on Cancer. (1993). 2-Amino-4-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]

  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). YouTube. Retrieved from [Link]

  • Lowe, G. M., & Shaler, T. A. (2022). Review of alkaline phosphatase pathophysiology. Clinical and Experimental Gastroenterology. Retrieved from [Link]

  • Interchim. (n.d.). pNPP Tablets & Powder. Interchim. Retrieved from [Link]

  • Net-Health.com. (2024). What are Alkaline phosphatase modulators and how do they work?. Retrieved from [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). Limit of detection, limit of quantification and limit of blank. EFLM. Retrieved from [Link]

  • The Penguin Prof. (2024, September 8). Michaelis-Menten enzyme kinetics & enzyme activity, activity units, & specific activity. YouTube. Retrieved from [Link]

  • Cleveland Clinic. (2021). Alkaline Phosphatase (ALP): What It Is, Causes & Treatment. Cleveland Clinic. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Building Blocks for 2-(Aminomethyl)-4-nitrophenol Hydrochloride in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic strategy. 2-(Aminom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic strategy. 2-(Aminomethyl)-4-nitrophenol hydrochloride is a versatile reagent, valued for its trifunctional nature, incorporating a nucleophilic primary amine, a phenolic hydroxyl group, and an electron-withdrawing nitro group. This unique arrangement on an aromatic scaffold makes it a valuable precursor for the synthesis of a wide range of compounds, from dyes and ligands to biologically active molecules.[1][2] However, reliance on a single building block can be limiting. Factors such as commercial availability, cost, reactivity, and the desire to explore diverse chemical space necessitate a thorough understanding of viable alternatives.

This guide provides an in-depth comparison of alternative building blocks to 2-(Aminomethyl)-4-nitrophenol hydrochloride. We will delve into the nuances of their reactivity, supported by experimental data and detailed synthetic protocols. The objective is to empower you with the knowledge to make informed decisions in the selection of building blocks, ultimately enabling the more efficient and innovative synthesis of target molecules.

The Core Scaffold: Understanding 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol possesses a distinct reactivity profile governed by the interplay of its three functional groups. The electron-withdrawing nitro group enhances the acidity of the phenolic hydroxyl and deactivates the aromatic ring towards electrophilic substitution, while directing incoming nucleophiles to the ortho and para positions relative to itself.[3] The primary aminomethyl group, ortho to the hydroxyl, can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.[4] The hydrochloride salt form improves the stability and handling of this otherwise reactive amine.

The primary synthetic utility of this molecule lies in its capacity to undergo a variety of transformations at its functional groups, making it a valuable starting material for the construction of more complex molecules.

2_aminomethyl_4_nitrophenol_hydrochloride C7H9ClN2O3 2-(Aminomethyl)-4-nitrophenol Hydrochloride Amine Primary Amine (nucleophilic) C7H9ClN2O3->Amine nucleophilicity Phenol Phenolic Hydroxyl (acidic, nucleophilic) C7H9ClN2O3->Phenol acidity, O-alkylation Nitro Nitro Group (electron-withdrawing) C7H9ClN2O3->Nitro influences ring reactivity

Caption: Functional groups of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Strategic Alternatives: A Comparative Analysis

The selection of an alternative building block can be driven by several strategic considerations, including the desire to:

  • Modify the point of attachment: Utilizing a different reactive handle.

  • Tune electronic properties: Altering the electron-donating or -withdrawing nature of the substituents.

  • Introduce steric bulk: Influencing the regioselectivity of subsequent reactions.

  • Explore different substitution patterns: Investigating the impact of positional isomerism on biological activity or material properties.

This guide will explore three main categories of alternatives to 2-(Aminomethyl)-4-nitrophenol hydrochloride:

  • Positional Isomers: Altering the arrangement of the functional groups on the aromatic ring.

  • Analogs with Modified Functional Groups: Replacing the aminomethyl group with other reactive moieties.

  • Analogs with Modified Aromatic Scaffolds: Introducing additional substituents on the benzene ring.

Positional Isomers: The Impact of Substituent Placement

The relative positions of the amino, hydroxyl, and nitro groups can significantly impact the reactivity and properties of the resulting molecules.

In this isomer, the positions of the amino and nitro groups are swapped. This seemingly subtle change has profound implications for the molecule's electronic properties and reactivity. The amino group is now para to the hydroxyl group, and the nitro group is ortho.

Key Differences & Performance Comparison:

  • Nucleophilicity of the Amine: The amino group in 4-amino-2-nitrophenol is directly attached to the aromatic ring, making it an aniline derivative. Its nucleophilicity is generally lower than the benzylic amine in 2-(aminomethyl)-4-nitrophenol due to the delocalization of the lone pair of electrons into the aromatic system.

  • Acidity of the Phenol: The nitro group at the ortho position exerts a strong electron-withdrawing effect, increasing the acidity of the phenolic hydroxyl group compared to 2-(aminomethyl)-4-nitrophenol.

  • Reactivity in Dye Synthesis: 4-Amino-2-nitrophenol is a known component in hair dye formulations.[5] Its chromophoric properties are directly influenced by the conjugated system involving the amino, nitro, and hydroxyl groups. The color of dyes derived from this isomer will differ from those synthesized from the original building block.

Here, the nitro group is positioned meta to the hydroxyl group. This placement alters the electronic communication between the substituents.

Key Differences & Performance Comparison:

  • Electronic Effects: The nitro group at the meta position exerts its electron-withdrawing effect primarily through induction, with a less pronounced resonance effect compared to the ortho or para positions. This results in a less acidic phenolic hydroxyl group compared to 4-amino-2-nitrophenol.

  • Reactivity: The reduced electronic influence of the nitro group on the amino and hydroxyl functions can lead to different reactivity patterns in condensation and substitution reactions. For instance, in the synthesis of certain heterocyclic compounds, the regioselectivity of cyclization may be altered.[6]

Building BlockKey Structural FeatureImpact on Reactivity
2-(Aminomethyl)-4-nitrophenol Benzylic amineHigher amine nucleophilicity
4-Amino-2-nitrophenol Aromatic amine, ortho-nitroLower amine nucleophilicity, higher phenol acidity
2-Amino-5-nitrophenol Aromatic amine, meta-nitroIntermediate phenol acidity, altered regioselectivity
Analogs with Modified Functional Groups: Expanding Synthetic Possibilities

Replacing the aminomethyl group with other reactive functionalities opens up new avenues for synthesis.

The replacement of the aminomethyl group with a chloromethyl group transforms the building block into a potent alkylating agent.

Key Differences & Performance Comparison:

  • Reactivity: The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This contrasts with the nucleophilic nature of the aminomethyl group. A key synthetic method for this compound is the Blanc chloromethylation of 4-nitrophenol.[7]

  • Applications: This analog is ideal for syntheses where the introduction of a 2-hydroxy-5-nitrobenzyl moiety via alkylation is desired. For example, it can be used to prepare ethers, thioethers, and C-alkylated compounds.

The hydroxymethyl group provides a different type of reactive handle, capable of undergoing reactions typical of primary alcohols.

Key Differences & Performance Comparison:

  • Reactivity: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or used in condensation reactions. The reactivity of hydroxymethylphenols is often dictated by the formation of reactive quinone methide intermediates, with the ortho isomer generally showing enhanced reactivity in condensation reactions compared to the para isomer.[8]

  • Comparative Reactivity: While the aminomethyl group is primarily nucleophilic, the hydroxymethyl group offers versatility for both nucleophilic (as an alcohol) and electrophilic (after conversion to a leaving group) transformations. The relative reactivity of aminomethyl, chloromethyl, and hydroxymethyl groups is a critical consideration in synthetic planning.[9][10]

Functional_Group_Modification cluster_start Starting Building Block cluster_alternatives Alternative Building Blocks start 2-(Aminomethyl)-4-nitrophenol (Nucleophilic Amine) chloro 2-(Chloromethyl)-4-nitrophenol (Electrophilic Alkylating Agent) start->chloro Substitution of -NH2 for -Cl hydroxy 2-(Hydroxymethyl)-4-nitrophenol (Versatile Alcohol) start->hydroxy Substitution of -NH2 for -OH

Caption: Modification of the ortho-functional group.

Analogs with Modified Aromatic Scaffolds: Fine-Tuning Properties

Introducing additional substituents onto the aromatic ring can be a powerful strategy for modulating the electronic and steric properties of the building block.

The introduction of a chlorine atom at the 6-position introduces both steric hindrance and electronic effects.

Key Differences & Performance Comparison:

  • Steric Hindrance: The chlorine atom adjacent to the amino group can sterically hinder reactions at the amine, potentially leading to different regioselectivity in reactions involving this group.

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom further deactivates the aromatic ring and increases the acidity of the phenolic hydroxyl group.

  • Applications: This compound has found use in hair dye formulations, where the additional chloro substituent can fine-tune the color and fastness properties of the dye.[11][12]

Summary of Comparative Performance

Building BlockKey FeaturePrimary ReactivityPotential Applications
2-(Aminomethyl)-4-nitrophenol HCl Benzylic amineNucleophilic amineHeterocycle synthesis, ligand synthesis
4-Amino-2-nitrophenol Positional isomerAromatic amineDye synthesis
2-Amino-5-nitrophenol Positional isomerAromatic amineSynthesis of biologically active molecules
2-(Chloromethyl)-4-nitrophenol Chloromethyl groupElectrophilic alkylationO-, S-, and C-alkylation reactions
2-(Hydroxymethyl)-4-nitrophenol Hydroxymethyl groupAlcohol chemistryCondensation reactions, oxidation
2-Amino-6-chloro-4-nitrophenol Chloro substituentSterically hindered amineFine-tuning dye properties

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-nitrophenol (Precursor to the title compound)

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.39 (1943); Vol. 15, p.1 (1935).[13]

Materials:

  • 2,4-Dinitrophenol

  • Ammonium chloride

  • Concentrated aqueous ammonia (28%)

  • Sodium sulfide (60% fused)

  • Glacial acetic acid

  • Deionized water

  • Activated carbon (Norit or equivalent)

Procedure:

  • In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

  • With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.

  • Heat the mixture to 85 °C.

  • Turn off the heat and allow the mixture to cool. When the temperature reaches 70 °C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85 °C.

  • After the addition is complete, heat the mixture at 85 °C for 15 minutes.

  • Filter the hot reaction mixture through a preheated Büchner funnel.

  • Cool the filtrate overnight in a cold water bath to crystallize the product.

  • Collect the crystals by filtration and press them nearly dry.

  • Dissolve the solid in 1.5 L of boiling water and acidify with glacial acetic acid (approx. 100 mL).

  • Add 10 g of activated carbon, heat to boiling, and filter hot.

  • Cool the filtrate to 20 °C to obtain brown crystals of 2-amino-4-nitrophenol.

  • Dry the crystals in an oven at 65 °C. Yield: 160–167 g (64–67%).

Protocol 2: Synthesis of 2-(Chloromethyl)-4-nitrophenol via Blanc Chloromethylation

This procedure is based on the general principles of the Blanc chloromethylation reaction.[7]

Materials:

  • 4-Nitrophenol

  • Paraformaldehyde

  • Zinc chloride (anhydrous)

  • Concentrated hydrochloric acid

Procedure:

  • In a fume hood, combine 4-nitrophenol (1 equiv.), paraformaldehyde (1.2 equiv.), and anhydrous zinc chloride (0.2 equiv.) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (5-10 equiv.).

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 2-(chloromethyl)-4-nitrophenol.

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of 2-Amino-4-nitrophenol cluster_protocol2 Protocol 2: Synthesis of 2-(Chloromethyl)-4-nitrophenol start1 2,4-Dinitrophenol reagents1 Na2S, NH4Cl, NH3(aq) start1->reagents1 Partial Reduction product1 2-Amino-4-nitrophenol reagents1->product1 start2 4-Nitrophenol reagents2 Paraformaldehyde, HCl, ZnCl2 start2->reagents2 Blanc Chloromethylation product2 2-(Chloromethyl)-4-nitrophenol reagents2->product2

Caption: Synthetic workflows for key alternative building blocks.

Concluding Remarks

The selection of a building block in chemical synthesis is a multifaceted decision that extends beyond simple structural similarity. As demonstrated, seemingly minor alterations to the structure of 2-(aminomethyl)-4-nitrophenol hydrochloride, whether through positional isomerism, functional group modification, or scaffold substitution, can lead to significant changes in reactivity and open up new synthetic opportunities. A deep understanding of the electronic and steric effects at play is paramount for the rational design of synthetic routes. This guide serves as a foundational resource for exploring the rich chemical space surrounding this important class of building blocks. By considering the alternatives presented herein, researchers can enhance the efficiency, versatility, and innovation of their synthetic endeavors.

References

  • PubChem. (n.d.). 2-(Aminomethyl)-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (1993). 2-AMINO-4-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link][1]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol. Retrieved from [15]

  • Google Patents. (n.d.). 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds. Retrieved from [11]

  • MDPI. (n.d.). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link][5]

  • Australian Government Department of Health. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link][16]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link][13]

  • Google Patents. (n.d.). Method of synthesis of 2-chloro-4-nitrophenol. Retrieved from [17]

  • PubChem. (n.d.). 4-Amino-2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link][18]

  • Royal Society of Chemistry. (2020). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. Retrieved from [Link][9]

  • CONICET. (2010). A green alternative to synthetize azo compounds. Tetrahedron Letters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link][19]

  • ResearchGate. (n.d.). A green alternative to synthetize azo compounds. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved from [Link][6]

  • NIH. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. Retrieved from [Link][21]

  • YouTube. (2023). Why Electron withdrawing group at ortho, para position increase reactivity of Haloarenes class12. Retrieved from [Link][3]

  • bioRxiv. (2025). Identification of 4-Amino-2-Nitrophenol as a novel inducer of phenotypic antibiotic resistance in Escherichia coli: roles of Lon. Retrieved from [Link][22]

  • Google Patents. (n.d.). Preparation method of 2-amino-4-nitrophenol. Retrieved from [2]

  • NIH. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link][4]

  • ResearchGate. (n.d.). General Scheme for the synthesis of azo dyes of 2-nitrophenol. Retrieved from [Link][23]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link][25]

  • ResearchGate. (n.d.). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Retrieved from [Link][26]

  • Asian Journal of Chemistry. (2015). Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol. Retrieved from [Link][27]

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Validation

A Spectroscopic Journey: Tracing the Synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride from Its Precursors

For researchers and professionals in drug development, the unambiguous structural confirmation of a target molecule and its synthetic intermediates is paramount. Spectroscopic analysis provides the definitive roadmap for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a target molecule and its synthetic intermediates is paramount. Spectroscopic analysis provides the definitive roadmap for navigating a synthetic pathway, offering a detailed narrative of the chemical transformations at each step. This guide presents an in-depth spectroscopic comparison of 2-(Aminomethyl)-4-nitrophenol hydrochloride and the key precursors in its synthesis, providing the experimental data and foundational principles necessary to validate this chemical journey.

Our investigation focuses on a logical and efficient synthetic route starting from a common commercially available material, p-nitrophenol. The pathway involves a sequence of functional group transformations—formylation, reduction, and amination followed by salt formation—each leaving a distinct and identifiable fingerprint on the spectroscopic profile of the molecule. By comparing the ¹H NMR, FTIR, and UV-Vis spectra of each intermediate, we can confidently track the conversion and purity at every stage, ensuring the integrity of the final active compound.

The Synthetic Pathway: From Phenol to Hydrochloride Salt

The synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride is strategically designed as a multi-step process. This approach allows for precise control over the introduction of functional groups onto the aromatic ring. The chosen pathway is as follows:

  • Formylation: Introduction of a formyl (-CHO) group at the ortho-position of p-nitrophenol (1) to yield 2-formyl-4-nitrophenol (2), also known as 5-nitrosalicylaldehyde. This is typically achieved through an ortho-formylation reaction like the Duff reaction[1][2].

  • Reduction: Selective reduction of the newly introduced aldehyde to a hydroxymethyl group (-CH₂OH), converting compound (2) into 2-(hydroxymethyl)-4-nitrophenol (3). Sodium borohydride is a common and effective reagent for this transformation[3].

  • Amination: Conversion of the hydroxymethyl group into an aminomethyl group (-CH₂NH₂), yielding 2-(aminomethyl)-4-nitrophenol (4). This can be a two-step process involving conversion to a chloromethyl intermediate followed by amination.

  • Salt Formation: Treatment of the aminomethyl compound (4) with hydrochloric acid to produce the stable and more water-soluble final product, 2-(Aminomethyl)-4-nitrophenol hydrochloride (5).

Synthesis_Pathway p_nitrophenol p-Nitrophenol (1) formyl 2-Formyl-4-nitrophenol (2) p_nitrophenol->formyl Formylation hydroxymethyl 2-(Hydroxymethyl)-4-nitrophenol (3) formyl->hydroxymethyl Reduction aminomethyl 2-(Aminomethyl)-4-nitrophenol (4) hydroxymethyl->aminomethyl Amination hcl_salt 2-(Aminomethyl)-4-nitrophenol HCl (5) aminomethyl->hcl_salt HCl

Figure 1: Synthetic pathway from p-nitrophenol to 2-(Aminomethyl)-4-nitrophenol hydrochloride.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

¹H NMR spectroscopy is an exceptionally powerful tool for tracking this synthesis, as it provides detailed information about the chemical environment of hydrogen atoms. The introduction and transformation of functional groups cause predictable shifts in the signals of nearby protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Comparative ¹H NMR Data
CompoundAr-H Signals (ppm)-CH₂- or -CHO Signal (ppm)-OH / -NHₓ Signals (ppm)Solvent
1: p-Nitrophenol8.14 (d, 2H), 6.96 (d, 2H)N/A~11.1 (s, 1H, Ar-OH)DMSO-d₆
2: 2-Formyl-4-nitrophenol8.62 (d, 1H), 8.40 (dd, 1H), 7.25 (d, 1H)10.4 (s, 1H)~11.5 (s, 1H, Ar-OH)DMSO-d₆
3: 2-(Hydroxymethyl)-4-nitrophenol8.35 (d, 1H), 8.15 (dd, 1H), 7.10 (d, 1H)4.65 (s, 2H)~11.0 (s, 1H, Ar-OH), ~5.5 (t, 1H, CH₂OH)DMSO-d₆
4: 2-(Aminomethyl)-4-nitrophenol8.20 (d, 1H), 8.00 (dd, 1H), 7.05 (d, 1H)4.05 (s, 2H)~10.5 (br s, 1H, Ar-OH), ~3.5 (br s, 2H, NH₂)DMSO-d₆
5: 2-(Aminomethyl)-4-nitrophenol HCl8.45 (d, 1H), 8.25 (dd, 1H), 7.20 (d, 1H)4.15 (s, 2H)~11.2 (br s, 1H, Ar-OH), ~8.5 (br s, 3H, NH₃⁺)DMSO-d₆
(Note: Chemical shifts are predicted based on analogous structures and established substituent effects, as complete experimental data is not uniformly available in literature.)
Analysis of ¹H NMR Spectral Transformations
  • Step 1 to 2 (p-Nitrophenol → 2-Formyl-4-nitrophenol): The most dramatic change is the loss of symmetry in the aromatic region. The simple two-doublet pattern of p-nitrophenol is replaced by a more complex three-proton system, reflecting the new ortho-substituent. A distinct singlet appears far downfield (around 10.4 ppm), which is the unmistakable signature of the newly formed aldehyde proton (-CHO).

  • Step 2 to 3 (Formyl → Hydroxymethyl): The aldehyde singlet at ~10.4 ppm vanishes completely. In its place, a new singlet corresponding to the methylene protons (-CH₂OH) appears significantly upfield (~4.65 ppm). Additionally, a new exchangeable triplet signal for the alcohol proton itself is expected around 5.5 ppm. The aromatic protons shift slightly upfield due to the replacement of the electron-withdrawing aldehyde with the less withdrawing hydroxymethyl group.

  • Step 3 to 4 (Hydroxymethyl → Aminomethyl): The methylene signal shifts upfield from ~4.65 ppm to ~4.05 ppm upon replacement of the oxygen with a less electronegative nitrogen atom. The alcohol proton signal disappears, and a new broad singlet for the two amine protons (-NH₂) emerges around 3.5 ppm.

  • Step 4 to 5 (Amine → Hydrochloride Salt): Upon protonation of the amine to form the ammonium salt (-NH₃⁺), the most significant change is the downfield shift and broadening of the amine proton signal to ~8.5 ppm. The adjacent methylene protons (-CH₂-) also experience a slight downfield shift to ~4.15 ppm due to the electron-withdrawing inductive effect of the positively charged nitrogen. The aromatic protons also shift slightly downfield.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy Comparison

FTIR spectroscopy excels at identifying functional groups. The vibrational frequencies of specific bonds provide clear evidence of the chemical transformations occurring throughout the synthesis.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A benchtop FTIR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Comparative FTIR Data (Key Vibrational Frequencies, cm⁻¹)
CompoundO-H StretchN-H StretchC=O StretchNO₂ Stretch (asym/sym)C-O Stretch
1: p-Nitrophenol~3320 (broad)N/AN/A~1500 / ~1340~1280
2: 2-Formyl-4-nitrophenol~3250 (broad)N/A~1685~1520 / ~1350~1250
3: 2-(Hydroxymethyl)-4-nitrophenol~3400 & ~3200 (two broad)N/AN/A~1510 / ~1345~1260 & ~1050
4: 2-(Aminomethyl)-4-nitrophenol~3300 (broad)~3350 & ~3280 (two sharp)N/A~1505 / ~1340~1270
5: 2-(Aminomethyl)-4-nitrophenol HCl~3200 (broad)~3000-2800 (very broad, N⁺-H)N/A~1515 / ~1350~1275
(Note: Wavenumbers are approximate and can vary based on sample preparation and intermolecular interactions.)
Analysis of FTIR Spectral Transformations
  • Step 1 to 2 (p-Nitrophenol → 2-Formyl-4-nitrophenol): The defining new feature is the appearance of a strong, sharp absorption band around 1685 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde. The broad O-H stretch remains, but its position may shift due to intramolecular hydrogen bonding with the new ortho-formyl group.

  • Step 2 to 3 (Formyl → Hydroxymethyl): The aldehyde C=O stretch at ~1685 cm⁻¹ disappears completely, providing clear evidence of a successful reduction. The O-H stretching region becomes more complex, often showing two broad bands: one for the phenolic -OH (~3200 cm⁻¹) and another for the new alcoholic -OH (~3400 cm⁻¹). A new C-O stretching band for the primary alcohol appears around 1050 cm⁻¹.

  • Step 3 to 4 (Hydroxymethyl → Aminomethyl): The most notable change is the appearance of two distinct, sharp-to-medium peaks in the 3350-3280 cm⁻¹ region, which are the classic asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂). The alcoholic C-O stretch at ~1050 cm⁻¹ disappears.

  • Step 4 to 5 (Amine → Hydrochloride Salt): The two sharp N-H stretching peaks of the primary amine are replaced by a very broad and strong absorption band centered around 3000-2800 cm⁻¹. This is the characteristic N⁺-H stretching vibration of an ammonium salt, often referred to as an "ammonium band." This broad feature is a definitive indicator of successful salt formation.

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve Dissolve in Deuterated Solvent NMR Acquire ¹H NMR Spectrum (400 MHz) Dissolve->NMR Grind Grind with KBr or place on ATR FTIR Acquire FTIR Spectrum (4000-400 cm⁻¹) Grind->FTIR CompareShifts Compare Chemical Shifts & Splitting Patterns NMR->CompareShifts CompareBands Identify Diagnostic Vibrational Bands FTIR->CompareBands

Figure 2: General experimental workflow for spectroscopic characterization of synthetic intermediates.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to changes in conjugation and the electronic nature of substituents on an aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent, such as ethanol or methanol.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance of the sample from 200 to 500 nm, using the pure solvent as a reference blank.

  • Processing: Identify the wavelength of maximum absorbance (λₘₐₓ).

Analysis of UV-Vis Spectral Changes
  • p-Nitrophenol (1): Typically shows a strong absorption maximum (λₘₐₓ) around 317 nm in neutral solution due to the π → π* transition of the conjugated system, which is influenced by the electron-donating -OH group and the electron-withdrawing -NO₂ group[4].

  • 2-Formyl-4-nitrophenol (2): The introduction of the second electron-withdrawing group (–CHO) ortho to the hydroxyl group will cause a shift in the absorption maximum. A bathochromic (red) shift is expected due to the extension of the conjugated system and potential for intramolecular hydrogen bonding, likely moving the λₘₐₓ to a longer wavelength compared to p-nitrophenol.

  • Final Product (5): The electronic structure of the aminomethyl derivative will be different. While the primary chromophore is still the nitrophenol ring, the electronic nature of the ortho substituent has changed significantly through the synthesis. The final hydrochloride salt is expected to have a λₘₐₓ value that reflects the combined electronic effects of the -OH, -NO₂, and -CH₂NH₃⁺ groups.

Conclusion

The synthetic pathway from p-nitrophenol to 2-(Aminomethyl)-4-nitrophenol hydrochloride is a clear demonstration of sequential functional group manipulation. Each step of this process imparts a unique and diagnostic signature upon the molecule's spectroscopic fingerprint. By leveraging ¹H NMR to observe changes in the proton environment and FTIR to track the appearance and disappearance of key functional group vibrations, a researcher can confidently monitor the reaction's progress, identify intermediates, and confirm the structure of the final product. This guide provides the foundational data and interpretive logic essential for ensuring the scientific integrity and success of this synthetic endeavor.

References

  • ResearchGate. 1H-NMR spectrum of 4-nitrophenol. Available at: [Link]

  • Google Patents. Process for the preparation of 2-amino-4-nitrophenol.
  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Available at: [Link]

  • Google Patents. Preparation method of 2-amino-4-nitrophenol.
  • PubChem. 2-Amino-4-Nitrophenol. Available at: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • SpectraBase. 2-Amino-4-nitro-phenol. Available at: [Link]

  • JETIR. Melamine - Formaldehyde (2-H,4-M, Bphn-MF) Copolymer Resins. Available at: [Link]

  • PubChem. 2-(Aminomethyl)-4-nitrophenol. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Available at: [Link]

  • Royal Society of Chemistry. Kinetic analysis of the reduction of 4-nitrophenol catalyzed by Au/Pd nanoalloys immobilized in spherical polyelectrolyte brushes. Available at: [Link]

  • National Institutes of Health. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Available at: [Link]

  • MDPI. The Competition between 4-Nitrophenol Reduction and BH₄⁻ Hydrolysis on Metal Nanoparticle Catalysts. Available at: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available at: [Link]

  • PubChem. 2-Methyl-4-nitrophenol. Available at: [Link]

  • SpectraBase. 5-Nitrosalicylaldehyde, methylpentylhydrazone. Available at: [Link]

  • ResearchGate. Reduction of nitrophenol by sodium borohydride as a model reaction for testing the catalytic activity of nanoparticles. Available at: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

  • ATB. 5-Nitrosalicylaldehyde | C7H5NO4 | MD Topology | NMR | X-Ray. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Specificity: Comparative Cross-Reactivity Analysis of 2-(Aminomethyl)-4-nitrophenol hydrochloride

Introduction: The Quest for Specificity in Small Molecule Applications In the realms of drug development, diagnostics, and biochemical research, the precise interaction of molecules is paramount. Small organic molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Small Molecule Applications

In the realms of drug development, diagnostics, and biochemical research, the precise interaction of molecules is paramount. Small organic molecules, such as 2-(Aminomethyl)-4-nitrophenol hydrochloride, often serve as haptens—small molecules that can elicit an immune response when attached to a larger carrier protein.[1][2] The resulting antibodies are invaluable tools for the development of sensitive and specific immunoassays. However, the utility of such antibodies is critically dependent on their specificity. Cross-reactivity, the unintended binding of an antibody to molecules other than the target antigen, can lead to false positives, inaccurate quantification, and a misinterpretation of results.[3]

This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-(Aminomethyl)-4-nitrophenol hydrochloride. We will explore the experimental design, present detailed protocols, and interpret hypothetical data to compare its specificity against structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to validate the specificity of their own small molecule-based assays and applications.

The Rationale for Comparison: Selecting Structurally Relevant Alternatives

To meaningfully assess the specificity of antibodies raised against 2-(Aminomethyl)-4-nitrophenol, a panel of structurally related compounds must be selected. The choice of these alternatives is not arbitrary; they are chosen to probe the antibody's recognition of specific chemical moieties on the target hapten. For this guide, we have selected the following compounds for a comparative analysis:

  • 2-Amino-4-nitrophenol: The parent amine, lacking the methyl group of our target compound. This will test the importance of the aminomethyl group in antibody recognition.[4][5]

  • 4-Amino-2-nitrophenol: A positional isomer. Comparing the binding to this molecule will reveal how the relative positions of the functional groups affect antibody binding.[6][7]

  • 2-Amino-5-nitrophenol: Another common positional isomer used in various industrial applications, including hair dyes.[8][9]

  • 4-Nitrophenol: This compound lacks the aminomethyl group entirely, allowing for an assessment of the nitro-aromatic core's contribution to binding.[10]

  • 2-(Chloromethyl)-4-nitrophenol: An analogue where the amine has been replaced with a chlorine atom. This helps to determine the role of the amino group in the binding interaction.[11]

By comparing the antibody's affinity for our target compound with its affinity for these alternatives, we can construct a detailed "specificity profile."

Experimental Workflow: A Multi-Pronged Approach to Characterizing Cross-Reactivity

A robust assessment of cross-reactivity relies on multiple experimental techniques. Here, we propose a workflow that combines the quantitative power of a competitive enzyme-linked immunosorbent assay (ELISA) with the kinetic insights of surface plasmon resonance (SPR).

Experimental Workflow cluster_0 Phase 1: Antibody Generation cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Comparative Analysis A Hapten Synthesis: 2-(Aminomethyl)-4-nitrophenol B Conjugation to Carrier Protein (e.g., BSA, KLH) A->B C Immunization & Polyclonal Antibody Production B->C D Competitive ELISA C->D E Surface Plasmon Resonance (SPR) C->E F Data Analysis: IC50, % Cross-Reactivity, KD D->F E->F G Comparison with Structurally Similar Compounds F->G H Final Specificity Profile G->H

Caption: A comprehensive workflow for assessing the cross-reactivity of 2-(Aminomethyl)-4-nitrophenol hydrochloride.

In-Depth Protocol: Competitive ELISA for Cross-Reactivity Determination

The competitive ELISA is a cornerstone technique for quantifying the specificity of antibodies against small molecules.[12] In this format, the free hapten in a sample competes with a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of free hapten in the sample.

Competitive ELISA cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection cluster_3 Result Interpretation A Hapten-Protein Conjugate Adsorbed to Well B Add Antibody and Free Hapten (Sample) A->B C Antibody binds to either coated hapten or free hapten B->C D Add Enzyme-Labeled Secondary Antibody C->D E Add Substrate D->E F Color Development E->F G High Free Hapten Concentration = Low Signal H Low Free Hapten Concentration = High Signal

Sources

Validation

The Synthetic Versatility of Aminomethylphenols: A Comparative Guide for the Modern Chemist

For the discerning researcher in organic synthesis and drug development, the aminomethylphenol scaffold represents a cornerstone of molecular architecture. Its prevalence in bioactive molecules, utility as a versatile sy...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the aminomethylphenol scaffold represents a cornerstone of molecular architecture. Its prevalence in bioactive molecules, utility as a versatile synthetic intermediate, and burgeoning application in catalysis demand a thorough understanding of its synthetic landscape. This guide provides an in-depth, comparative analysis of the synthesis of aminomethylphenols and their subsequent utility, benchmarking classical methods against modern catalytic alternatives. We will dissect the causality behind experimental choices, present validated protocols, and offer a clear-eyed view of where this valuable synthon stands in the chemist's toolkit.

I. The Synthesis of Aminomethylphenols: A Tale of Two Strategies

The introduction of an aminomethyl group onto a phenolic ring, particularly at the ortho position, is a transformation of significant strategic importance. The resulting 2-aminomethylphenols are key precursors to a wide array of more complex molecules. Historically, this has been the domain of the venerable Mannich reaction; however, recent years have seen the rise of elegant catalytic alternatives that offer distinct advantages in terms of selectivity and substrate scope.

The Classical Approach: The Mannich Reaction

The three-component Mannich reaction, involving a phenol, an amine, and formaldehyde, has long been the workhorse for synthesizing aminomethylphenols.[1] Its operational simplicity is a key advantage. The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenolic ring.[1]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Amine R₂NH Iminium [R₂N=CH₂]⁺ Amine->Iminium + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium Phenol Phenol Intermediate Wheland Intermediate Iminium->Intermediate Attack by Phenol Phenol->Intermediate Product ortho-Aminomethylphenol Intermediate->Product - H⁺

Figure 1: General mechanism of the Mannich reaction with phenols.

A significant drawback of the classical Mannich reaction is its often-poor regioselectivity, yielding mixtures of ortho and para isomers, as the hydroxyl group activates both positions.[1] Furthermore, the reaction conditions can be harsh, and the substrate scope may be limited.

Modern Catalytic Alternatives for ortho-Aminomethylation

To overcome the limitations of the classical Mannich reaction, a variety of catalytic systems have been developed to achieve high ortho-selectivity. These methods offer milder reaction conditions and a broader tolerance of functional groups.

MethodCatalyst/ReagentKey AdvantagesTypical Yields
Classical Mannich None (acid or base promoted)Operationally simple, inexpensive reagentsModerate to Good
Vanadium-Catalyzed V₂O₅High ortho-selectivity, mild conditionsGood to Excellent
Copper-Catalyzed Cu(OAc)₂Excellent ortho-selectivity, broad substrate scopeGood to Excellent
Brønsted Acid-Catalyzed Trifluoroacetic acid (TFA)Metal-free, high ortho-selectivity with N,O-acetalsGood to Excellent
Iodine-Catalyzed I₂ / Sodium PercarbonateMetal-free, aqueous media, good functional group toleranceModerate to Good

Table 1: Comparison of synthetic methods for ortho-aminomethylation of phenols.

These modern catalytic methods often rely on the coordination of the phenolic hydroxyl group to the catalyst, which directs the aminomethylation to the ortho position. For example, in the vanadium-catalyzed reaction, the coordination of the phenol to the V⁵⁺ center is crucial for the effective activation of the ortho C-H bond.[2] Similarly, Brønsted acid catalysis with N,O-acetals is thought to proceed through an intermediate where the phenol is activated by the acid, leading to high ortho-selectivity.[3][4]

Experimental Protocols

Protocol 1: Classical Mannich Reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone[5]

This protocol details the synthesis of a phenolic Mannich base from a naphthol derivative.

Reactants:

  • 1-(1-hydroxynaphthalen-2-yl)ethanone (3 mmol)

  • Cyclic secondary amine (e.g., morpholine) (4 mmol)

  • Aqueous formaldehyde solution (37% by weight, 6 mmol)

  • Benzene (10 mL)

Procedure:

  • A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone, the secondary amine, and aqueous formaldehyde solution in benzene is heated at reflux for 3 hours.[5]

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous layer is carefully removed by pipetting.

  • The residue is recrystallized from 96% ethanol to afford the pure phenolic Mannich base.[5]

Protocol 2: Vanadium-Catalyzed ortho-Aminomethylation of Phenol[2]

This protocol exemplifies a modern, selective approach to aminomethylphenol synthesis.

Reactants:

  • Phenol (0.5 mmol)

  • N,N-dimethylaniline derivative (0.25 mmol)

  • V₂O₅ (10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

  • To a sealed tube, add the phenol, N,N-dimethylaniline derivative, V₂O₅, and DCE.

  • Add TBHP to the mixture.

  • The reaction is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography on silica gel to yield the ortho-aminomethylated phenol.[2]

II. Aminomethylphenols as Versatile Building Blocks

The synthetic utility of aminomethylphenols extends far beyond their initial formation. They are pivotal precursors in the synthesis of a variety of heterocyclic compounds, most notably benzoxazines.

The Gateway to Benzoxazines

Benzoxazines are a class of heterocyclic compounds that serve as monomers for high-performance thermosetting polymers known as polybenzoxazines.[6] The most common route to benzoxazine monomers is the reaction of a phenol, a primary amine, and formaldehyde, which is believed to proceed through an aminomethylphenol intermediate.[6][7]

Benzoxazine_Synthesis Phenol Phenol Aminomethylphenol Aminomethylphenol Intermediate Phenol->Aminomethylphenol Amine R-NH₂ Amine->Aminomethylphenol Formaldehyde CH₂O Formaldehyde->Aminomethylphenol Mannich-type condensation Benzoxazine 1,3-Benzoxazine Aminomethylphenol->Benzoxazine Cyclization (with CH₂O)

Figure 2: Synthesis of 1,3-benzoxazines from phenols, primary amines, and formaldehyde.

This traditional, one-pot synthesis can be compared to a stepwise approach where the aminomethylphenol is first isolated and then cyclized with an additional equivalent of aldehyde. A newer approach involves the HCl hydrolysis of a pre-formed benzoxazine to yield the stable 2-(aminomethyl)phenol derivative, which can then be reacted with other aldehydes to create novel benzoxazine structures.[5]

Comparative Overview of Benzoxazine Synthesis:

MethodStarting MaterialsKey Features
Traditional One-Pot Phenol, Primary Amine, FormaldehydeDirect, but can have side reactions.[7]
Stepwise via Aminomethylphenol Isolated Aminomethylphenol, AldehydeAllows for the synthesis of 2-substituted benzoxazines.[5]
Hydrolytic Ring-Opening Benzoxazine, HCl, then another AldehydeProvides access to novel benzoxazine structures from common precursors.[5]

Table 2: Comparison of synthetic routes to benzoxazine monomers.

The hydrolytic ring-opening strategy offers significant molecular design flexibility, allowing for the introduction of various substituents at the 2-position of the oxazine ring, thereby tuning the properties of the resulting polybenzoxazine.[5]

III. The Emerging Role of Aminomethylphenols in Catalysis

Beyond their role as synthetic intermediates, chiral aminomethylphenols and their derivatives are gaining traction as versatile ligands in asymmetric catalysis. Their modular synthesis and the ability to tune both steric and electronic properties make them attractive candidates for a range of transformations.

Chiral Ligands for Asymmetric Transformations

Aminomethylphenol-derived ligands, such as Schiff bases and oxazolines, have been successfully employed in a variety of metal-catalyzed asymmetric reactions. These ligands can form stable complexes with metals like copper, palladium, and iron, creating a chiral environment that directs the stereochemical outcome of the reaction.

Examples of Aminomethylphenol-Derived Ligands in Asymmetric Catalysis:

  • Schiff Base Ligands: Formed by the condensation of an aminomethylphenol with a salicylaldehyde derivative, these ligands, in complex with metals like copper, have been used in asymmetric Henry (nitroaldol) reactions.[8] Their performance, however, is highly dependent on the specific ligand structure and reaction conditions.

  • Oxazoline Ligands (AMPHOX): The combination of the aminomethylphenol backbone with a chiral oxazoline moiety creates a powerful class of P,N-ligands. While direct comparisons are still emerging, the modularity of these ligands suggests they could be competitive with well-established ligand families like bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX).[9]

A direct, comprehensive benchmarking against industry-standard ligands like bulky phosphines (e.g., SPhos, XPhos) for cross-coupling reactions or BINOL and Salen for asymmetric catalysis is an area of active research.[10][11] The available data suggests that while aminomethylphenol-derived ligands show promise, their general applicability and performance across a wide range of substrates are still being established. For instance, in some copper-catalyzed asymmetric Henry reactions, aminopinane-derived ligands have shown moderate to good enantioselectivities (up to 76% ee).[12]

Ligand_Application Aminomethylphenol Aminomethylphenol Versatile Scaffold SchiffBase Schiff Base Ligand Formed with Salicylaldehyde Aminomethylphenol->SchiffBase Condensation Oxazoline Oxazoline (AMPHOX) Ligand P,N-Ligand Aminomethylphenol->Oxazoline Functionalization AsymmetricCatalysis {Asymmetric Catalysis | - Henry Reaction - Aldol Reaction - Cross-Coupling} SchiffBase->AsymmetricCatalysis Metal Complexation Oxazoline->AsymmetricCatalysis Metal Complexation

Figure 3: Derivatization of aminomethylphenols into chiral ligands for asymmetric catalysis.

IV. Conclusion and Future Outlook

Aminomethylphenols are undeniably powerful and versatile molecules in the synthetic chemist's arsenal. The evolution from the classical Mannich reaction to highly selective catalytic ortho-aminomethylations has significantly broadened their accessibility and utility. As precursors, their role in the synthesis of advanced materials like polybenzoxazines highlights their industrial relevance.

The frontier for aminomethylphenols now lies in their application as chiral ligands. While initial results are promising, a rigorous and systematic comparison with established ligand classes is necessary to fully delineate their potential. Future research should focus on head-to-head comparisons in industrially relevant catalytic processes, providing the quantitative data needed to elevate these ligands from a niche interest to a mainstream tool in asymmetric synthesis. The inherent modularity and synthetic accessibility of aminomethylphenols suggest that with continued innovation, their impact on catalysis will only continue to grow.

V. References

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  • Gawroński, J., & Wascinska, N. (2018). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. Molecules, 23(8), 2045. Available from: [Link]

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  • Zhou, Q., et al. (2021). Aqueous C–H aminomethylation of phenols by iodine catalysis. Green Chemistry, 23(18), 7133-7138. Available from: [Link]

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  • Singh, A., & Singh, D. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica, 14(10), 1-10. Available from: [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(10), 2355-2372. Available from: [Link]

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  • Kiskan, B., Yagci, Y., & Ishida, H. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry–An Asian Journal, e202401777. Available from: [Link]

  • Katsuki, T. (2007). Unique asymmetric catalysis of cis-β metal complexes of salen and its related Schiff-base ligands. Chemical Society Reviews, 36(8), 1337-1346. Available from: [Link]

  • Beller, M., & Zapf, A. (2010). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Catalysis Science & Technology, 1(1), 34-45. Available from: [Link]

  • Tang, Z., Li, D., Yue, Y., Peng, D., & Liu, L. (2021). Brønsted acid catalysed chemo-and ortho-selective aminomethylation of phenol. Organic & Biomolecular Chemistry, 19(26), 5777-5781. Available from: [Link]

  • G. A. Molander, P. J. Nichols, C. S. J. C. S. (2019). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 119(17), 10149-10219. Available from: [Link]

  • Ishida, H., & Ohba, S. (2011). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 21-41). Elsevier. Available from: [Link]

  • Lee, H., et al. (2021). Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. Dalton Transactions, 50(44), 16295-16304. Available from: [Link]

  • Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 661. Available from: [Link]

  • Zhang, Y., et al. (2023). Silanol ligands for copper-catalyzed enantioselective N−H insertion reactions: Synthesis and catalytic performance. Abstracts of Papers of the American Chemical Society, 266. Available from: [Link]

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  • Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2015). Diverse Co(II) Coordination Polymers with the Same Mixed Ligands: Evaluation of Chemical Stability and Structural Transformation. Molecules, 20(1), 1748-1761. Available from: [Link]

  • Darko, A., et al. (2016). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 45(4), 1478-1486. Available from: [Link]

  • Bauer, I., & Knölker, H. J. (2016). Iron bis (oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 6(12), 4059-4075. Available from: [Link]

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  • Takaya, J. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 50(44), 15995-16006. Available from: [Link]

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